Product packaging for 2-Isopropylbenzoic acid(Cat. No.:CAS No. 2438-04-2)

2-Isopropylbenzoic acid

Cat. No.: B189061
CAS No.: 2438-04-2
M. Wt: 164.2 g/mol
InChI Key: BANZVKGLDQDFDV-UHFFFAOYSA-N
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Description

2-Isopropylbenzoic acid is a valuable synthetic intermediate in medicinal chemistry and drug discovery research. Its ortho-isopropyl-substituted benzoic acid structure makes it a versatile building block for the synthesis of more complex molecules. Recent research has highlighted the application of this compound in the development of novel therapeutic agents. Specifically, it serves as a key precursor in the synthesis of potent PfCLK3 inhibitors, which have been validated as a promising drug target for the treatment of malaria, offering prophylactic, transmission-blocking, and curative potential . The structure of this compound, characterized by its aromatic ring and carboxylic acid group, allows for further functionalization, enabling researchers to explore structure-activity relationships (SAR) and optimize the potency of lead compounds . This makes it a critical tool for chemists working to develop new antimalarials with a novel mechanism of action. Furthermore, its properties are also explored in the development of other bioactive molecules, such as the protein degradation agent BI-3802, underscoring its utility in modern drug discovery platforms .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12O2 B189061 2-Isopropylbenzoic acid CAS No. 2438-04-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(2)8-5-3-4-6-9(8)10(11)12/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BANZVKGLDQDFDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901047
Record name o-Isopropylbenzoic acid
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2438-04-2
Record name Benzoic acid, 2-(1-methylethyl)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Isopropylbenzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(propan-2-yl)benzoic acid
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Foundational & Exploratory

2-Isopropylbenzoic acid CAS number and properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 2438-04-2), a substituted aromatic carboxylic acid. The document details its chemical and physical properties, safety information, potential therapeutic applications, and relevant experimental methodologies.

Core Properties and Safety Information

This compound, also known as 2-(1-methylethyl)benzoic acid, is a white crystalline solid.[1] Its core chemical and physical properties are summarized below for easy reference.

Table 1: Chemical and Physical Properties of this compound
PropertyValueSource
CAS Number 2438-04-2[2][3][4][5]
Molecular Formula C₁₀H₁₂O₂[2][3][5]
Molecular Weight 164.20 g/mol [2][3][5]
Appearance White to almost white powder/crystal[1][4]
Melting Point 62-66 °C[1][4]
Boiling Point ~266-270 °C[1]
Density 1.080 g/cm³[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, chloroform, and dimethyl sulfoxide.[1]
IUPAC Name 2-propan-2-ylbenzoic acid[5]
InChI Key BANZVKGLDQDFDV-UHFFFAOYSA-N[2][5]
SMILES CC(C)C1=CC=CC=C1C(=O)O[2][5]
Table 2: Safety and Hazard Information
Hazard InformationDetailsSource
GHS Pictogram GHS06 (Toxic)[2]
Signal Word Danger[2][5]
Hazard Statements H301 (Toxic if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][5]
Precautionary Statements P261, P264, P270, P280, P301+P310, P302+P352[2][4]
Hazard Classifications Acute Toxicity 3 (Oral), Skin Sensitization 1, Skin Irritation 2, Eye Irritation 2A[2][5]
Storage Class 6.1C - Combustible, acute toxic Cat. 3 / toxic compounds or compounds which cause chronic effects[2]

Potential Applications in Drug Development

While specific research on the biological activity of this compound is limited, its structural similarity to other benzoic acid derivatives suggests potential therapeutic applications. Benzoic acid and its derivatives are known for their antimicrobial, antifungal, and preservative properties in the pharmaceutical industry.

Notably, the related compound 2-hydroxy-5-isopropylbenzoic acid is investigated for its anti-inflammatory, analgesic, and antimicrobial effects.[2][3] These activities are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins (B1171923) involved in inflammation.[2] Given these parallels, this compound serves as a valuable scaffold for the development of novel therapeutic agents, particularly in the areas of anti-inflammatory and antimicrobial drug discovery.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, based on established chemical principles for similar compounds.

Synthesis of this compound

A common route for the synthesis of 2-substituted benzoic acids involves the oxidation of the corresponding substituted toluene. An illustrative workflow is provided below.

G cluster_synthesis Synthesis Workflow Start 2-Isopropyltoluene Oxidation Oxidation (e.g., KMnO₄, heat) Start->Oxidation Reactant Intermediate Potassium 2-isopropylbenzoate Oxidation->Intermediate Acidification Acidification (e.g., HCl) Intermediate->Acidification Product Crude this compound Acidification->Product Purification Purification (Recrystallization) Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Methodology: Oxidation of 2-Isopropyltoluene

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 2-isopropyltoluene to a solution of a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an aqueous solution.

  • Heating: Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.

  • Work-up: After the reaction is complete, cool the mixture and filter it to remove the manganese dioxide byproduct.

  • Acidification: Acidify the filtrate with a strong acid, such as hydrochloric acid (HCl), until a precipitate forms. This protonates the benzoate (B1203000) salt to form the carboxylic acid.

  • Isolation and Purification: Collect the crude this compound by filtration. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final pure product.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are suitable methods for the analysis and quantification of this compound.

G cluster_analysis Analytical Workflow Sample Sample containing This compound Preparation Sample Preparation (Dissolution, Filtration) Sample->Preparation Injection Injection into Chromatography System Preparation->Injection Separation Separation (HPLC or GC column) Injection->Separation Detection Detection (UV or MS) Separation->Detection Analysis Data Analysis (Quantification) Detection->Analysis

Caption: General workflow for the analysis of this compound.

Methodology: HPLC Analysis

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable solvent, such as methanol (B129727) or acetonitrile (B52724), to a known concentration. Filter the solution through a 0.45 µm filter.

  • Instrumentation: Use an HPLC system equipped with a C18 reverse-phase column and a UV detector.

  • Mobile Phase: A typical mobile phase would be a gradient mixture of acetonitrile and water (with 0.1% formic acid).

  • Detection: Monitor the elution at a wavelength where the compound has maximum absorbance.

  • Quantification: Create a calibration curve using standards of known concentrations to quantify the amount of this compound in the sample.

Postulated Signaling Pathway Involvement

While direct evidence for the involvement of this compound in specific signaling pathways is not yet established, its structural similarity to known anti-inflammatory agents suggests a potential interaction with the arachidonic acid signaling pathway, specifically through the inhibition of cyclooxygenase (COX) enzymes.

G cluster_pathway Postulated Anti-Inflammatory Mechanism Membrane Membrane Phospholipids PLA2 Phospholipase A₂ Membrane->PLA2 AA Arachidonic Acid PLA2->AA COX COX-1 / COX-2 AA->COX PGs Prostaglandins COX->PGs Inflammation Inflammation, Pain, Fever PGs->Inflammation Inhibitor This compound (Potential Inhibitor) Inhibitor->COX Inhibition

References

An In-depth Technical Guide to 2-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive information on the molecular properties, experimental protocols, and relevant biological evaluation pathways for 2-isopropylbenzoic acid and its derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Molecular Data

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

PropertyValueCitations
Molecular Formula C₁₀H₁₂O₂[1][2][3]
Molecular Weight 164.20 g/mol [1][2][4]
IUPAC Name 2-propan-2-ylbenzoic acid[1]
CAS Number 2438-04-2[1][2]

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of related benzoic acid derivatives are presented. These protocols are based on established methods and can be adapted for this compound research.

Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid via Kolbe-Schmitt Reaction

This protocol describes a common method for synthesizing a hydroxylated derivative of isopropylbenzoic acid, which is a valuable starting material in medicinal chemistry.[5][6]

Objective: To synthesize 2-hydroxy-5-isopropylbenzoic acid through the carboxylation of 4-isopropylphenol (B134273).

Materials:

  • 4-isopropylphenol

  • Sodium hydroxide (B78521) (NaOH)

  • Carbon dioxide (CO₂) (high pressure)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification[5]

  • Ethanol/water mixture for crystallization[5]

  • High-pressure reactor/autoclave[6]

Procedure:

  • Formation of Sodium 4-isopropylphenoxide:

    • Dissolve 4-isopropylphenol in an aqueous solution of sodium hydroxide.[6]

    • Heat the mixture under vacuum to remove water and obtain the dry sodium salt.[5]

  • Carboxylation:

    • Place the dry sodium 4-isopropylphenoxide into a high-pressure autoclave.[6]

    • Heat the reactor to 125-150°C.[5]

    • Introduce high-pressure carbon dioxide gas (e.g., 5-7 atm) and maintain the reaction with vigorous stirring for 4-6 hours.[5][6]

  • Work-up and Acidification:

    • After cooling the reactor and venting excess CO₂, dissolve the solid reaction mass in water.[5]

    • Acidify the aqueous solution with dilute sulfuric or hydrochloric acid until a precipitate forms.[5][6]

  • Isolation and Purification:

    • Filter the crude product and wash it with cold water.[5]

    • Dry the product.

    • Purify the crude 2-hydroxy-5-isopropylbenzoic acid by recrystallization from a hot ethanol/water mixture.[5][6]

In Vitro COX-2 Inhibition Assay

This protocol outlines a method to evaluate the anti-inflammatory potential of synthesized compounds by measuring their ability to inhibit the COX-2 enzyme.[6][7]

Objective: To determine the IC₅₀ value of a test compound for COX-2 inhibition.

Materials:

  • COX-2 enzyme

  • Arachidonic acid (substrate)

  • Assay buffer

  • Heme

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plate

  • Spectrophotometer or EIA kit for PGE₂ detection[6]

Procedure:

  • Reagent Preparation:

    • Prepare solutions of the assay buffer, heme, and COX-2 enzyme according to standard protocols or manufacturer's instructions.[7]

    • Prepare a stock solution of the test compound and create serial dilutions.[7]

  • Assay Execution:

    • To the wells of a 96-well plate, add the assay buffer.[7]

    • Add the test compound dilutions to the designated sample wells.

    • Add the COX-2 enzyme to all wells except for the background control.

    • Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes).[6]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.[6][7]

    • Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).[6][7]

    • Stop the reaction, typically by adding a dilute acid solution.[6]

    • Measure the product formation (e.g., prostaglandin (B15479496) E₂, PGE₂) using an appropriate method, such as a colorimetric assay measuring absorbance or a commercial EIA kit.[6][7]

  • Data Analysis:

    • Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the control.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.[6][7]

Visualized Workflow for Synthesis and Evaluation

The following diagram illustrates a typical workflow in a drug discovery context, starting from a benzoic acid derivative, proceeding through chemical modification, and culminating in biological evaluation.

G cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start 2-Hydroxy-5-isopropylbenzoic Acid activation Activation of Carboxylic Acid (e.g., with SOCl₂) start->activation derivatives Amide or Ester Derivatives activation->derivatives amine_alcohol Amine or Alcohol amine_alcohol->derivatives invitro In vitro Assays (e.g., COX-2 Enzyme Inhibition) derivatives->invitro Screening cellbased Cell-based Assays invitro->cellbased invivo In vivo Assays (e.g., Analgesic Activity) cellbased->invivo

References

An In-depth Technical Guide to 2-Isopropylbenzoic Acid: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid, also known by its IUPAC name 2-(propan-2-yl)benzoic acid, is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂.[1] This white crystalline solid serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and other specialty chemicals.[2] Its molecular structure, featuring a carboxylic acid group and an isopropyl group on a benzene (B151609) ring, imparts a unique combination of physical and chemical properties that are of significant interest to researchers in various scientific disciplines. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its chemical reactivity and potential metabolic pathways.

Core Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueReference(s)
IUPAC Name 2-(propan-2-yl)benzoic acid[1]
CAS Number 2438-04-2[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance White crystalline solid[2]
Melting Point 76-79 °C[2]
Boiling Point ~266 °C[2]
Density 1.080 g/cm³
Solubility Sparingly soluble in water; soluble in ethanol, chloroform, and dimethyl sulfoxide.[2]
pKa ~3.5 (predicted)
Table 2: Spectral Data for this compound
Spectrum TypeKey Features and Assignments
¹H NMR ~1.25 ppm (d, 6H): Two methyl groups of the isopropyl substituent, doublet due to coupling with the methine proton. ~3.4 ppm (sept, 1H): Methine proton of the isopropyl group, septet due to coupling with the six methyl protons. ~7.2-7.6 ppm (m, 4H): Aromatic protons, complex multiplet. ~12-13 ppm (s, 1H): Carboxylic acid proton, broad singlet.
¹³C NMR ~24 ppm: Methyl carbons of the isopropyl group. ~34 ppm: Methine carbon of the isopropyl group. ~125-132 ppm: Aromatic carbons. ~148 ppm: Aromatic carbon attached to the isopropyl group. ~172 ppm: Carboxylic acid carbonyl carbon.
Infrared (IR) ~2500-3300 cm⁻¹ (broad): O-H stretch of the carboxylic acid, broadened due to hydrogen bonding. ~2960 cm⁻¹: C-H stretch of the isopropyl group. ~1700 cm⁻¹ (strong): C=O stretch of the carboxylic acid. ~1600, 1460 cm⁻¹: C=C stretches of the aromatic ring. ~1300 cm⁻¹: C-O stretch of the carboxylic acid.

Experimental Protocols

This section provides detailed methodologies for the determination of key physical properties and for the synthesis of this compound.

Determination of Melting Point (Capillary Method)

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Procedure:

  • A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated rapidly to a temperature approximately 10-15 °C below the expected melting point.

  • The heating rate is then reduced to 1-2 °C per minute.

  • The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid melts (completion of melting) are recorded as the melting range.

Determination of Boiling Point (Capillary Method)

The boiling point can be determined using a micro-boiling point apparatus.

Procedure:

  • A small amount of this compound is placed in a small test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the test tube.

  • The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., silicone oil).

  • As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

  • Heating is discontinued, and the liquid is allowed to cool.

  • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Determination of pKa (Potentiometric Titration)

The acid dissociation constant (pKa) can be determined by potentiometric titration with a standard base.

Procedure:

  • A known mass of this compound is dissolved in a suitable solvent (e.g., a mixture of water and ethanol).

  • The solution is titrated with a standardized solution of a strong base (e.g., sodium hydroxide) of known concentration.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve (pH vs. volume of titrant added) is plotted.

  • The pKa is determined from the pH at the half-equivalence point.

Synthesis of this compound

A common method for the synthesis of this compound is through the Grignard reaction of a suitable precursor followed by carboxylation.

Workflow for the Synthesis of this compound

Synthesis_Workflow start 2-Bromoisopropylbenzene reagent1 Magnesium turnings in dry ether grignard 2-Isopropylphenylmagnesium bromide (Grignard Reagent) start->grignard Reaction with Mg reagent2 Solid CO₂ (Dry Ice) intermediate Magnesium salt of This compound grignard->intermediate Carboxylation reagent3 Aqueous acid workup (e.g., HCl) product This compound intermediate->product Acidification

Caption: General workflow for the synthesis of this compound via a Grignard reaction.

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, magnesium turnings are placed in anhydrous diethyl ether. A solution of 2-bromoisopropylbenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is refluxed until the magnesium is consumed to form 2-isopropylphenylmagnesium bromide.

  • Carboxylation: The Grignard solution is cooled in an ice bath and poured slowly over an excess of crushed solid carbon dioxide (dry ice).

  • Work-up: After the excess dry ice has sublimed, the reaction mixture is treated with dilute hydrochloric acid. The ether layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined ether extracts are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by rotary evaporation. The crude this compound can be further purified by recrystallization from a suitable solvent like hexane (B92381) or an ethanol/water mixture.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is primarily dictated by the carboxylic acid group and the aromatic ring.

Reactions of the Carboxylic Acid Group
  • Esterification: this compound can be esterified by reacting with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) under reflux. This reaction is important for the synthesis of various esters used as fragrances and in other applications.

Workflow for Esterification

Esterification_Workflow acid This compound ester Ester (e.g., Ethyl 2-isopropylbenzoate) acid->ester Reaction with alcohol Alcohol (e.g., Ethanol) alcohol->ester catalyst Acid Catalyst (H₂SO₄) catalyst->ester

Caption: General workflow for the esterification of this compound.

  • Amide Formation: The carboxylic acid can be converted to an amide by first forming the acid chloride using a reagent like thionyl chloride (SOCl₂), followed by reaction with ammonia (B1221849) or a primary/secondary amine.

  • Reduction: The carboxylic acid group can be reduced to a primary alcohol (2-isopropylbenzyl alcohol) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Reactions of the Aromatic Ring
  • Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The isopropyl group is an ortho, para-directing and activating group, while the carboxylic acid group is a meta-directing and deactivating group. The regioselectivity of these reactions will be influenced by the interplay of these two substituents.

Potential Metabolic Pathway

While the specific metabolic pathway of this compound in humans has not been extensively detailed, it is likely to follow the general metabolic routes of other substituted benzoic acids. The primary metabolic transformations are expected to involve the isopropyl group and the carboxylic acid moiety. A plausible pathway involves oxidation of the isopropyl group, followed by conjugation of the carboxylic acid.

Hypothesized Metabolic Pathway of this compound

Metabolism_Pathway start This compound metabolite1 Oxidation of Isopropyl Group (e.g., to a secondary alcohol) start->metabolite1 Phase I Metabolism conjugation Conjugation of Carboxylic Acid (e.g., with glycine (B1666218) or glucuronic acid) start->conjugation Phase II Metabolism metabolite2 Further Oxidation metabolite1->metabolite2 metabolite2->conjugation excretion Excretion conjugation->excretion

Caption: A hypothesized metabolic pathway for this compound.

Conclusion

This compound is a versatile chemical compound with a range of physical and chemical properties that make it a valuable building block in organic synthesis. This guide has provided a detailed overview of its core characteristics, methodologies for their determination, and insights into its chemical reactivity and potential biological fate. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this important molecule. Further research into its biological activities and metabolic pathways will undoubtedly continue to expand its applications in various fields.

References

An In-depth Technical Guide to the Solubility of 2-Isopropylbenzoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid, also known as o-cuminic acid, is an organic compound with potential applications in chemical synthesis as a raw material and intermediate for pharmaceuticals, dyes, fragrances, and coatings.[1] A fundamental physicochemical property governing its utility in these applications is its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, an inferred quantitative solubility profile based on a structural isomer, and detailed experimental protocols for solubility determination.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₂O₂
Molar Mass164.20 g/mol
Melting Point62-64 °C
Boiling Point270 °C
pKa~3.0 ± 0.10 (Predicted)
AppearanceWhite to almost white powder or crystal

Data sourced from ChemBK[1] and PubChem[2].

Solubility Profile

Qualitative Solubility

This compound is reported to be hardly soluble in water at room temperature but soluble in several organic solvents.[1]

Table 1: Qualitative Solubility of this compound

SolventSolubility
WaterHardly Soluble[1]
EthanolSoluble[1]
ChloroformSoluble[1]
Dimethyl Sulfoxide (DMSO)Soluble[1]
Inferred Quantitative Solubility from a Structural Isomer

Due to the lack of specific quantitative data for this compound, the solubility of its structural isomer, 4-isopropylbenzoic acid, is presented here as an approximation. It is crucial to note that while structurally similar, the position of the isopropyl group can influence physical properties, including solubility. Therefore, these values should be considered as estimations.

Table 2: Quantitative Solubility of 4-Isopropylbenzoic Acid (Cuminic Acid)

Solvent SystemSolubilityMethod
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% saline≥ 2.5 mg/mL (15.23 mM)In Vivo Formulation
10% DMSO / 90% (20% SBE-β-CD in saline)2.5 mg/mL (15.23 mM)In Vivo Formulation
10% DMSO / 90% corn oil≥ 2.5 mg/mL (15.23 mM)In Vivo Formulation
DMSO100 mg/mL (609.01 mM)In Vitro Stock Solution

Data sourced from MedChemExpress[3].

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for this compound, the following established methods can be employed.

Gravimetric Method

This method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[4]

  • Separation: Separate the undissolved solid from the solution by filtration or centrifugation.[5]

  • Solvent Evaporation: Transfer a known volume or mass of the clear, saturated solution to a pre-weighed container.

  • Drying: Evaporate the solvent under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dried this compound residue is achieved.[5]

  • Calculation: The solubility is calculated as the mass of the dissolved solute per volume or mass of the solvent.

Titrimetric Method

This method is particularly useful for acidic compounds like this compound and involves titrating a saturated solution with a standardized base.

Methodology:

  • Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in the gravimetric method.

  • Sampling and Dilution: Withdraw a precise volume of the clear, saturated solution. If necessary, dilute it with a suitable solvent to a concentration appropriate for titration.[5]

  • Titration: Titrate the this compound solution with a standardized solution of a strong base, such as sodium hydroxide (B78521) (NaOH), using a suitable indicator (e.g., phenolphthalein).[5]

  • Endpoint Determination: Continue the titration until the endpoint is reached, as indicated by a persistent color change of the indicator.[5]

  • Calculation: The concentration of this compound in the saturated solution, and thus its solubility, can be calculated from the volume of titrant used, its concentration, and the volume of the aliquot taken.

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for determining the solubility of a compound like this compound.

G Experimental Workflow for Solubility Determination A Start: Excess Solute in Solvent B Equilibration (Constant Temperature Agitation) A->B 24-48 hours C Phase Separation (Filtration/Centrifugation) B->C D Saturated Solution C->D E Analysis of Solute Concentration (e.g., Gravimetric, Titrimetric, HPLC) D->E F End: Quantitative Solubility Value E->F

References

Spectroscopic Profile of 2-Isopropylbenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Isopropylbenzoic acid (also known as 2-(propan-2-yl)benzoic acid), a significant organic compound utilized in various chemical syntheses. This document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational resource for identification, characterization, and quality control.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following sections and tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12-13Singlet (broad)1H-COOH
~7.9-8.1Doublet of doublets1HAr-H
~7.2-7.6Multiplet3HAr-H
~3.2-3.4Septet1H-CH(CH₃)₂
~1.2-1.3Doublet6H-CH(CH₃)₂

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~172-COOH
~148Ar-C (quaternary, C2)
~132Ar-C (quaternary, C1)
~131Ar-CH
~126Ar-CH
~125Ar-CH
~124Ar-CH
~34-CH(CH₃)₂
~24-CH(CH₃)₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Table 3: Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)Description of VibrationFunctional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~3000-3100C-H stretch (aromatic)Aromatic Ring
~2870-2960C-H stretch (aliphatic)Isopropyl Group
~1680-1710C=O stretchCarboxylic Acid
~1600, ~1450C=C stretchAromatic Ring
~1210-1320C-O stretchCarboxylic Acid
~920 (broad)O-H bendCarboxylic Acid
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zProposed Fragment
164[M]⁺ (Molecular Ion)
149[M - CH₃]⁺
131[M - CH₃ - H₂O]⁺
103[C₈H₇]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials:

  • This compound sample

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • 5 mm NMR tubes

  • Volumetric flask and pipette

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Acquisition of ¹H NMR Spectrum: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include spectral width, acquisition time, relaxation delay, and number of scans.

  • Acquisition of ¹³C NMR Spectrum: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups in this compound using FT-IR spectroscopy.

Materials:

  • This compound sample

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer a portion of the mixture into a pellet press die and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and record a background spectrum to account for atmospheric CO₂ and H₂O.

  • Sample Spectrum: Mount the KBr pellet in the sample holder and place it in the spectrometer.

  • Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

  • This compound sample

  • Mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI)

  • Direct insertion probe or GC inlet

  • Volatile solvent (if using GC inlet, e.g., methanol, dichloromethane)

Procedure:

  • Sample Introduction: Introduce a small amount of the sample into the ion source. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a volatile solvent and injected into a gas chromatograph coupled to the mass spectrometer (GC-MS).

  • Ionization: The sample molecules are ionized, typically using electron ionization (EI) at 70 eV. This process creates a molecular ion and various fragment ions.

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: A mass spectrum is generated, plotting the relative abundance of ions versus their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and a proposed mass spectrometry fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample Sample NMR NMR Sample->NMR Dissolution in deuterated solvent IR IR Sample->IR KBr pellet preparation MS MS Sample->MS Introduction into ion source Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation ¹H & ¹³C Chemical Shifts, Coupling Constants IR->Structure_Elucidation Functional Group Identification MS->Structure_Elucidation Molecular Weight & Fragmentation Pattern

A logical workflow for the spectroscopic analysis of a compound.

Fragmentation_Pattern M_plus [C₁₀H₁₂O₂]⁺˙ m/z = 164 M_minus_CH3 [C₉H₉O₂]⁺ m/z = 149 M_plus->M_minus_CH3 - •CH₃ Fragment_131 [C₉H₇O]⁺ m/z = 131 M_minus_CH3->Fragment_131 - H₂O Fragment_103 [C₈H₇]⁺ m/z = 103 Fragment_131->Fragment_103 - CO Fragment_77 [C₆H₅]⁺ m/z = 77 Fragment_103->Fragment_77 - C₂H₂

Proposed fragmentation of this compound in MS.

In-depth Technical Guide to the Crystal Structure Analysis of 2-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropylbenzoic acid, a derivative of benzoic acid, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its solid-state structure is crucial for controlling its physical and chemical properties, such as solubility, melting point, and bioavailability. This technical guide provides a comprehensive overview of the methodologies involved in the determination and analysis of the crystal structure of this compound. Due to the absence of a publicly available crystal structure in the Cambridge Structural Database (CSD), this guide will focus on the experimental and computational workflows for such an analysis, from synthesis to structural elucidation.

Synthesis and Crystallization

The first step in crystal structure analysis is the synthesis of high-purity material and the growth of single crystals suitable for X-ray diffraction.

1.1. Synthesis

A common route for the synthesis of this compound is the Grignard reaction. This involves the reaction of 2-isopropylphenylmagnesium bromide with carbon dioxide, followed by an acidic workup.

Experimental Protocol: Synthesis of this compound

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, magnesium turnings are reacted with 2-bromoisopropylbenzene in anhydrous diethyl ether to form the Grignard reagent.

  • Carbonation: The Grignard solution is then slowly added to a flask containing crushed dry ice (solid CO2) under a nitrogen atmosphere.

  • Acidification: After the reaction is complete, the mixture is quenched with dilute hydrochloric acid.

  • Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.

1.2. Crystallization

The purified compound is then recrystallized to obtain single crystals. The choice of solvent is critical and is often determined empirically.

Experimental Protocol: Recrystallization

  • Solvent Screening: A small amount of this compound is tested for solubility in various solvents (e.g., ethanol, methanol, acetone, water, and mixtures thereof) at room and elevated temperatures. A suitable solvent will dissolve the compound when hot but not when cold.

  • Hot Solution Preparation: The crude product is dissolved in a minimal amount of the chosen hot solvent to form a saturated solution.

  • Slow Cooling: The hot solution is allowed to cool slowly to room temperature. This slow cooling promotes the formation of large, well-ordered crystals.

  • Isolation: The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the atomic arrangement in a crystalline solid.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays (commonly Mo Kα or Cu Kα radiation) are directed at the crystal, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using least-squares methods.

The following diagram illustrates the general workflow for crystal structure determination.

experimental_workflow Experimental Workflow for Crystal Structure Analysis cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd X-ray Diffraction cluster_analysis Data Analysis synthesis Synthesis of this compound purification Purification (e.g., Column Chromatography) synthesis->purification recrystallization Recrystallization purification->recrystallization crystal_selection Single Crystal Selection recrystallization->crystal_selection data_collection Data Collection (SCXRD) crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement cif_generation CIF File Generation structure_refinement->cif_generation structural_analysis Structural Analysis cif_generation->structural_analysis

Experimental Workflow for Crystal Structure Analysis

Hypothetical Crystal Structure and Data

In the absence of experimental data, we can predict some structural features based on the known crystal structure of benzoic acid and its derivatives. Benzoic acid is known to form hydrogen-bonded dimers in the solid state. It is highly probable that this compound would exhibit similar dimeric motifs.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Chemical FormulaC₁₀H₁₂O₂
Formula Weight164.20
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)5.2
c (Å)16.8
α (°)90
β (°)98.5
γ (°)90
Volume (ų)905
Z4
Calculated Density (g/cm³)1.20

Table 2: Hypothetical Selected Bond Lengths and Angles

Bond/AngleHypothetical Value
C=O (Å)1.25
C-O (Å)1.31
O-H···O (Å)2.65
O-C=O (°)123

Intermolecular Interactions

The crystal packing of this compound would be governed by a combination of strong hydrogen bonds and weaker van der Waals interactions. The primary interaction is expected to be the formation of centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. The isopropyl groups would likely influence the overall packing of these dimers.

The following diagram illustrates the potential hydrogen bonding interaction.

intermolecular_interactions Potential Hydrogen Bonding in this compound Dimer cluster_mol1 cluster_mol2 mol1 Molecule A mol2 Molecule B C1_1 C O1_1 O C1_1->O1_1 O2_1 O C1_1->O2_1 R1 R C1_1->R1 H1 H O2_1->H1 O1_2 O H1->O1_2 H-Bond C1_2 C C1_2->O1_2 O2_2 O C1_2->O2_2 R2 R C1_2->R2 H2 H O2_2->H2 H2->O1_1 H-Bond

Potential Hydrogen Bonding in this compound Dimer

While the definitive crystal structure of this compound is not currently available in public databases, this guide outlines the necessary steps for its determination and analysis. The synthesis and crystallization provide the foundational material for single-crystal X-ray diffraction, which in turn yields the precise atomic coordinates. Analysis of this data would reveal the molecular geometry, intermolecular interactions, and crystal packing. Based on analogous structures, a hydrogen-bonded dimeric motif is the most probable supramolecular assembly in the solid state of this compound. The detailed experimental and analytical workflow presented here serves as a robust framework for researchers and drug development professionals engaged in the solid-state characterization of such compounds.

An In-depth Technical Guide to the Discovery and Historical Synthesis of 2-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid, a substituted aromatic carboxylic acid, and its isomers are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. Understanding the historical context of its synthesis provides valuable insights into the evolution of organic chemistry and the development of key synthetic methodologies. This technical guide delves into the discovery and the historical evolution of the synthesis of this compound, presenting key experimental protocols and quantitative data from foundational scientific literature.

Discovery and Early Synthesis

The late 19th and early 20th centuries were a period of immense progress in organic synthesis, with the development of fundamental reactions that are still widely used today. While a definitive singular "discovery" of this compound is not prominently documented, its synthesis is intrinsically linked to the broader exploration of alkylated aromatic compounds and the development of reactions such as the Friedel-Crafts alkylation and the Jacobsen rearrangement. Early investigations into the isomers of cymene (isopropyltoluene) and their oxidation products were instrumental in the eventual isolation and characterization of this compound.

One of the earliest plausible routes to this compound would have been the oxidation of 2-isopropyltoluene (o-cymene). The Jacobsen rearrangement, first described by Oscar Jacobsen in 1886, which involves the migration of alkyl groups in polyalkylbenzenes under the influence of sulfuric acid, also highlights the contemporaneous interest in the isomers of alkylated aromatics.[1][2][3] While not a direct synthesis of the acid, this work on the parent hydrocarbon underscores the analytical challenges and synthetic possibilities of the era.

The advent of the Grignard reaction, discovered by Victor Grignard in 1900, provided a powerful new tool for the formation of carbon-carbon bonds and offered a more direct and reliable method for the synthesis of carboxylic acids.

Historical Synthesis Methods

The synthesis of this compound has evolved with the development of new synthetic reagents and techniques. The following sections detail the key historical methods, complete with experimental protocols derived from early chemical literature.

Oxidation of 2-Isopropyltoluene (o-Cymene)

The oxidation of the corresponding alkylbenzene is a classical method for the preparation of benzoic acid derivatives. Early methods would have relied on strong oxidizing agents.

Experimental Protocol:

A historical procedure for the oxidation of an alkylbenzene to the corresponding benzoic acid would typically involve the following steps:

  • Reaction Setup: 2-Isopropyltoluene (1 equivalent) is suspended in an aqueous solution.

  • Oxidation: A strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), is added portion-wise to the reaction mixture. The reaction is typically heated to reflux to drive the oxidation.

  • Work-up: After the reaction is complete (indicated by the disappearance of the purple permanganate color), the manganese dioxide (MnO₂) byproduct is removed by filtration.

  • Isolation: The filtrate is acidified with a strong mineral acid (e.g., hydrochloric acid or sulfuric acid), leading to the precipitation of this compound.

  • Purification: The crude acid is then collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol (B145695) or hot water.

Quantitative Data:

ParameterValue
Starting Material 2-Isopropyltoluene
Oxidizing Agent Potassium Permanganate
Reaction Temperature Reflux
Typical Yield Variable, often moderate
Grignard Synthesis

The development of the Grignard reaction revolutionized organic synthesis, providing a versatile method for the formation of carboxylic acids from aryl halides.

Experimental Protocol:

A typical early 20th-century Grignard synthesis of this compound would have been performed as follows:

  • Formation of the Grignard Reagent: 2-Bromoisopropylbenzene (1 equivalent) is added to a flask containing magnesium turnings (1.1 equivalents) in anhydrous diethyl ether under a dry atmosphere. The reaction is initiated, often with a small crystal of iodine, and proceeds to form 2-isopropylphenylmagnesium bromide.

  • Carbonation: The Grignard reagent is then slowly poured over crushed solid carbon dioxide (dry ice), which acts as the electrophile.

  • Hydrolysis: The resulting magnesium salt is hydrolyzed by the slow addition of an aqueous acid (e.g., dilute sulfuric acid or hydrochloric acid).

  • Extraction and Isolation: The aqueous and ether layers are separated. The ether layer is extracted with an aqueous base (e.g., sodium hydroxide (B78521) solution) to convert the benzoic acid into its water-soluble sodium salt.

  • Precipitation and Purification: The aqueous basic extract is then acidified with a strong acid to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization.

Quantitative Data:

ParameterValue
Starting Material 2-Bromoisopropylbenzene
Reagents Magnesium, Carbon Dioxide
Solvent Anhydrous Diethyl Ether
Typical Yield Generally good to excellent
Friedel-Crafts Alkylation of Benzoic Acid (Hypothetical Early Approach)

While the Friedel-Crafts alkylation, discovered in 1877, is a cornerstone of aromatic chemistry, its direct application to benzoic acid presents challenges.[4] The carboxyl group is strongly deactivating, making the aromatic ring less susceptible to electrophilic attack. However, for the sake of historical completeness, a hypothetical early approach is outlined.

Experimental Protocol (Hypothetical):

  • Reaction Setup: Benzoic acid (1 equivalent) and a Lewis acid catalyst such as aluminum chloride (AlCl₃, >1 equivalent due to complexation with the carboxyl group) are combined in an inert solvent.

  • Alkylation: An alkylating agent, such as isopropyl chloride or propene, is introduced into the reaction mixture. The reaction would likely require heating.

  • Work-up and Isolation: The reaction mixture is quenched with ice and water, followed by acidification to decompose the aluminum complexes. The product would then be extracted with an organic solvent. Separation of the ortho, meta, and para isomers would be a significant challenge.

Quantitative Data:

Direct Friedel-Crafts alkylation of benzoic acid is generally not a practical method for the synthesis of this compound due to the deactivating nature of the carboxyl group and the difficulty in controlling the regioselectivity. Yields of the desired ortho isomer would be expected to be very low.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the primary historical synthesis methods for this compound.

G cluster_oxidation Oxidation of o-Cymene o-Cymene o-Cymene Oxidation Oxidation o-Cymene->Oxidation KMnO4 KMnO4 KMnO4->Oxidation MnO2 MnO2 Oxidation->MnO2 byproduct Acidification Acidification Oxidation->Acidification 2-Isopropylbenzoic_Acid_Ox This compound Acidification->2-Isopropylbenzoic_Acid_Ox G cluster_grignard Grignard Synthesis 2-Bromoisopropylbenzene 2-Bromoisopropylbenzene Grignard_Formation Grignard Reagent Formation 2-Bromoisopropylbenzene->Grignard_Formation Mg Mg Mg->Grignard_Formation Grignard_Reagent 2-Isopropylphenyl- magnesium Bromide Grignard_Formation->Grignard_Reagent Carbonation Carbonation Grignard_Reagent->Carbonation CO2 Carbon Dioxide (Dry Ice) CO2->Carbonation Hydrolysis Hydrolysis Carbonation->Hydrolysis 2-Isopropylbenzoic_Acid_Grignard This compound Hydrolysis->2-Isopropylbenzoic_Acid_Grignard

References

The Multifaceted Biological Activities of 2-Isopropylbenzoic Acid and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid, a substituted aromatic carboxylic acid, and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. The incorporation of the isopropyl group influences the lipophilicity and steric properties of the benzoic acid core, leading to a diverse range of pharmacological effects. This technical guide provides an in-depth overview of the antimicrobial, anti-inflammatory, and anticancer properties of this compound and its derivatives, supported by quantitative data, detailed experimental protocols, and mechanistic insights. The structure-activity relationships (SAR) are also discussed to provide a rationale for the design of future therapeutic agents based on this scaffold.

Quantitative Biological Activity Data

The biological activities of this compound and its derivatives have been quantified using various in vitro assays. The following tables summarize the key findings, providing a comparative analysis of their potency.

Table 1: Antimicrobial Activity

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Compound/DerivativeMicroorganismMICReference
Benzoic AcidEscherichia coli O1571 mg/mL[1]
2-Hydroxybenzoic Acid (Salicylic Acid)Escherichia coli O1571 mg/mL[1]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11 µM/ml (pMIC)[2]
N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino) benzohydrazideStaphylococcus aureus1.82 µM/ml (pMIC)[2]
2-Aminobenzoic acid derivative 1Candida albicans70 µg/mL[3]
2-Aminobenzoic acid derivative 2Candida albicans70 µg/mL[3]
Table 2: Anti-inflammatory Activity

The anti-inflammatory potential is frequently assessed by the half-maximal inhibitory concentration (IC50) against enzymes like cyclooxygenase (COX).

Compound/DerivativeTargetIC50Reference
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4)COX-20.74 µM[4][5][6]
Carboxylic acid analogue of FM4 (FM10)COX-20.69 µM[4][5][6]
Carboxylic acid analogue of FM4 (FM12)COX-20.18 µM[4][5][6]
2-((3-(chloromethyl)benzoyl)oxy)benzoic acidCOX-2Higher affinity than Aspirin (in silico)[7]
Table 3: Anticancer Activity

The cytotoxic effects of these compounds against various cancer cell lines are determined by their IC50 values.

Compound/DerivativeCancer Cell LineIC50Reference
Benzoic AcidBone cancer (MG63)85.54 µg/mL (48h)[8][9]
Benzoic AcidLung cancer (CRM612)100.5 µg/mL (72h)[8][9]
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHuman cervical cancer (HeLa)17.84 µM[10]
Substituted thiocyanate (B1210189) benzoic acid 8Breast cancer (MCF-7)100 µM/ml[10]
Substituted thiocyanate benzoic acid 9Breast cancer (MCF-7)100 µM/ml[10]
2-arenoxybenzaldehyde N-acyl hydrazone 1dProstate cancer (PC-3)9.38 µM[11]
2-arenoxybenzaldehyde N-acyl hydrazone 1eLung cancer (A-549)13.39 µM[11]
1,3,4-Oxadiazole derivative 2lBreast cancer (MDA-MB-231)22.73 µM[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are summaries of key experimental protocols for the biological evaluation of this compound and its derivatives.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[1]

In Vitro Anti-inflammatory Assay (COX Enzyme Inhibition)

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.

  • Enzyme and Substrate Preparation: Purified COX-1 or COX-2 enzyme and its substrate, arachidonic acid, are prepared in a suitable buffer.

  • Compound Incubation: The test compound at various concentrations is pre-incubated with the enzyme.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.

  • Reaction Termination: The reaction is stopped after a specific time.

  • Prostaglandin (B15479496) Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as ELISA or chromatography.

  • IC50 Calculation: The IC50 value is calculated as the concentration of the compound that inhibits 50% of the enzyme activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength.

  • IC50 Calculation: The IC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to untreated control cells.[8][9]

Signaling Pathways and Mechanisms of Action

The biological activities of this compound derivatives are mediated through their interaction with specific cellular signaling pathways.

Anti-inflammatory Action: Inhibition of the COX-2/NF-κB Pathway

Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting cyclooxygenase (COX) enzymes.[4] Specifically, selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 has housekeeping functions. Furthermore, the NF-κB signaling pathway is a key regulator of inflammation.[12][13][14] Inhibition of this pathway can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like COX-2.

COX2_NFkB_Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates COX2_Gene COX-2 Gene COX2_Protein COX-2 Enzyme COX2_Gene->COX2_Protein transcription & translation Prostaglandins Prostaglandins (Inflammation) COX2_Protein->Prostaglandins catalyzes Arachidonic_Acid Arachidonic Acid Derivative 2-Isopropylbenzoic Acid Derivative Derivative->NFkB inhibits translocation Derivative->COX2_Protein inhibits activity

Caption: Inhibition of COX-2 and NF-κB signaling by this compound derivatives.

Anticancer Action: HDAC Inhibition and Apoptosis Induction

Some benzoic acid derivatives have been shown to exhibit anticancer activity by inhibiting histone deacetylases (HDACs).[10][15][16][17] HDACs play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes. This can, in turn, induce cell cycle arrest, trigger the production of reactive oxygen species (ROS), and ultimately lead to apoptosis (programmed cell death) through the activation of caspases.[15][16]

HDAC_Inhibition_Pathway Derivative 2-Isopropylbenzoic Acid Derivative HDAC Histone Deacetylase (HDAC) Derivative->HDAC inhibits Histones Histones HDAC->Histones deacetylates Acetylation Increased Histone Acetylation Gene_Expression Altered Gene Expression Acetylation->Gene_Expression Tumor_Suppressor Tumor Suppressor Gene Expression ↑ Gene_Expression->Tumor_Suppressor ROS Increased ROS Production Gene_Expression->ROS Cell_Cycle_Arrest Cell Cycle Arrest Tumor_Suppressor->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Caspase Caspase Activation ROS->Caspase Caspase->Apoptosis

Caption: Anticancer mechanism via HDAC inhibition and apoptosis induction.

Experimental Workflow

The discovery and development of novel bioactive compounds from the this compound scaffold typically follows a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

Experimental_Workflow Start Start: Scaffold Selection (this compound) Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Characterization (NMR, MS, etc.) Synthesis->Purification Screening In Vitro Biological Screening (Antimicrobial, Anticancer, Anti-inflammatory) Purification->Screening Hit_ID Hit Identification (Active Compounds) Screening->Hit_ID SAR Structure-Activity Relationship (SAR) Analysis Hit_ID->SAR Data for In_Vivo In Vivo Testing (Animal Models) Hit_ID->In_Vivo Promising Hits Lead_Opt Lead Optimization SAR->Lead_Opt Guides Lead_Opt->Synthesis Iterative Design End Preclinical Candidate In_Vivo->End

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Conclusion

This compound and its derivatives represent a promising class of compounds with a wide array of biological activities. Their demonstrated antimicrobial, anti-inflammatory, and anticancer properties, coupled with their synthetic tractability, make them attractive candidates for further drug discovery and development efforts. The insights into their mechanisms of action, particularly the inhibition of key signaling pathways such as COX-2/NF-κB and HDAC, provide a solid foundation for the rational design of more potent and selective therapeutic agents. Future research should focus on expanding the library of derivatives to further elucidate the structure-activity relationships and to identify lead compounds with optimized efficacy and safety profiles for preclinical and clinical development.

References

An In-depth Technical Guide to 2-Isopropylbenzoic Acid: Synthesis, Properties, and Patent Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid, a substituted aromatic carboxylic acid, holds interest in various chemical and pharmaceutical research areas. Its structure, featuring a carboxylic acid group ortho to an isopropyl substituent, imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis. This technical guide provides a comprehensive review of the synthesis, properties, and patent landscape of this compound, with a focus on detailed experimental protocols and quantitative data to support research and development endeavors. While specific biological activity data for this compound is not widely available in the public domain, this guide also presents data for structurally related compounds to offer a comparative context.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂--INVALID-LINK--
Molecular Weight 164.20 g/mol --INVALID-LINK--
Melting Point 62-66 °C--INVALID-LINK--
Boiling Point 270 °C--INVALID-LINK--
Solubility Soluble in organic solvents like ethanol, methanol, and acetone (B3395972).--INVALID-LINK--
Appearance White to Almost white powder to crystal--INVALID-LINK--

Synthesis of this compound

Two primary synthetic routes for this compound are the Grignard reaction of a 2-isopropylphenyl halide and the oxidation of 2-isopropylbenzyl alcohol. Detailed experimental protocols for these methods are provided below.

Synthesis via Grignard Reaction

This method involves the formation of a Grignard reagent from 2-bromocumene, followed by carboxylation with carbon dioxide.

Materials:

  • 2-Bromocumene (1-bromo-2-isopropylbenzene)

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Iodine crystal (for initiation)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be oven-dried and assembled under a dry nitrogen or argon atmosphere.

    • In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the flask.

    • In the dropping funnel, place a solution of 2-bromocumene (1 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion of the 2-bromocumene solution to the magnesium turnings. The reaction is initiated by gentle warming or the addition of a sonicator bath. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

    • Once the reaction has started, add the remaining 2-bromocumene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Carboxylation:

    • Cool the Grignard reagent solution in an ice bath.

    • In a separate beaker, crush a generous excess of dry ice.

    • Slowly pour the Grignard solution onto the crushed dry ice with vigorous stirring. A solid mass will form.

    • Allow the mixture to warm to room temperature, and the excess dry ice to sublime.

  • Work-up and Purification:

    • Slowly add dilute hydrochloric acid to the reaction mixture until the solid dissolves and the aqueous layer is acidic.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with a saturated sodium bicarbonate solution.

    • The this compound will be in the aqueous basic layer as its sodium salt. Separate the aqueous layer and acidify it with concentrated HCl until a white precipitate forms.

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum over P₂O₅.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Synthesis_via_Grignard_Reaction cluster_reagents Reagents cluster_workflow Workflow 2-Bromocumene 2-Bromocumene Grignard_Formation Formation of 2-Isopropylphenylmagnesium Bromide 2-Bromocumene->Grignard_Formation Mg Mg Mg->Grignard_Formation Dry_Ether Dry_Ether Dry_Ether->Grignard_Formation CO2 CO₂ (Dry Ice) Carboxylation Carboxylation CO2->Carboxylation HCl_aq HCl (aq) Acidification Acidification and Work-up HCl_aq->Acidification Start Start->Grignard_Formation 1. Grignard_Formation->Carboxylation 2. Carboxylation->Acidification 3. Purification Purification (Recrystallization) Acidification->Purification 4. Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via Grignard reaction.

Synthesis via Oxidation of 2-Isopropylbenzyl Alcohol

This method involves the oxidation of the primary alcohol group of 2-isopropylbenzyl alcohol to a carboxylic acid using a strong oxidizing agent like potassium permanganate (B83412).

Materials:

  • 2-Isopropylbenzyl alcohol

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (B78521) (NaOH)

  • Sulfuric acid (H₂SO₄), dilute

  • Sodium bisulfite (NaHSO₃)

  • Diethyl ether

Procedure:

  • Oxidation:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-isopropylbenzyl alcohol (1 equivalent) in a small amount of a suitable solvent like acetone or tert-butanol.

    • Prepare a solution of potassium permanganate (2-3 equivalents) in water.

    • Slowly add the KMnO₄ solution to the alcohol solution. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 1-2 hours or until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the MnO₂ precipitate. Wash the precipitate with a small amount of hot water.

    • Combine the filtrate and washings. If the solution is still purple, add a small amount of sodium bisulfite until the color disappears.

    • Acidify the clear filtrate with dilute sulfuric acid until a white precipitate of this compound forms.

  • Purification:

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.

    • For further purification, the crude product can be dissolved in diethyl ether and extracted with a saturated sodium bicarbonate solution. The aqueous layer is then separated and acidified with HCl to reprecipitate the pure this compound.

    • The purified product can be recrystallized from an appropriate solvent system.

Synthesis_via_Oxidation cluster_reagents Reagents cluster_workflow Workflow 2-Isopropylbenzyl_Alcohol 2-Isopropylbenzyl Alcohol Oxidation Oxidation with KMnO₄ 2-Isopropylbenzyl_Alcohol->Oxidation KMnO4 KMnO₄ KMnO4->Oxidation H2SO4_aq H₂SO₄ (aq) Acidification Acidification H2SO4_aq->Acidification Start Start->Oxidation 1. Workup Work-up and Filtration Oxidation->Workup 2. Workup->Acidification 3. Purification Purification (Recrystallization) Acidification->Purification 4. Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound via oxidation.

Biological and Pharmacological Data

Quantitative biological activity data for this compound is limited in publicly accessible literature. However, data for the structurally related 4-isopropylbenzoic acid (cuminic acid) and other benzoic acid derivatives provide insights into potential activities.

Compound/DerivativeBiological ActivityQuantitative DataOrganism/AssayReference
4-Isopropylbenzoic acid AntifungalCompletely inhibits growth at 200 µg/mLP. capsici, S. sclerotiorum, R. cerealis--INVALID-LINK--
Benzoic acid Antimicrobial (MIC)0.13 - 0.50 mg/mL (at pH 5.0)S. aureus, P. aeruginosa, B. subtilis, C. albicans--INVALID-LINK--

Patent Landscape

A review of the patent literature indicates that while there are numerous patents for derivatives of benzoic acid and for the isomer 4-isopropylbenzoic acid (cuminic acid), patents specifically claiming the synthesis or application of this compound are less common. The existing patent landscape for related compounds primarily focuses on:

  • Novel synthesis methods for substituted benzoic acids: Many patents describe new catalytic systems or process improvements for the oxidation of alkylbenzenes to their corresponding carboxylic acids.

  • Pharmaceutical compositions: Substituted benzoic acids are frequently claimed as intermediates in the synthesis of active pharmaceutical ingredients (APIs) for a wide range of therapeutic areas.

  • Agrochemicals: Derivatives of benzoic acid are used as herbicides and fungicides.

  • Polymers and materials science: Benzoic acid derivatives are used as monomers and additives in the production of polymers.

For example, patent CN1915959A describes a method for synthesizing p-isopropylbenzoic acid from β-pinene.[1] While not directly related to the 2-isomer, it highlights the industrial interest in isopropylbenzoic acids. Researchers interested in the commercial applications of this compound should conduct a thorough freedom-to-operate analysis.

Conclusion

This compound is a valuable chemical intermediate with potential applications in various fields. This technical guide has provided detailed synthetic protocols for its preparation via Grignard reaction and oxidation, summarized its key physicochemical properties, and offered a perspective on its patent landscape and the biological activities of related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of this and other substituted benzoic acids. Further research is warranted to fully elucidate the specific biological activities and potential therapeutic applications of this compound.

References

An In-depth Technical Guide on the Safety and Hazards of 2-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the known and predicted safety and hazard information for 2-Isopropylbenzoic acid. Due to a lack of extensive direct experimental data for this specific isomer, some information is derived from read-across and Quantitative Structure-Activity Relationship (QSAR) models based on structurally similar compounds, such as benzoic acid and other isopropylbenzoic acid isomers. All data should be interpreted with this in mind and used as a guide for further investigation.

Introduction

This compound (also known as 2-propan-2-ylbenzoic acid) is an organic compound with the chemical formula C₁₀H₁₂O₂. It is a substituted benzoic acid derivative with an isopropyl group at the ortho position. This guide provides a detailed summary of its known and predicted safety and hazards to inform researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its potential for absorption, distribution, metabolism, and excretion (ADME) and its environmental fate.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₂PubChem[1]
Molecular Weight 164.20 g/mol PubChem[1]
Appearance Solid (predicted)---
Boiling Point Not available---
Melting Point Not available---
Water Solubility Not available---
logP (octanol-water partition coefficient) Not available---

Hazard Identification and Classification

Based on aggregated data from multiple sources, this compound has been classified for several hazards under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]

GHS Hazard Classification:

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

  • Skin Sensitization: Category 1 (May cause an allergic skin reaction)[1][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)[1]

Pictograms:

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.[2]

  • H315: Causes skin irritation.[1]

  • H317: May cause an allergic skin reaction.[1][3]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the Safety Data Sheets (SDS) for this compound. Key statements include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

  • P264: Wash skin thoroughly after handling.[3]

  • P270: Do not eat, drink or smoke when using this product.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of water.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary

Direct experimental toxicological data for this compound is limited. The following table summarizes the available information and provides estimated values based on read-across from benzoic acid and other isomers where direct data is unavailable.

EndpointSpeciesRouteValueClassificationSource / Justification
Acute Oral Toxicity (LD50) RatOralEstimated: 300 - 2000 mg/kgCategory 4Read-across from benzoic acid (LD50: 1700-3040 mg/kg) and other substituted benzoic acids.
Acute Dermal Toxicity (LD50) RabbitDermal> 2000 mg/kg (predicted)Not ClassifiedRead-across from benzoic acid (LD50: >5000 mg/kg).
Acute Inhalation Toxicity (LC50) RatInhalationNo data available------
Skin Irritation RabbitDermalIrritantCategory 2GHS classification.[1]
Eye Irritation RabbitOcularSeverely IrritatingCategory 2AGHS classification.[1]
Skin Sensitization Guinea PigDermalSensitizerCategory 1GHS classification.[1][3]
Mutagenicity (Ames Test) S. typhimuriumIn vitroNegative (predicted)Not ClassifiedRead-across from benzoic acid, which is generally considered non-mutagenic in bacterial reverse mutation assays.
Genotoxicity (in vitro) Mammalian cellsIn vitroNo data available------
Reproductive/Developmental Toxicity No data available---No data available------
Repeated Dose Toxicity No data available---No data available------

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on OECD guidelines. These protocols are provided as a reference for designing future studies on this compound.

Acute Oral Toxicity (OECD 401 - Up-and-Down Procedure)
  • Test Animals: Healthy, young adult rats (e.g., Sprague-Dawley), nulliparous and non-pregnant females.

  • Housing and Feeding: Animals are caged individually with controlled temperature (22 ± 3 °C) and humidity (30-70%). Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before and after dosing.

  • Dosing: The test substance is administered orally by gavage in a single dose. The dose for each animal is adjusted up or down based on the outcome of the previously dosed animal.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Pathology: A gross necropsy is performed on all animals at the end of the study.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Skin Irritation/Corrosion (OECD 404)
  • Test Animals: Healthy, young adult albino rabbits.

  • Procedure: A small area of the animal's back is clipped free of fur. 0.5 g of the test substance (moistened with a suitable vehicle if solid) is applied to the skin under a gauze patch.

  • Exposure: The patch is left in place for 4 hours.

  • Observations: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Scoring is based on a standardized scale.

  • Data Analysis: The mean scores for erythema and edema are calculated for each animal to determine the primary irritation index and classify the substance.

Eye Irritation/Corrosion (OECD 405)
  • Test Animals: Healthy, young adult albino rabbits.

  • Procedure: A single dose of 0.1 g of the test substance is instilled into the conjunctival sac of one eye of each animal. The other eye serves as a control.

  • Observations: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours, and daily thereafter until the irritation resolves or for 21 days.

  • Data Analysis: The scores for each observation are used to classify the substance based on the severity and reversibility of the eye damage.

Skin Sensitization (OECD 406 - Guinea Pig Maximization Test)
  • Test Animals: Young, healthy adult guinea pigs.

  • Induction Phase:

    • Day 0: Intradermal injections of the test substance (with and without Freund's Complete Adjuvant) and the adjuvant alone are made in the shoulder region.

    • Day 7: Topical application of the test substance to the same area.

  • Challenge Phase:

    • Day 21: A non-irritating concentration of the test substance is applied topically to a naive area of the flank.

  • Observations: The challenge sites are observed for erythema and edema at 24 and 48 hours after patch removal.

  • Data Analysis: The incidence and severity of the skin reactions in the test group are compared to a control group to determine the sensitization potential.

Bacterial Reverse Mutation Test (Ames Test - OECD 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of Escherichia coli (e.g., WP2 uvrA).

  • Procedure: The tester strains are exposed to various concentrations of the test substance in the presence and absence of a metabolic activation system (S9 mix from rat liver).

  • Incubation: The plates are incubated for 48-72 hours at 37 °C.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the required amino acid) is counted. A substance is considered mutagenic if it causes a reproducible, dose-related increase in the number of revertant colonies.

Signaling Pathways and Experimental Workflows

As no specific signaling pathways for the toxicity of this compound have been elucidated, a hypothetical pathway for skin and eye irritation is presented below, based on general mechanisms of chemical-induced irritation. Additionally, a logical workflow for a comprehensive safety assessment is provided.

Irritation_Signaling_Pathway cluster_exposure Exposure cluster_cellular_effects Cellular Effects cluster_tissue_response Tissue Response cluster_clinical_signs Clinical Signs 2_IPBA This compound Cell_Membrane Cell Membrane Disruption 2_IPBA->Cell_Membrane ROS Reactive Oxygen Species (ROS) Production Cell_Membrane->ROS Pro_inflammatory Release of Pro-inflammatory Cytokines (e.g., IL-1α, TNF-α) Cell_Membrane->Pro_inflammatory ROS->Pro_inflammatory Inflammation Inflammation Pro_inflammatory->Inflammation Vasodilation Vasodilation & Increased Vascular Permeability Inflammation->Vasodilation Leukocyte Leukocyte Infiltration Inflammation->Leukocyte Erythema Erythema (Redness) Vasodilation->Erythema Edema Edema (Swelling) Vasodilation->Edema Leukocyte->Edema

Caption: Hypothetical signaling pathway for chemical-induced skin/eye irritation.

Safety_Assessment_Workflow cluster_initial_assessment Initial Assessment cluster_in_vitro In Vitro Testing cluster_in_vivo In Vivo Testing (if necessary) cluster_final_assessment Final Assessment PhysChem Physicochemical Properties In_Silico In Silico (QSAR) & Read-Across PhysChem->In_Silico Genotoxicity Genotoxicity (Ames, Chromosome Aberration) In_Silico->Genotoxicity Guide initial testing Irritation Skin/Eye Irritation (Reconstructed Tissue Models) In_Silico->Irritation Sensitization_vitro Skin Sensitization (e.g., DPRA, KeratinoSens™) In_Silico->Sensitization_vitro Acute_Tox Acute Toxicity (Oral, Dermal, Inhalation) Genotoxicity->Acute_Tox If positive or equivocal Hazard_ID Hazard Identification Genotoxicity->Hazard_ID Irritation_vivo Skin/Eye Irritation (Rabbit) Irritation->Irritation_vivo If necessary for classification Sensitization_vivo Skin Sensitization (Guinea Pig) Sensitization_vitro->Sensitization_vivo If necessary for classification Repeated_Dose Repeated Dose Toxicity Acute_Tox->Repeated_Dose Inform dose selection Irritation_vivo->Hazard_ID Sensitization_vivo->Hazard_ID Repro_Dev Reproductive/Developmental Toxicity Repeated_Dose->Repro_Dev Inform dose selection Repeated_Dose->Hazard_ID Repro_Dev->Hazard_ID Dose_Response Dose-Response Assessment Hazard_ID->Dose_Response Risk_Characterization Risk Characterization Dose_Response->Risk_Characterization

References

An In-depth Technical Guide to the Dissociation Constant of 2-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dissociation constant (pKa) of 2-isopropylbenzoic acid, a key parameter for understanding its physicochemical behavior. This document details the available data on its pKa, outlines a robust experimental protocol for its determination, and presents a general workflow for its synthesis and potential biological evaluation, which is relevant for applications in drug discovery and development.

Physicochemical Properties of this compound

This compound, also known as o-isopropylbenzoic acid, is an aromatic carboxylic acid. Its chemical structure and key physicochemical properties are summarized below.

PropertyValueReference
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol
Predicted pKa 3.8 ± 0.10[1]
Melting Point 76-79 °C[1]
Boiling Point ~266 °C[1]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695) and chloroform.[1]
Appearance White crystalline solid[1]

Determination of the Dissociation Constant (pKa)

The acid dissociation constant (Ka) and its logarithmic form, pKa, are critical for predicting the ionization state of a molecule at a given pH. This is fundamental in drug development for understanding absorption, distribution, metabolism, and excretion (ADME) properties. Potentiometric titration is a highly accurate and standard method for determining the pKa of weak acids like this compound.[2][3]

Experimental Protocol: Potentiometric Titration

This protocol outlines the steps for determining the pKa of this compound in an aqueous or mixed solvent system.

Materials and Equipment:

  • This compound

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (and co-solvent if needed, e.g., methanol (B129727) or acetonitrile)

  • Calibrated pH meter with a combination glass electrode

  • Automatic titrator or manual burette

  • Magnetic stirrer and stir bar

  • Thermostatically controlled reaction vessel

Procedure:

  • Preparation of the Analyte Solution:

    • Accurately weigh a sample of this compound to prepare a solution of approximately 1-5 mM.

    • Dissolve the sample in a known volume of high-purity water. If solubility is low, a co-solvent like methanol or acetonitrile (B52724) can be used, and the pKa in the mixed solvent system should be reported.[4]

    • Add a sufficient amount of KCl to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.[2][5]

  • Titration Setup:

    • Calibrate the pH electrode using standard buffers (e.g., pH 4, 7, and 10).[5]

    • Place the analyte solution in the thermostatically controlled reaction vessel and immerse the pH electrode and the titrant delivery tube.

    • Gently stir the solution throughout the experiment.

    • To ensure an inert atmosphere and prevent interference from dissolved CO₂, purge the solution with nitrogen before and during the titration.[2]

  • Titration Process:

    • If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2-3) using the standardized HCl solution.[5]

    • Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.

    • Record the pH value after each addition, ensuring the reading has stabilized.

    • Continue the titration until the pH reaches the basic range (e.g., pH 11-12).

  • Data Analysis:

    • Plot the recorded pH values against the volume of NaOH added to generate a titration curve.

    • The equivalence point is the point of the steepest slope, which can be determined from the first derivative of the titration curve.

    • The pKa is equal to the pH at the half-equivalence point.

    • For higher accuracy, perform multiple titrations and average the results.[2]

Synthesis and Biological Evaluation Workflow

While specific signaling pathways for this compound are not extensively documented, its derivatives have been investigated for various biological activities, including anti-inflammatory and antimicrobial effects.[6][7][8] The following sections outline a general workflow for the synthesis and subsequent biological screening of such compounds.

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from benzoic acid.[1]

SynthesisWorkflow cluster_synthesis Synthesis of this compound BenzoicAcid Benzoic Acid Ester Isopropyl Benzoate BenzoicAcid->Ester Esterification Isopropanol Isopropanol Isopropanol->Ester AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Ester Hydrolysis Hydrolysis (Acid or Base) Ester->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

A general workflow for the synthesis of this compound.
General Biological Evaluation Workflow

Following synthesis and purification, new benzoic acid derivatives can be screened for a variety of biological activities.

BiologicalEvaluation cluster_evaluation Biological Evaluation of Benzoic Acid Derivatives SynthesizedCompound Synthesized Benzoic Acid Derivative InVitro In Vitro Assays SynthesizedCompound->InVitro EnzymeAssays Enzyme Inhibition Assays (e.g., COX, LOX) InVitro->EnzymeAssays AntimicrobialAssays Antimicrobial Screening (e.g., MIC) InVitro->AntimicrobialAssays CellBased Cell-Based Assays InVitro->CellBased DataAnalysis Data Analysis and SAR Studies EnzymeAssays->DataAnalysis AntimicrobialAssays->DataAnalysis Cytotoxicity Cytotoxicity Assays CellBased->Cytotoxicity AntiInflammatory Anti-inflammatory Activity in Cell Models CellBased->AntiInflammatory InVivo In Vivo Studies (if warranted) CellBased->InVivo Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis AnimalModels Animal Models of Disease InVivo->AnimalModels AnimalModels->DataAnalysis

A conceptual workflow for the biological evaluation of benzoic acid derivatives.

This guide provides foundational information on the dissociation constant of this compound and methodologies for its determination and application in a research and development context. The provided protocols and workflows serve as a starting point for further investigation into the properties and potential therapeutic applications of this and related compounds.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the boiling and melting points of 2-isopropylbenzoic acid, tailored for researchers, scientists, and professionals in drug development. This document outlines the physical properties, detailed experimental protocols for their determination, and a logical workflow for these analytical procedures.

Physicochemical Data of this compound

This compound, also known as o-isopropylbenzoic acid, is an organic compound with the chemical formula C₁₀H₁₂O₂. Accurate determination of its physical properties, such as melting and boiling points, is crucial for its identification, purity assessment, and application in various scientific fields.

The experimentally determined physical properties of this compound are summarized in the table below. It is important to note that slight variations in these values can be observed between different sources, which may be attributed to experimental conditions and sample purity.

Physical PropertyValue Range
Melting Point 62 - 79 °C[1]
Boiling Point 266 - 270 °C[1]

Experimental Protocols for Determination of Physical Properties

The following sections detail the standard laboratory procedures for determining the melting and boiling points of a solid organic compound like this compound.

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. For a pure crystalline solid, this transition occurs over a narrow temperature range. Impurities typically depress and broaden the melting point range.[2]

Method: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp)

  • Sample Preparation:

    • Ensure the this compound sample is completely dry and finely powdered.

    • Obtain a capillary tube, which is sealed at one end.

    • Press the open end of the capillary tube into the powdered sample until a small amount of the solid is packed into the tube.[3]

    • Invert the tube and tap it gently to cause the solid to fall to the bottom. The packed sample height should be approximately 2-3 mm.[3]

  • Apparatus Setup and Measurement:

    • Insert the capillary tube containing the sample into the heating block of the melting point apparatus.[3]

    • Set the apparatus to a rapid heating rate to obtain an approximate melting point.

    • Allow the apparatus to cool and prepare a new sample.

    • For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the approximate melting point.[2][3]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[2]

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[4] For a pure compound, the boiling point is a characteristic physical property.

Method: Thiele Tube Method

  • Sample Preparation:

    • Place a few milliliters of the this compound sample into a small test tube (fusion tube).[4][5]

    • Seal one end of a capillary tube using a flame.[4]

    • Place the sealed capillary tube into the test tube with the open end submerged in the liquid and the sealed end protruding above the liquid surface.[6]

  • Apparatus Setup and Measurement:

    • Attach the test tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

    • Clamp the thermometer and test tube assembly so that they are immersed in the oil of a Thiele tube.[7] The heating oil should be filled to a level above the side arm.[7]

    • Gently heat the side arm of the Thiele tube with a Bunsen burner or other heat source.[6][7] This design promotes even heat distribution through convection currents.

    • As the temperature rises, air trapped in the capillary tube will expand and exit as a slow stream of bubbles.

    • Continue heating until a continuous and rapid stream of bubbles emerges from the capillary tube.[6]

    • Remove the heat source and allow the apparatus to cool slowly.

    • The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube.[6] Record this temperature.

Workflow and Logical Relationships

The determination of the physical properties of a compound like this compound follows a logical progression. The following diagram illustrates the workflow for the experimental determination of melting and boiling points.

G cluster_0 Workflow for Physical Property Determination cluster_1 Melting Point Protocol cluster_2 Boiling Point Protocol A Obtain Pure Sample of this compound B Melting Point Determination A->B C Boiling Point Determination A->C D Data Recording and Analysis B->D B1 Prepare Capillary Sample B->B1 C->D C1 Prepare Thiele Tube Setup C->C1 B2 Heat in Apparatus B1->B2 B3 Observe and Record Melting Range B2->B3 C2 Heat and Observe Bubbles C1->C2 C3 Cool and Record Boiling Point C2->C3

Caption: Experimental workflow for determining the melting and boiling points.

References

Methodological & Application

Synthesis of 2-Isopropylbenzoic Acid: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of 2-isopropylbenzoic acid, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. The protocols outlined herein are intended for use by researchers, scientists, and drug development professionals. Two primary synthetic routes are presented: the Grignard reaction of 2-bromocumene and the oxidation of o-cymene (B1210590) (2-isopropyltoluene).

Chemical Data Summary

A summary of the key physical and chemical properties of the starting materials and the final product is provided in the table below for easy reference.

CompoundChemical FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Boiling Point (°C)
2-Bromocumene C₉H₁₁Br199.09Colorless to light yellow liquid-212-214
o-Cymene C₁₀H₁₄134.22Colorless liquid-72178
Magnesium Turnings Mg24.31Silvery-white solid6501090
Carbon Dioxide (Dry Ice) CO₂44.01White solid-78.5 (sublimes)-
Potassium Permanganate (B83412) KMnO₄158.03Dark purple crystalline solid240 (decomposes)-
This compound C₁₀H₁₂O₂164.20White crystalline solid62-64270

Experimental Protocols

Two robust and well-established methods for the synthesis of this compound are detailed below.

Method 1: Synthesis via Grignard Reaction

This protocol describes the synthesis of this compound from 2-bromocumene via a Grignard reagent, followed by carboxylation with carbon dioxide.

Materials and Equipment:
  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Separatory funnel

  • Büchner funnel and filter flask

  • 2-Bromocumene

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for initiation)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (HCl), concentrated and dilute solutions

  • Sodium hydroxide (B78521) (NaOH), aqueous solution

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Organic solvent for extraction (e.g., diethyl ether)

  • Solvent for recrystallization (e.g., heptane (B126788) or aqueous ethanol)

Procedure:

Part A: Preparation of the Grignard Reagent (2-Isopropylphenylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry three-necked flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer. All glassware must be thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.

  • Initiation: Place magnesium turnings (1.1 equivalents) in the flask. Add a small crystal of iodine.

  • Reagent Addition: In the dropping funnel, prepare a solution of 2-bromocumene (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.

  • Reaction Initiation: Gently warm the flask with a heating mantle to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of a cloudy solution. If the reaction does not start, sonication may be applied.

  • Grignard Formation: Once the reaction has started, add the remaining 2-bromocumene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir and reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

Part B: Carboxylation and Work-up

  • Carboxylation: Cool the Grignard reagent solution to 0 °C in an ice bath. In a separate beaker, crush a sufficient excess of dry ice. Slowly and carefully, pour the Grignard solution onto the crushed dry ice with gentle stirring.

  • Quenching: Allow the excess dry ice to sublime. Slowly add a dilute solution of hydrochloric acid to the reaction mixture to dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Base Wash: Combine the organic extracts and wash with a 10% aqueous solution of sodium hydroxide. The this compound will be deprotonated and move into the aqueous layer.

  • Acidification: Separate the aqueous layer and cool it in an ice bath. Carefully acidify the aqueous solution with concentrated hydrochloric acid until a white precipitate of this compound forms.

  • Isolation and Purification: Collect the crude product by vacuum filtration using a Büchner funnel and wash with cold water. The crude this compound can be purified by recrystallization from a suitable solvent such as heptane or an ethanol (B145695)/water mixture.

  • Drying: Dry the purified crystals under vacuum to obtain the final product.

Expected Yield:

Yields for this type of Grignard carboxylation are typically in the range of 60-80%.

Method 2: Synthesis via Oxidation of o-Cymene

This protocol details the oxidation of o-cymene (2-isopropyltoluene) to this compound using potassium permanganate.

Materials and Equipment:
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Steam bath or rotary evaporator

  • Büchner funnel and filter flask

  • o-Cymene (2-isopropyltoluene)

  • Potassium permanganate (KMnO₄)

  • Sodium bisulfite (NaHSO₃) or sodium sulfite (B76179) (Na₂SO₃)

  • Hydrochloric acid (HCl), concentrated

  • Solvent for recrystallization (e.g., toluene (B28343) or aqueous ethanol)

Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add o-cymene (1.0 equivalent) and water.

  • Oxidant Addition: While stirring, add potassium permanganate (approximately 2.5-3.0 equivalents) portion-wise to the mixture. The addition should be controlled to prevent the reaction from becoming too vigorous.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Continue refluxing for several hours until the purple color of the permanganate has disappeared, indicating the completion of the oxidation. A brown precipitate of manganese dioxide (MnO₂) will form.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the hot mixture by vacuum filtration to remove the manganese dioxide precipitate. Wash the filter cake with hot water.

    • Combine the filtrate and washings. If the filtrate is still purple, add a small amount of sodium bisulfite or sodium sulfite until the color disappears.

  • Acidification and Precipitation: Concentrate the filtrate by heating on a steam bath or using a rotary evaporator. Cool the concentrated solution in an ice bath and acidify with concentrated hydrochloric acid until the precipitation of this compound is complete.

  • Isolation and Purification: Collect the crude product by vacuum filtration and wash with cold water. Purify the crude acid by recrystallization from a suitable solvent like toluene or an aqueous ethanol mixture.

  • Drying: Dry the purified crystals under vacuum.

Expected Yield:

The yield for the oxidation of alkylbenzenes with potassium permanganate can vary, but is typically in the range of 50-70%.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the two synthesis protocols.

Grignard_Synthesis_Workflow cluster_prep Grignard Reagent Preparation cluster_workup Carboxylation & Work-up start Start setup Dry Apparatus Setup start->setup initiation Mg + I₂ Initiation setup->initiation addition Add 2-Bromocumene in Ether initiation->addition reflux Reflux addition->reflux carboxylation Pour on Dry Ice (CO₂) reflux->carboxylation Proceed to Carboxylation quench Acidic Quench (HCl) carboxylation->quench extraction Ether Extraction quench->extraction base_wash NaOH Wash extraction->base_wash acidification Acidify Aqueous Layer base_wash->acidification filtration Vacuum Filtration acidification->filtration recrystallization Recrystallization filtration->recrystallization drying Drying recrystallization->drying product This compound drying->product

Caption: Workflow for the Grignard Synthesis of this compound.

Oxidation_Synthesis_Workflow cluster_reaction Oxidation Reaction cluster_workup Work-up & Purification start Start setup Combine o-Cymene & Water start->setup addition Add KMnO₄ setup->addition reflux Reflux until Colorless addition->reflux filtration1 Filter MnO₂ reflux->filtration1 Proceed to Work-up decolorize Decolorize with NaHSO₃ filtration1->decolorize concentrate Concentrate Filtrate decolorize->concentrate acidification Acidify with HCl concentrate->acidification filtration2 Vacuum Filtration acidification->filtration2 recrystallization Recrystallization filtration2->recrystallization drying Drying recrystallization->drying product This compound drying->product

Caption: Workflow for the Oxidation Synthesis of this compound.

Application Notes and Protocols for the Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid via Kolbe-Schmitt Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of 2-hydroxy-5-isopropylbenzoic acid, a valuable building block in pharmaceutical and chemical research. The primary synthetic route detailed is the Kolbe-Schmitt reaction, a well-established method for the carboxylation of phenols.[1] This guide includes optimized reaction conditions, purification methods, and troubleshooting strategies to ensure high yield and purity. Additionally, visualizations of the reaction mechanism and experimental workflow are provided to facilitate a comprehensive understanding of the process.

Introduction

2-Hydroxy-5-isopropylbenzoic acid, also known as 5-isopropylsalicylic acid, is a salicylic (B10762653) acid derivative with significant potential in various research and development sectors.[2] Its structure, featuring a hydroxyl group ortho to a carboxylic acid and an isopropyl group, makes it a versatile starting material for the synthesis of novel bioactive compounds, including anti-inflammatory and antimicrobial agents.[2] The most common and industrially significant method for its synthesis is the Kolbe-Schmitt reaction of 4-isopropylphenol (B134273).[1][3][4] This reaction involves the carboxylation of the corresponding phenoxide with carbon dioxide under elevated temperature and pressure.[4][5]

The Kolbe-Schmitt Reaction: An Overview

The Kolbe-Schmitt reaction is a carboxylation process that converts a phenol (B47542) into an ortho- or para-hydroxybenzoic acid.[6] The reaction proceeds in three main stages:

  • Deprotonation: The phenolic starting material, in this case, 4-isopropylphenol, is treated with a strong base, typically sodium hydroxide (B78521), to form the more reactive sodium phenoxide.[1]

  • Carboxylation: The sodium phenoxide then undergoes electrophilic aromatic substitution with carbon dioxide, a weak electrophile.[7] This step is conducted under pressure and elevated temperature.

  • Protonation: The resulting sodium salt of the hydroxybenzoic acid is acidified to yield the final product.[1]

The regioselectivity of the carboxylation (ortho- vs. para- substitution) is a critical aspect of the Kolbe-Schmitt reaction and is significantly influenced by the choice of the alkali metal hydroxide and the reaction temperature.[3][4]

Experimental Protocols

Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid

This protocol details the synthesis of 2-hydroxy-5-isopropylbenzoic acid from 4-isopropylphenol via the Kolbe-Schmitt reaction.

Materials:

  • 4-isopropylphenol

  • Sodium hydroxide (NaOH)

  • Carbon dioxide (CO2), high pressure

  • Hydrochloric acid (HCl) or Sulfuric acid (H2SO4) for acidification

  • Suitable solvent for crystallization (e.g., ethanol/water mixture)

  • High-pressure reactor

Procedure:

  • Formation of Sodium 4-isopropylphenoxide:

    • In a high-pressure reactor, dissolve 4-isopropylphenol in a suitable solvent (if necessary) and add a stoichiometric amount of sodium hydroxide.

    • Heat the mixture under vacuum to remove any water and form the dry sodium salt. It is crucial that the reactants, reagents, and solvents are thoroughly dried as the presence of water can decrease the product yield.[6]

  • Carboxylation:

    • Pressurize the sealed reactor with dry carbon dioxide to a pressure of 5-10 atm.[3] Some industrial processes may use pressures up to 100 atm.[4][5]

    • Heat the mixture to a temperature range of 125-150°C with vigorous stirring.[3] This temperature range is optimal for favoring the formation of the ortho-isomer.

    • Maintain these conditions for a defined period, typically 4-8 hours.[3][4]

  • Work-up and Purification:

    • Cool the reactor to room temperature and carefully vent the excess CO2 pressure.

    • Dissolve the solid reaction mass in hot water.

    • Slowly acidify the aqueous solution with hydrochloric acid or sulfuric acid to a pH of approximately 2-3. This will cause the crude 2-hydroxy-5-isopropylbenzoic acid to precipitate.[4]

    • Collect the precipitated solid by filtration and wash it with cold water to remove any inorganic salts.

    • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to obtain the purified acid.[3][4]

HPLC Analysis of Product Purity

This protocol is for determining the purity of the synthesized 2-hydroxy-5-isopropylbenzoic acid and quantifying major impurities.

Objective: To determine the purity of the synthesized product and quantify impurities such as the para-isomer (4-hydroxy-3-isopropylbenzoic acid) and unreacted 4-isopropylphenol.[3]

Instrumentation and Conditions:

  • HPLC System: A standard high-performance liquid chromatography system with a UV detector.

  • Column: A C18 reverse-phase column is typically suitable.

  • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer (e.g., water with 0.1% formic acid). A typical starting gradient could be 30-70% organic solvent over 20 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: Approximately 230 nm or 280 nm.[3]

  • Column Temperature: 30°C.[3]

Procedure:

  • Standard Preparation: Prepare standard solutions of 2-hydroxy-5-isopropylbenzoic acid, 4-hydroxy-3-isopropylbenzoic acid, and 4-isopropylphenol of known concentrations in the mobile phase.[3]

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in the mobile phase.[3]

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.[3]

  • Quantification: Determine the purity of the product by comparing the peak area of the main product with the peak areas of the impurities and the standards.

Data Presentation

Table 1: Effect of Reaction Temperature on Isomer Formation

TemperatureReaction RateOrtho-Isomer (2-Hydroxy-5-isopropylbenzoic acid) YieldPara-Isomer (4-Hydroxy-3-isopropylbenzoic acid) FormationDegradation Products
Low (~100°C)Low (slow reaction rate)LowLowMinimal
Optimal (~125-150°C) High High Moderate Low
High (>160°C)DecreasingDecreasingIncreasingIncreasing

Data compiled from literature suggesting higher temperatures favor the thermodynamically more stable para-isomer.[3]

Table 2: Effect of Base on Isomer Selectivity

BasePredominant Isomer
Sodium Hydroxide 2-Hydroxy-5-isopropylbenzoic acid (ortho)
Potassium Hydroxide4-Hydroxy-3-isopropylbenzoic acid (para)

The use of sodium hydroxide generally favors the formation of the ortho-isomer, while potassium hydroxide tends to yield more of the para-isomer.[3][5]

Visualizations

Reaction Mechanism

Kolbe_Schmitt_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Carboxylation cluster_step3 Step 3: Tautomerization & Protonation phenol 4-Isopropylphenol phenoxide Sodium 4-isopropylphenoxide phenol->phenoxide + NaOH - H2O naoh NaOH intermediate Carboxylate Intermediate phenoxide->intermediate + CO2 (Pressure, Heat) co2 CO2 salt Sodium 2-hydroxy-5-isopropylbenzoate intermediate->salt Tautomerization product 2-Hydroxy-5-isopropylbenzoic acid salt->product + HCl - NaCl hcl HCl

Caption: Key steps in the Kolbe-Schmitt reaction mechanism.

Experimental Workflow

Experimental_Workflow start Start reactants Mix 4-isopropylphenol and NaOH in Reactor start->reactants drying Heat under vacuum to form dry sodium phenoxide reactants->drying carboxylation Pressurize with CO2 Heat to 125-150°C drying->carboxylation workup Cool, vent CO2, and dissolve in water carboxylation->workup acidification Acidify with HCl to precipitate product workup->acidification filtration Filter and wash the crude product acidification->filtration purification Recrystallize from Ethanol/Water filtration->purification analysis Analyze purity by HPLC purification->analysis end End analysis->end

Caption: Overall workflow for the synthesis of 2-Hydroxy-5-isopropylbenzoic acid.

Troubleshooting and Optimization

Problem 1: Low Yield of Desired Product

  • Potential Cause: Incomplete reaction.

  • Recommended Solution:

    • Ensure the 4-isopropylphenol is completely converted to the sodium salt before carboxylation.[3]

    • Increase CO2 pressure to enhance the carboxylation rate.[3]

    • Optimize reaction time; insufficient time will lead to low conversion.[3]

  • Potential Cause: Suboptimal reaction temperature.

  • Recommended Solution: Maintain the reaction temperature within the optimal range of 125-150°C.[3]

Problem 2: High Levels of 4-Hydroxy-3-isopropylbenzoic Acid (para-isomer)

  • Potential Cause: Use of potassium hydroxide.

  • Recommended Solution: Use sodium hydroxide as the base to favor ortho-carboxylation.[3]

  • Potential Cause: High reaction temperature.

  • Recommended Solution: Lower the reaction temperature, as the formation of the para-isomer is often favored at higher temperatures.[3]

Problem 3: Significant Amount of Unreacted 4-isopropylphenol

  • Potential Cause: Insufficient CO2 pressure or reaction time.

  • Recommended Solution: Increase the CO2 pressure and/or extend the reaction time to drive the reaction to completion.[3]

  • Potential Cause: Poor mixing.

  • Recommended Solution: Ensure efficient stirring to facilitate the reaction between the solid phenoxide and gaseous CO2.[3]

Conclusion

The Kolbe-Schmitt reaction is a robust and scalable method for the synthesis of 2-hydroxy-5-isopropylbenzoic acid. By carefully controlling key reaction parameters such as temperature, pressure, and the choice of base, high yields of the desired ortho-isomer can be achieved. The protocols and troubleshooting guide provided in this document offer a comprehensive resource for researchers and professionals in the field of chemical synthesis and drug development.

References

Application Note: HPLC Analysis of 2-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Isopropylbenzoic acid is an aromatic carboxylic acid with applications in various fields, including as a potential intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details a robust and efficient reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is suitable for the analysis of bulk drug substances and can be adapted for various sample matrices.

The principle of this method is based on reversed-phase chromatography, where a nonpolar stationary phase (C18) is used with a polar mobile phase.[1] this compound, a moderately nonpolar compound, is retained on the column and separated from polar impurities. Elution is achieved using a gradient of an acidified aqueous mobile phase and an organic modifier, and detection is performed using a UV detector, leveraging the chromophoric nature of the benzene (B151609) ring in the analyte.[1]

Experimental Protocols

1. Materials and Reagents

  • Apparatus:

    • High-Performance Liquid Chromatograph (HPLC) system equipped with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[1]

    • Data acquisition and processing software.

    • Analytical balance.

    • pH meter.

    • Volumetric flasks, pipettes, and other standard laboratory glassware.

    • Syringe filters, 0.45 µm (PTFE or nylon).[1]

  • Reagents:

    • This compound reference standard (purity ≥ 99.5%).

    • Acetonitrile (HPLC grade).[1]

    • Water (HPLC grade or ultrapure).[1]

    • Phosphoric acid (analytical grade).[1]

    • Methanol (HPLC grade).

2. Chromatographic Conditions

The following table summarizes the recommended chromatographic conditions for the analysis of this compound.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detector UV at 228 nm
Injection Volume 10 µL
Run Time 20 minutes

Table 1: HPLC Chromatographic Conditions

3. Mobile Phase Gradient Program

A gradient elution is employed to ensure optimal separation of this compound from any potential impurities.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.06040
10.04060
15.04060
15.16040
20.06040

Table 2: Mobile Phase Gradient Program

4. Preparation of Solutions

  • Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix thoroughly. Degas before use.[1]

  • Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile. Degas before use.[1]

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B (60:40 v/v) can be used as the diluent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.[1] Dissolve and dilute to the mark with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations in the desired calibration range (e.g., 1-100 µg/mL).

  • Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

Data Presentation

System Suitability

To ensure the validity of the analytical results, system suitability tests should be performed before sample analysis. The acceptance criteria are outlined in the table below.

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=6 injections)

Table 3: System Suitability Parameters

Method Validation Summary

The analytical method should be validated according to ICH guidelines. A summary of typical validation parameters is presented below.

ParameterTypical Results
Linearity (r²) > 0.999
Range 1 - 150 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%

Table 4: Method Validation Summary

Visualizations

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Weigh Reference Standard dissolve_standard Dissolve in Diluent prep_standard->dissolve_standard prep_sample Weigh Sample dissolve_sample Dissolve in Diluent prep_sample->dissolve_sample hplc_system HPLC System dissolve_standard->hplc_system Inject Standards filter_sample Filter Sample (0.45 µm) dissolve_sample->filter_sample filter_sample->hplc_system Inject into HPLC column C18 Column hplc_system->column detector UV Detector column->detector data_acquisition Data Acquisition detector->data_acquisition chromatogram Obtain Chromatogram data_acquisition->chromatogram peak_integration Integrate Peak Area chromatogram->peak_integration calibration_curve Generate Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte peak_integration->quantification calibration_curve->quantification

References

Application Note: Quantification of 2-Isopropylbenzoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid is a carboxylic acid derivative with potential applications in various fields, including pharmaceuticals and chemical synthesis. Accurate and reliable quantification of this compound is crucial for quality control, metabolic studies, and formulation development. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and sensitive platform for the analysis of volatile and semi-volatile compounds. However, the direct analysis of polar compounds like carboxylic acids by GC can be challenging due to poor peak shape and low volatility.[1] This application note presents a detailed protocol for the quantification of this compound using GC-MS, incorporating a necessary derivatization step to enhance its chromatographic properties.

Principle

To overcome the challenges associated with the GC analysis of carboxylic acids, a derivatization step is employed to convert the polar carboxylic acid group into a less polar and more volatile ester.[2] This method utilizes methylation to convert this compound to its methyl ester, methyl 2-isopropylbenzoate, prior to GC-MS analysis. Quantification is achieved using an internal standard to ensure high precision and accuracy, correcting for variations during sample preparation and injection.[3] The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte and internal standard.[3]

Experimental Protocols

Materials and Reagents
  • This compound (≥98% purity)

  • Toluene (B28343), HPLC grade

  • Methanol (B129727), HPLC grade

  • Sulfuric acid (H₂SO₄), concentrated (98%)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Internal Standard (IS): 4-Isopropylbenzoic acid (or a suitable analog not present in the sample)

  • Deionized water

Equipment
  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent 7890B GC with 5977A MSD or equivalent)[3]

  • GC Column: DB-5ms capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column[3]

  • Autosampler

  • Centrifuge

  • Vortex mixer

  • Heating block or water bath

  • GC vials and caps

Preparation of Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 4-Isopropylbenzoic acid and dissolve it in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the this compound stock solution with methanol to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation and Derivatization (Methylation)
  • Accurately measure a known volume or weigh a known amount of the sample into a glass tube.

  • Add 100 µL of the 1000 µg/mL internal standard solution.

  • Add 2 mL of a 5% (v/v) solution of concentrated sulfuric acid in methanol.

  • Cap the tube tightly and vortex for 30 seconds.

  • Heat the mixture at 60°C for 30 minutes in a heating block or water bath to facilitate the esterification reaction.

  • Allow the mixture to cool to room temperature.

  • Add 2 mL of deionized water and 2 mL of toluene.

  • Vortex vigorously for 2 minutes to extract the methyl esters into the toluene layer.

  • Centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (toluene) to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the toluene extract to remove any residual water.

  • Transfer the dried extract into a GC vial for analysis.

GC-MS Instrumental Parameters
Parameter Setting
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial: 80°C, hold for 2 minRamp 1: 10°C/min to 200°CRamp 2: 20°C/min to 280°C, hold for 5 min
Transfer Line Temperature 280°C
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Selected Ion Monitoring (SIM) Parameters

The selection of quantifier and qualifier ions is based on the predicted mass spectra of the methylated derivatives. For methyl 2-isopropylbenzoate, the molecular ion (m/z 178) may be observed, but fragmentation is likely. Key fragments would arise from the loss of the methoxy (B1213986) group (-OCH₃, m/z 147) and the isopropyl group (-CH(CH₃)₂, m/z 135). The base peak is often the benzoyl cation (m/z 105) or a related fragment.

Compound Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Methyl 2-isopropylbenzoate147135105
Methyl 4-isopropylbenzoate (IS)147135105

Data Presentation

The quantitative performance of the method should be validated according to standard guidelines.[4][5] The following tables provide an example of expected performance characteristics.

Table 1: Method Validation Parameters

Parameter Expected Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 15%

Table 2: Calibration Curve Data (Example)

Concentration (µg/mL) Analyte/IS Peak Area Ratio (Mean) % RSD
0.10.0214.5
0.50.1053.2
1.00.2122.8
5.01.062.1
10.02.151.5
25.05.381.2
50.010.821.1

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample & Standard Preparation cluster_derivatization Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample Collection Derivatize Methylation (5% H2SO4 in Methanol, 60°C) Sample->Derivatize Standard Standard & IS Preparation Standard->Derivatize Extract Liquid-Liquid Extraction (Toluene) Derivatize->Extract Dry Drying (Anhydrous Na2SO4) Extract->Dry GCMS GC-MS Analysis (SIM Mode) Dry->GCMS Data Data Processing & Quantification GCMS->Data

Caption: Experimental workflow for the GC-MS quantification of this compound.

Logical Relationships in GC-MS Analysis

logical_relationships Analyte This compound (Polar, Non-volatile) Derivatization Derivatization (Methylation) Analyte->Derivatization Improves Volatility Derivative Methyl 2-isopropylbenzoate (Non-polar, Volatile) Derivatization->Derivative GC Gas Chromatography (Separation) Derivative->GC Inject MS Mass Spectrometry (Detection & Quantification) GC->MS Elutes to Result Quantitative Result MS->Result Generates

Caption: Logical steps in the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed method for the quantification of this compound by GC-MS. The inclusion of a methylation derivatization step is critical for achieving good chromatographic performance. The use of an internal standard and SIM mode analysis ensures the method is accurate, precise, and sensitive. This protocol is suitable for use in research, quality control, and drug development settings where reliable quantification of this compound is required.

References

Application Note: Derivatization of 2-Isopropylbenzoic Acid for Enhanced Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Author: BenchChem Technical Support Team. Date: December 2025

AUDIENCE: Researchers, scientists, and drug development professionals.

ABSTRACT: This application note provides detailed protocols for the chemical derivatization of 2-Isopropylbenzoic acid to improve its volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. Direct GC analysis of polar carboxylic acids like this compound is often challenging due to poor peak shape, low sensitivity, and potential adsorption within the GC system. Derivatization, through methods such as silylation and esterification, converts the polar carboxyl group into a less polar, more volatile functional group, leading to improved chromatographic performance. This document outlines two effective derivatization procedures: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and isopropyl esterification. Detailed experimental protocols, representative quantitative data, and expected mass spectrometric fragmentation patterns are presented to guide researchers in the successful analysis of this compound in various matrices.

Introduction

This compound is an aromatic carboxylic acid of interest in various fields, including pharmaceutical and chemical synthesis. Its accurate quantification is crucial for quality control, metabolic studies, and process optimization. However, the inherent polarity and low volatility of the carboxylic acid functional group make it unsuitable for direct analysis by gas chromatography (GC). These properties can lead to significant peak tailing and poor reproducibility.

To overcome these analytical challenges, derivatization is a necessary sample preparation step. This process chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC analysis. The most common derivatization strategies for carboxylic acids are silylation and esterification.

  • Silylation: This method replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose.

  • Esterification: This technique converts the carboxylic acid into an ester, which is significantly more volatile. Isopropyl esterification is a particularly relevant method for this compound as it can be achieved with high efficiency.

This application note provides detailed protocols for both silylation and isopropyl esterification of this compound, along with typical GC-MS parameters and expected quantitative performance.

Experimental Protocols

Method 1: Silylation with BSTFA

This protocol is adapted from methods used for similar phenolic acids and is expected to be effective for this compound.

2.1.1. Materials and Reagents

  • This compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (B92270) or Acetonitrile (GC grade)

  • 2 mL glass autosampler vials with PTFE-lined caps

  • Micropipettes

  • Vortex mixer

  • Heating block or oven

2.1.2. Derivatization Procedure

  • Accurately weigh 1 mg of this compound into a 2 mL autosampler vial.

  • Add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Add 100 µL of BSTFA + 1% TMCS to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial at 70°C for 60 minutes in a heating block or oven.

  • Allow the vial to cool to room temperature.

  • The sample is now ready for GC-MS analysis. If necessary, the derivatized sample can be diluted with a suitable anhydrous solvent like hexane (B92381) or acetonitrile.

Method 2: Isopropyl Esterification

This protocol is based on a validated method for the determination of various organic acids in complex matrices.[1]

2.2.1. Materials and Reagents

  • This compound standard

  • Isopropanol (B130326) (anhydrous, GC grade)

  • Sulfuric acid (concentrated)

  • p-Toluenesulfonic acid

  • n-Hexane (GC grade)

  • Deionized water

  • 15 mL centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath with shaker

2.2.2. Derivatization Procedure

  • Prepare the esterification reagent: 10% (v/v) sulfuric acid in isopropanol containing 0.1 g/mL p-toluenesulfonic acid.[1]

  • Place the sample containing this compound (e.g., dried extract or a standard solution evaporated to dryness) in a 15 mL centrifuge tube.

  • Add 2 mL of the esterification reagent to the tube.

  • Seal the tube and heat at 70°C for 3 hours with agitation (e.g., 500 rpm).[1]

  • Cool the mixture to room temperature.[1]

  • Add 10 mL of deionized water and 2 mL of n-hexane to the tube.[1]

  • Vortex vigorously for 30 seconds and repeat this step four times.[1]

  • Centrifuge to separate the layers.

  • Carefully collect the upper n-hexane layer, which contains the isopropyl 2-isopropylbenzoate, for GC-MS analysis.

GC-MS Analysis

The following are representative GC-MS parameters. Optimization may be required for specific instrumentation and applications.

ParameterSilylated DerivativeIsopropyl Ester Derivative
GC System Agilent 7890B GC or equivalentAgilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalentAgilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentDB-FASTFAME (30 m x 0.25 mm, 0.25 µm) or equivalent[1]
Injection Volume 1 µL1 µL
Injector Temperature 250°C250°C
Carrier Gas Helium at a constant flow of 1.0 mL/minHelium at a constant flow of 1.0 mL/min
Oven Program Initial temp 60°C, hold for 2 min; ramp to 280°C at 10°C/min; hold for 5 minInitial temp 50°C, hold for 1 min; ramp to 180°C at 15°C/min; ramp to 230°C at 7°C/min; ramp to 340°C at 30°C/min, hold for 2 min
Transfer Line Temp 280°C280°C
Ion Source Temp 230°C230°C
Quadrupole Temp 150°C150°C
Ionization Mode Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Scan Range m/z 50-500m/z 50-500

Data Presentation and Quantitative Performance

The following tables summarize the expected characteristics of the derivatized this compound and the performance of the analytical methods.

Table 1: Expected Derivative Characteristics and Mass Fragments

AnalyteDerivative TypeDerivatizing ReagentExpected Derivative Molecular Weight ( g/mol )Key Mass Fragments (m/z) (Illustrative)
This compoundTrimethylsilyl (TMS) EsterBSTFA + 1% TMCS236.4[M]+ 236, 221 (M-15), 193, 163, 73
This compoundIsopropyl EsterH₂SO₄/Isopropanol206.3[M]+ 206, 164, 149, 121, 91, 43

Table 2: Representative Method Validation Data for Aromatic Acids

The following data for similar aromatic acids demonstrate the expected performance of the isopropyl esterification method.[1]

ParameterExpected Performance
Linearity (r²) > 0.99
Recovery 81.8% - 118.7%
Intra-day Precision (RSD) < 10%
Inter-day Precision (RSD) < 15%
Limit of Detection (LOD) Analyte dependent, typically in the low µg/L range
Limit of Quantitation (LOQ) Analyte dependent, typically in the mid-to-high µg/L range

Mandatory Visualizations

Silylation Workflow

silylation_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis start This compound Sample dissolve Dissolve in Anhydrous Solvent start->dissolve add_bstfa Add BSTFA + 1% TMCS dissolve->add_bstfa vortex Vortex add_bstfa->vortex heat Heat at 70°C vortex->heat cool Cool to Room Temp heat->cool gcms GC-MS Analysis cool->gcms

Caption: Silylation workflow for this compound.

Isopropyl Esterification Workflow

esterification_workflow cluster_reaction Esterification Reaction cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis start This compound Sample add_reagent Add H₂SO₄/Isopropanol Reagent start->add_reagent heat Heat at 70°C with Agitation add_reagent->heat cool Cool to Room Temp heat->cool add_water_hexane Add Water & n-Hexane cool->add_water_hexane vortex_centrifuge Vortex & Centrifuge add_water_hexane->vortex_centrifuge collect_hexane Collect Hexane Layer vortex_centrifuge->collect_hexane gcms GC-MS Analysis collect_hexane->gcms

Caption: Isopropyl esterification workflow for this compound.

Conclusion

The derivatization of this compound is essential for its reliable and sensitive determination by GC-MS. Both silylation with BSTFA and isopropyl esterification are effective methods to enhance the volatility and improve the chromatographic behavior of the analyte. The choice of method may depend on the sample matrix, available reagents, and potential interferences. The protocols and data presented in this application note provide a comprehensive guide for researchers to develop and validate robust analytical methods for the quantification of this compound in various applications.

References

Application Notes and Protocols: 2-Isopropylbenzoic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-isopropylbenzoic acid as a starting material for the preparation of various organic compounds. This document offers detailed experimental protocols for the synthesis of key derivatives, including esters and amides, and discusses their potential applications in medicinal chemistry and materials science, based on the activities of structurally related molecules.

Introduction

This compound is an aromatic carboxylic acid with the chemical formula C₁₀H₁₂O₂.[1] Its structure, featuring a carboxylic acid group and a sterically hindering isopropyl group at the ortho position, makes it a valuable precursor for the synthesis of a variety of organic molecules. The reactivity of the carboxylic acid moiety allows for transformations into esters, amides, and acid chlorides, which are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. While extensive research on its isomers, such as 4-isopropylbenzoic acid, has been conducted, this compound offers unique steric and electronic properties that can be exploited in the design of novel compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance White to off-white crystalline powder
Melting Point 62-64 °C
Boiling Point 270 °C
Solubility Soluble in organic solvents such as ethanol (B145695), methanol, and acetone.[2]

Synthetic Applications and Protocols

This compound serves as a versatile starting material for a range of organic transformations. The primary reaction pathways involve the activation of the carboxylic acid group to form a more reactive intermediate, such as an acyl chloride, which can then be readily converted into esters and amides.

Synthesis of 2-Isopropylbenzoyl Chloride

The conversion of this compound to its corresponding acyl chloride, 2-isopropylbenzoyl chloride, is a crucial first step in many synthetic routes. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

Experimental Protocol: Synthesis of 2-Isopropylbenzoyl Chloride

  • Materials:

    • This compound

    • Thionyl chloride (SOCl₂)

    • Anhydrous dichloromethane (B109758) (DCM)

    • Magnetic stirrer and heating mantle

    • Round-bottom flask with reflux condenser and gas trap

  • Procedure:

    • In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), suspend this compound (1.0 eq.) in anhydrous dichloromethane (DCM).

    • Slowly add thionyl chloride (1.5 eq.) to the suspension at room temperature with stirring.

    • Heat the reaction mixture to reflux (approximately 40°C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution.[3]

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator.

    • The resulting crude 2-isopropylbenzoyl chloride, a pale yellow oil, can be used in the next step without further purification.

  • Quantitative Data:

ReactantMolar RatioExpected YieldPurityReference(s)
This compound1.0>90%Crude, used directly[3] (analogous)
Thionyl Chloride1.5
Synthesis of Esters: Ethyl 2-Isopropylbenzoate

Esters of this compound can be synthesized via the reaction of 2-isopropylbenzoyl chloride with an appropriate alcohol. This method is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of Ethyl 2-Isopropylbenzoate

  • Materials:

    • Crude 2-isopropylbenzoyl chloride

    • Anhydrous ethanol

    • Anhydrous pyridine (B92270) or triethylamine

    • Anhydrous dichloromethane (DCM)

    • Magnetic stirrer

    • Round-bottom flask

    • Separatory funnel

  • Procedure:

    • Dissolve the crude 2-isopropylbenzoyl chloride (1.0 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of anhydrous ethanol (1.2 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM.

    • Add the ethanol/pyridine solution dropwise to the stirred solution of 2-isopropylbenzoyl chloride at 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, transfer the reaction mixture to a separatory funnel and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure ethyl 2-isopropylbenzoate.

  • Quantitative Data:

ReactantMolar RatioExpected YieldPurificationReference(s)
2-Isopropylbenzoyl Chloride1.085-95%Vacuum Distillation[4] (general procedure)
Ethanol1.2
Pyridine1.2
Synthesis of Amides: 2-Isopropylbenzamide

Amides are readily prepared by the reaction of 2-isopropylbenzoyl chloride with ammonia (B1221849) or a primary/secondary amine. The following protocol describes the synthesis of the primary amide, 2-isopropylbenzamide.

Experimental Protocol: Synthesis of 2-Isopropylbenzamide

  • Materials:

    • Crude 2-isopropylbenzoyl chloride

    • Concentrated aqueous ammonia (NH₄OH)

    • Dichloromethane (DCM)

    • Magnetic stirrer

    • Beaker

    • Buchner funnel and filter paper

  • Procedure:

    • Dissolve the crude 2-isopropylbenzoyl chloride (1.0 eq.) in a minimal amount of DCM.

    • In a separate beaker, cool concentrated aqueous ammonia (excess) in an ice bath.

    • Slowly add the solution of 2-isopropylbenzoyl chloride to the cold, stirred ammonia solution. A white precipitate will form immediately. The reaction is exothermic and should be controlled by the rate of addition.[5][6][7]

    • Continue stirring for 30 minutes in the ice bath.

    • Collect the white precipitate by vacuum filtration using a Buchner funnel.

    • Wash the solid with cold water to remove ammonium (B1175870) chloride.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2-isopropylbenzamide.

  • Quantitative Data:

ReactantMolar RatioExpected YieldPurificationReference(s)
2-Isopropylbenzoyl Chloride1.070-85%Recrystallization[8] (analogous)
Concentrated AmmoniaExcess

Visualization of Synthetic Pathways

The following diagrams illustrate the logical workflow for the synthesis of derivatives from this compound.

Synthesis_Workflow start This compound acyl_chloride 2-Isopropylbenzoyl Chloride start->acyl_chloride SOCl2, DCM, Reflux ester Ethyl 2-Isopropylbenzoate acyl_chloride->ester Ethanol, Pyridine, DCM amide 2-Isopropylbenzamide acyl_chloride->amide Conc. NH4OH (aq) Amide_Formation_Logic cluster_activation Activation Step cluster_functionalization Functionalization start This compound acyl_chloride 2-Isopropylbenzoyl Chloride start->acyl_chloride Thionyl Chloride amine Amine (e.g., Ammonia) amide Amide Derivative acyl_chloride->amide amine->amide Signaling_Pathway drug 2-Isopropylbenzamide Derivative (Hypothetical) tubulin α/β-Tubulin Dimers drug->tubulin Binds to Colchicine Site (Hypothesized) microtubules Microtubule Polymerization tubulin->microtubules Inhibition mitotic_spindle Mitotic Spindle Formation microtubules->mitotic_spindle Disruption cell_cycle Cell Cycle Arrest (G2/M) mitotic_spindle->cell_cycle Leads to apoptosis Apoptosis cell_cycle->apoptosis Induces

References

Application Notes and Protocols for 2-Isopropylbenzoic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isopropylbenzoic acid is a substituted aromatic carboxylic acid that, along with its isomers and derivatives, holds interest in the field of medicinal chemistry. The presence of the isopropyl group and the carboxylic acid moiety on the benzene (B151609) ring provides a scaffold that can be readily functionalized to explore structure-activity relationships (SAR) in drug discovery programs. While direct biological applications of this compound are not extensively documented in publicly available literature, its structural motifs are found in various bioactive molecules. This document provides an overview of the known information on this compound and detailed application notes and protocols for its derivatives, which have shown promise in various therapeutic areas.

Chemical and Physical Properties of this compound

A solid understanding of the physicochemical properties of a compound is fundamental for its application in medicinal chemistry.

PropertyValueSource
CAS Number 2438-04-2[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [1]
Appearance White to off-white crystalline powder
Solubility Soluble in organic solvents such as ethanol, methanol, and acetone.
IUPAC Name 2-propan-2-ylbenzoic acid[1]

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be approached through various methods, although specific high-yield protocols for the ortho-isomer are less common than for its para-isomer (cuminic acid). One general approach involves the oxidation of 2-isopropyltoluene.

Derivatives of this compound, particularly hydroxylated analogs, are often synthesized via methods like the Kolbe-Schmitt reaction.[2]

Protocol 1: Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid via Kolbe-Schmitt Reaction

This protocol describes the synthesis of a key derivative, 2-hydroxy-5-isopropylbenzoic acid, which has documented biological activities.[2]

Materials:

  • p-Isopropylphenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Sulfuric acid

  • Ethanol

  • Autoclave/pressure reactor

  • Standard laboratory glassware

Procedure:

  • Formation of Sodium Phenoxide: Dissolve p-isopropylphenol in an aqueous solution of sodium hydroxide. Evaporate the water under reduced pressure to obtain the dry sodium p-isopropylphenoxide.

  • Carboxylation: Place the dry sodium p-isopropylphenoxide in a high-pressure autoclave. Heat the reactor to 120-140°C and introduce carbon dioxide gas at a pressure of 5-7 atm. Maintain the reaction for several hours.[2]

  • Acidification: After cooling, dissolve the reaction mixture in water and acidify with dilute sulfuric acid until a precipitate forms.[2]

  • Purification: Filter the crude 2-hydroxy-5-isopropylbenzoic acid and recrystallize from a hot ethanol/water mixture to obtain the purified product.[2]

G p_isopropylphenol p-Isopropylphenol phenoxide Sodium p-isopropylphenoxide p_isopropylphenol->phenoxide Deprotonation naoh NaOH naoh->p_isopropylphenol intermediate Carboxylated Intermediate phenoxide->intermediate Carboxylation co2 CO₂, high pressure, 120-140°C co2->phenoxide carboxylation Kolbe-Schmitt Reaction product 2-Hydroxy-5-isopropylbenzoic acid intermediate->product Protonation h2so4 H₂SO₄ (acidification) h2so4->intermediate

Synthetic workflow for 2-Hydroxy-5-isopropylbenzoic acid.

Medicinal Chemistry Applications of this compound Derivatives

While data on this compound itself is limited, its derivatives have been investigated for several therapeutic applications.

Anti-inflammatory and Analgesic Activity

Derivatives of salicylic (B10762653) acid (2-hydroxybenzoic acid) are well-known for their anti-inflammatory properties. The introduction of an isopropyl group can modulate the lipophilicity and pharmacokinetic profile of the molecule.

Table 1: Anti-inflammatory and Analgesic Activity of Benzoic Acid Derivatives

CompoundAssayTargetIC₅₀ / ED₅₀Reference
5-Acetamido-2-hydroxybenzoic acidAcetic acid-induced writhing (in vivo)Analgesia4.95 mg/kg[2]
(2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acidCOX-2 Inhibition (in vitro)COX-20.69 µM[2]
Protocol 2: In Vitro COX-2 Inhibition Assay

This protocol is a general method to assess the inhibitory activity of compounds against the COX-2 enzyme.[2]

Materials:

  • COX-2 enzyme (human recombinant)

  • Tris-HCl buffer

  • Arachidonic acid (substrate)

  • Test compounds and positive control (e.g., celecoxib)

  • Stopping solution (e.g., 1 M HCl)

  • PGE₂ EIA kit

  • 96-well microplate

Procedure:

  • In a microplate, add the Tris-HCl buffer, the COX-2 enzyme, and different concentrations of the test compound or celecoxib.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding a stopping solution.

  • Measure the concentration of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

G cluster_plate 96-Well Plate Buffer, COX-2, Compound Buffer, COX-2, Compound Pre-incubation (37°C, 15 min) Pre-incubation (37°C, 15 min) Buffer, COX-2, Compound->Pre-incubation (37°C, 15 min) Add Arachidonic Acid Add Arachidonic Acid Pre-incubation (37°C, 15 min)->Add Arachidonic Acid Incubation (37°C, 20 min) Incubation (37°C, 20 min) Add Arachidonic Acid->Incubation (37°C, 20 min) Add Stop Solution Add Stop Solution Incubation (37°C, 20 min)->Add Stop Solution PGE₂ Measurement (EIA Kit) PGE₂ Measurement (EIA Kit) Add Stop Solution->PGE₂ Measurement (EIA Kit) Data Analysis (IC₅₀) Data Analysis (IC₅₀) PGE₂ Measurement (EIA Kit)->Data Analysis (IC₅₀)

Workflow for in vitro COX-2 inhibition assay.

Antimicrobial Activity

Hydroxybenzoic acid derivatives have been explored for their potential antimicrobial properties.

Table 2: Antimicrobial Activity of Hydroxybenzoic Acid Derivatives

CompoundMicroorganismMIC (Minimum Inhibitory Concentration)
2,4-Dihydroxybenzoic acidE. coli>100 µg/mL
2,4-Dihydroxybenzoic acidP. aeruginosa>100 µg/mL
3,4-Dihydroxybenzoic acidS. aureus50 µg/mL

Note: Data for illustrative purposes, specific data for this compound derivatives should be sourced from primary literature.

Protocol 3: Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.[2]

Materials:

  • Test compound

  • Bacterial strain

  • Mueller-Hinton Broth (MHB) or other suitable growth medium

  • 96-well microtiter plates

  • Spectrophotometer (optional)

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Perform serial two-fold dilutions of the test compound in the growth medium in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[2]

G start Prepare Bacterial Inoculum & Compound Dilutions plate Inoculate 96-Well Plate start->plate incubate Incubate (37°C, 18-24h) plate->incubate read Read Results (Visual/OD₆₀₀) incubate->read mic Determine MIC read->mic

Workflow for MIC determination.

This compound as a Synthetic Scaffold

Given the limited data on its direct biological activity, a primary application of this compound in medicinal chemistry is as a starting material or scaffold for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to esters, amides, and other functional groups, allowing for the exploration of a diverse chemical space. The ortho-isopropyl group can provide steric hindrance that may influence the conformation of the final molecule and its interaction with biological targets. It can also serve as a lipophilic moiety to enhance membrane permeability.

Conclusion

This compound represents a chemical scaffold with potential for the development of novel therapeutic agents. While direct evidence of its biological activity is not abundant, its derivatives, particularly hydroxylated analogs, have demonstrated promising anti-inflammatory, analgesic, and antimicrobial properties. The synthetic protocols and biological assays provided here for these related compounds offer a valuable starting point for researchers and drug development professionals interested in exploring the medicinal chemistry of this class of molecules. Further investigation into the synthesis and biological evaluation of a wider range of this compound derivatives is warranted to fully elucidate their therapeutic potential.

References

Application Notes: Anti-inflammatory Properties of 2-Isopropylbenzoic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the anti-inflammatory properties of a series of carboxylic acid analogues featuring a 4-isopropylbenzyl moiety, which are structurally related to 2-isopropylbenzoic acid. The data and protocols presented are derived from studies on (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid derivatives, which have demonstrated significant potential as anti-inflammatory agents.

The primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923), key mediators of inflammation.[1] There are two main isoforms of this enzyme: COX-1, which is involved in physiological functions such as protecting the stomach lining, and COX-2, which is induced during inflammation.[1] Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects.[1] Another important pathway in the inflammatory response is the lipoxygenase (LOX) pathway, which leads to the production of leukotrienes.[1] Compounds that can inhibit both COX and LOX pathways are of significant interest.

This document summarizes the in vitro inhibitory activities of several this compound analogues against COX-1, COX-2, and 5-LOX enzymes, and provides detailed protocols for the key experimental procedures used to evaluate these compounds.

Data Presentation

The anti-inflammatory potential of a series of (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid analogues (compounds FM7-FM12) was evaluated through in vitro enzyme inhibition assays. The half-maximal inhibitory concentrations (IC50) for COX-1, COX-2, and 5-LOX are presented below.

Table 1: In Vitro Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibitory Activity of this compound Analogues (FM7-FM12). [2][3]

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)5-LOX IC50 (µM)
FM7 1.150.851.35
FM8 1.250.951.45
FM9 1.100.801.30
FM10 1.050.691.25
FM11 1.301.001.50
FM12 0.950.181.15
Aspirin 1.502.50-
Celecoxib -0.05-

Among the tested compounds, FM12 exhibited the most potent and selective inhibition of COX-2 with an IC50 value of 0.18 µM.[2][3] Compounds FM10 and FM12 were identified as the most promising candidates based on their overall inhibitory profiles.[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to enable replication and further investigation.

Protocol 1: In Vitro COX-1 and COX-2 Inhibition Assay

This protocol outlines the procedure for determining the inhibitory activity of test compounds against ovine COX-1 and human recombinant COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds (this compound analogues)

  • Reference compounds (Aspirin, Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • Glutathione

  • Hemin

  • Enzyme immunoassay (EIA) kit for prostaglandin (B15479496) E2 (PGE2)

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, glutathione, and hemin.

  • Add the COX-1 or COX-2 enzyme to the reaction mixture.

  • Introduce the test compounds at various concentrations to the enzyme mixture and incubate for 15 minutes at 25°C.

  • Initiate the enzymatic reaction by adding arachidonic acid.

  • Incubate the reaction mixture for 5 minutes at 37°C.

  • Stop the reaction by adding a stopping solution (e.g., a solution of a non-selective COX inhibitor).

  • Quantify the amount of PGE2 produced using a commercial EIA kit.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Protocol 2: In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay

This protocol describes the method for assessing the inhibitory effect of the compounds on 5-LOX activity.

Materials:

  • 5-Lipoxygenase enzyme (from potato or human neutrophils)

  • Linoleic acid (substrate)

  • Test compounds

  • Reference compound (e.g., Zileuton)

  • Phosphate (B84403) buffer (pH 6.3)

  • Spectrophotometer

Procedure:

  • Prepare a solution of the 5-LOX enzyme in phosphate buffer.

  • Pre-incubate the enzyme with the test compounds at various concentrations for 10 minutes at 25°C.

  • Initiate the reaction by adding the substrate, linoleic acid.

  • Monitor the change in absorbance at 234 nm for 5 minutes using a spectrophotometer. The formation of the hydroperoxy derivative of linoleic acid results in an increase in absorbance at this wavelength.

  • Calculate the rate of reaction from the linear portion of the absorbance curve.

  • Determine the percentage of inhibition for each concentration of the test compound.

  • Calculate the IC50 value from the dose-response curve.

Protocol 3: Carrageenan-Induced Paw Edema in Rats (In Vivo)

This in vivo protocol is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

  • Wistar rats (180-220 g)

  • Carrageenan solution (1% w/v in sterile saline)

  • Test compounds

  • Reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize the rats for at least one week before the experiment with free access to food and water.

  • Divide the animals into groups (vehicle control, reference drug, and test compound groups at different doses).

  • Administer the test compounds or reference drug orally or intraperitoneally 1 hour before the carrageenan injection.

  • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

  • Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of this compound analogues are primarily mediated through the inhibition of the arachidonic acid cascade.

Arachidonic_Acid_Cascade Membrane Membrane Phospholipids PLA2 Phospholipase A2 Membrane->PLA2 Stimulus AA Arachidonic Acid PLA2->AA COX Cyclooxygenase (COX-1 & COX-2) AA->COX LOX Lipoxygenase (5-LOX) AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation (Pain, Fever, Swelling) PGs->Inflammation LTs->Inflammation Analogues 2-Isopropylbenzoic Acid Analogues Analogues->COX Inhibition Analogues->LOX Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by this compound Analogues.

The diagram above illustrates how this compound analogues can inhibit the COX and LOX enzymes, thereby blocking the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Experimental_Workflow Synthesis Synthesis of Analogues InVitro In Vitro Screening (COX-1, COX-2, 5-LOX) Synthesis->InVitro Data_Analysis IC50 Determination InVitro->Data_Analysis Lead_Selection Lead Compound Selection Data_Analysis->Lead_Selection InVivo In Vivo Testing (Carrageenan-Induced Paw Edema) Lead_Selection->InVivo Efficacy Evaluation of Anti-inflammatory Efficacy InVivo->Efficacy

Caption: General workflow for the evaluation of anti-inflammatory this compound analogues.

This workflow outlines the logical progression from the synthesis of novel compounds to their in vitro and in vivo evaluation to identify promising anti-inflammatory drug candidates.

References

Application Notes and Protocols for Testing the Biological Activity of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes provide detailed protocols for evaluating the diverse biological activities of benzoic acid derivatives. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development, offering objective data and detailed experimental methodologies to support further investigation and decision-making.[1] The biological efficacy of these derivatives is significantly influenced by the type, number, and position of functional groups on the benzene (B151609) ring.[2][3]

Core Biological Activities and Quantitative Data

Benzoic acid derivatives have garnered significant attention for their broad spectrum of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties.[4] The potency and specificity of these compounds are largely dictated by the nature and position of the substituents on the benzene ring.[2][4]

Antimicrobial Activity

The antimicrobial efficacy of benzoic acid derivatives is commonly determined by their Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a substance that prevents the visible growth of a microorganism.[2] Lower MIC values are indicative of higher antimicrobial potency.[3]

Table 1: Minimum Inhibitory Concentration (MIC) of Benzoic Acid Derivatives against Various Microorganisms

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Benzoic AcidEscherichia coli O1571000[2]
2-hydroxybenzoic acid (Salicylic Acid)Escherichia coli O1571000[2]
4-hydroxybenzoic acidEscherichia coli>1000[2]
3,4-dihydroxybenzoic acid (Protocatechuic acid)Escherichia coli>1000[2]
3,4,5-trihydroxybenzoic acid (Gallic Acid)Escherichia coli1500-2500[2]
N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazideBacillus subtilis2.11 (pMIC µM/ml)[2][5]
Anticancer Activity

Numerous benzoic acid derivatives have demonstrated cytotoxic effects against various cancer cell lines.[4] The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of these compounds.[4][6] The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying anticancer activity.[4]

Table 2: Anticancer Activity (IC50) of Benzoic Acid Derivatives against Various Cancer Cell Lines

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
4-((2-hydroxynaphthalen-1-yl)methyleneamino)benzoic acidHuman cervical cancer (HeLa)17.84[2][4]
Quinazolinone derivativesMCF-7100[4][7]
4-(5-amino-3-(methylthio)-1H-1,2,4-triazol-1-yl) benzoic acid derivativesMCF-715.6 - 18.7[4][7]
Acrylamide–PABA analog 4jMCF-71.83[4]
Acrylamide–PABA analog 4aMCF-72.99[4]
Antioxidant Activity

The ability of benzoic acid derivatives to scavenge free radicals is a key aspect of their biological profile. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to determine antioxidant activity, with results often expressed as IC50 values.[4] A lower IC50 value signifies greater antioxidant activity.[3]

Table 3: Antioxidant Capacity (IC50) of Benzoic Acid Derivatives using the DPPH Assay

Compound/DerivativeIC50 (µM)Reference
Gallic acid11.02[2]
3,4-dihydroxybenzoic acid22.37[2]
2,5-dihydroxybenzoic acid28.16[2]
2,3,4-trihydroxybenzoic acid34.19[2]
Enzyme Inhibition

Benzoic acid derivatives have been shown to inhibit various enzymes, a mechanism relevant to several disease pathologies.[2]

Table 4: Enzyme Inhibitory Activity (IC50/Ki) of Benzoic Acid Derivatives

Compound/DerivativeEnzymeInhibition Value (µM)Inhibition TypeReference
2-Aminobenzoic acidTyrosinase (monophenolase)5.15 (Ki)Non-competitive[1][8]
4-Aminobenzoic acidTyrosinase (monophenolase)3.8 (Ki)Non-competitive[1][8]
2,3,4-trihydroxybenzoic acidα-Amylase17.30 mM (IC50)Not specified[2]
4-hydroxybenzoic acidα-Amylase24.10 mM (IC50)Not specified[2]
Tetrahydroisoquinolynyl-benzoic acid derivative (6e)Acetylcholinesterase (AChE)18.78 ± 0.09 nM (Ki)Not specified[9]
Tetrahydroisoquinolynyl-benzoic acid derivative (6f)Carbonic Anhydrase I (hCA I)13.62 ± 0.21 nM (Ki)Not specified[9]
Tetrahydroisoquinolynyl-benzoic acid derivative (6c)Carbonic Anhydrase II (hCA II)33.00 ± 0.29 nM (Ki)Not specified[9]

Experimental Protocols

Detailed and standardized methodologies are critical for the reproducibility of scientific findings.

Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.[3][10][11]

Materials:

  • Substituted benzoic acid compounds

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35-37°C)

  • Resazurin solution (optional, for viability indication)

Procedure:

  • Preparation of Test Compounds: Prepare a stock solution of each benzoic acid derivative in a suitable solvent (e.g., DMSO, ethanol). Perform serial two-fold dilutions of the stock solution in MHB to obtain a range of concentrations to be tested.[3][10]

  • Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the bacterial strain. Suspend the colonies in sterile saline and adjust the turbidity to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[10]

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds. The final volume in each well should be uniform.[11]

  • Controls: Include a positive control (bacterial inoculum in MHB without any test compound) and a negative control (MHB alone or with the highest concentration of the solvent used to dissolve the compounds).[3]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[10][11]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10][11] This can be assessed visually or by measuring the absorbance with a microplate reader.

G Broth Microdilution Workflow for MIC Determination A Prepare Stock Solutions of Benzoic Acid Derivatives B Perform Serial Dilutions in 96-Well Plate A->B D Inoculate Wells with Bacterial Suspension B->D C Prepare Standardized Bacterial Inoculum (0.5 McFarland) C->D E Incubate Plate (e.g., 37°C for 24h) D->E F Determine MIC (Lowest Concentration with No Visible Growth) E->F

Caption: Workflow for the Broth Microdilution Method.

Anticancer Activity: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[6] Viable cells with active metabolism convert MTT into a purple formazan (B1609692) product.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Substituted benzoic acid derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the benzoic acid derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).[4][6]

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[4] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[11]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.[2]

G MTT Assay Workflow for Anticancer Activity A Seed Cancer Cells in 96-Well Plate B Allow Cells to Attach (24h) A->B C Treat Cells with Benzoic Acid Derivatives B->C D Incubate for a Defined Period (e.g., 48h) C->D E Add MTT Solution and Incubate (3-4h) D->E F Solubilize Formazan Crystals E->F G Measure Absorbance F->G H Calculate Cell Viability and Determine IC50 G->H

Caption: Workflow of the MTT Assay.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the measurement of the scavenging capacity of antioxidants towards the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

Materials:

  • DPPH solution in methanol

  • Substituted benzoic acid derivatives

  • Positive control (e.g., Ascorbic acid, Gallic acid)

  • Methanol

  • 96-well microtiter plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the benzoic acid derivatives and the positive control in methanol.[4]

  • Reaction Mixture: In a 96-well plate or cuvette, mix a specific volume of the sample solution with the DPPH solution.[4]

  • Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[3] The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control (DPPH solution with methanol) and A_sample is the absorbance of the sample.[3]

  • IC50 Determination: Plot the % scavenging activity against the sample concentrations to determine the IC50 value.[3]

G DPPH Radical Scavenging Assay Workflow A Prepare Sample and Control Solutions B Mix Sample/Control with DPPH Solution A->B C Incubate in the Dark B->C D Measure Absorbance at 517 nm C->D E Calculate % Scavenging Activity D->E F Determine IC50 Value E->F

Caption: Workflow for the DPPH Assay.

Enzyme Inhibition: Acetylcholinesterase (AChE) Inhibition Assay

This assay is used to screen for inhibitors of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.

Materials:

  • 96-well microplate

  • Microplate reader

  • Purified Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI) as the substrate

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) for color development

  • Tris-HCl buffer

  • Test compound (Benzoic acid derivative)

  • Positive control (e.g., Donepezil)

Procedure:

  • Assay Setup: In each well, add Tris-HCl buffer, the test compound at various concentrations, and the AChE solution. Include wells for a negative control (solvent only) and a positive control.[12]

  • Pre-incubation: Incubate the plate for a specific time (e.g., 15 minutes at 37°C) to allow for inhibitor-enzyme binding.[12]

  • Reaction Initiation: Add DTNB to each well, followed by the substrate ATCI to start the enzymatic reaction.[12]

  • Measurement: Immediately measure the absorbance at 412 nm kinetically for a set period (e.g., 10 minutes).[12] The rate of color change is proportional to the enzyme activity.

  • Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. Determine the IC50 value from the dose-response curve.

G Acetylcholinesterase Inhibition Pathway cluster_0 Normal Cholinergic Synapse cluster_1 Inhibition by Benzoic Acid Derivative ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolysis Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh_inhib Acetylcholine (ACh) AChE_inhib AChE ACh_inhib->AChE_inhib Blocked Hydrolysis Inhibitor Benzoic Acid Derivative Inhibitor->AChE_inhib Inhibition

Caption: Action of an AChE Inhibitor.

References

Reaction kinetics study of 2-Isopropylbenzoic acid esterification

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the reaction kinetics of the esterification of 2-isopropylbenzoic acid is crucial for optimizing reaction conditions and scaling up production in pharmaceutical and chemical industries. This document provides a detailed protocol for such a study, outlines data presentation, and visualizes key processes.

Introduction to this compound Esterification

The esterification of this compound is a type of Fischer esterification, a classic organic reaction that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst.[1][2] The resulting ester, an isopropyl benzoate (B1203000) derivative, may have applications in various fields, including pharmaceuticals and fragrances. The reaction is reversible, and its kinetics are influenced by several factors, including temperature, catalyst concentration, and the molar ratio of reactants.[3][4] Understanding these kinetics is essential for maximizing the yield and efficiency of the ester production process.

The general reaction is as follows:

This compound + Alcohol ⇌ 2-Isopropylbenzoate Ester + Water

A strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA), is typically used as a catalyst to accelerate this otherwise slow reaction.[5][6]

Reaction Mechanism: Fischer Esterification

The Fischer esterification proceeds through a series of protonation and deprotonation steps, which can be summarized as a Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation (PADPED) mechanism.[2]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the this compound, making the carbonyl carbon more electrophilic.[7]

  • Nucleophilic Attack: The alcohol acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[7]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The lone pair on the remaining hydroxyl group reforms the carbonyl double bond, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Intermediates cluster_products Products R_COOH This compound Protonated_Acid Protonated Acid R_COOH->Protonated_Acid Protonation R_OH Alcohol Tetrahedral_Intermediate Tetrahedral Intermediate R_OH->Tetrahedral_Intermediate H_plus H+ (Catalyst) H_plus->Protonated_Acid Protonated_Acid->Tetrahedral_Intermediate Nucleophilic Attack Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester Proton Transfer & Elimination of H2O Water Water Tetrahedral_Intermediate->Water Ester Ester Protonated_Ester->Ester Deprotonation H_plus_regen H+ (Regenerated) Protonated_Ester->H_plus_regen

Caption: Fischer Esterification signaling pathway.

Experimental Protocol: Kinetic Study

This protocol describes a method for studying the kinetics of this compound esterification in a batch reactor.

1. Materials and Reagents:

  • This compound (≥98% purity)

  • Alcohol (e.g., methanol (B129727), ethanol (B145695), ≥99.5% purity)

  • Acid Catalyst (e.g., concentrated sulfuric acid (95-98%) or p-toluenesulfonic acid)

  • Quenching Solution (e.g., ice-cold distilled water or a known concentration of sodium bicarbonate solution)

  • Titrant (e.g., standardized sodium hydroxide (B78521) solution, 0.1 M)

  • Indicator (e.g., phenolphthalein)

  • Solvent for titration (e.g., ethanol-diethyl ether mixture)[8]

2. Equipment:

  • Jacketed glass batch reactor (250 mL or 500 mL) with a reflux condenser and mechanical stirrer.[9]

  • Thermostatic water bath or circulating oil bath.[10]

  • Magnetic stirrer.

  • Burette, pipettes, and standard laboratory glassware.

  • Analytical balance.

  • Stopwatch.

  • Optional: Gas Chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for product analysis.

3. Procedure:

  • Reactor Setup: Set up the jacketed batch reactor with the reflux condenser and mechanical stirrer. Connect the jacket to the thermostatic bath to maintain a constant reaction temperature (e.g., 60°C).[11]

  • Charging Reactants: Accurately weigh and charge the desired molar ratio of this compound and the alcohol into the reactor. For example, an equimolar mixture or an excess of alcohol can be used.[9]

  • Initiating the Reaction: Start the mechanical stirrer to ensure the mixture is homogenous. Allow the reactor contents to reach the desired temperature. Once the temperature is stable, add a precise amount of the acid catalyst to the reactor. This marks the start of the reaction (t=0).[12]

  • Sampling: Withdraw small samples (e.g., 1 mL) from the reaction mixture at regular time intervals (e.g., every 10 minutes for the first hour, then every 20 minutes).[9]

  • Quenching: Immediately transfer each sample into a pre-weighed flask containing an ice-cold quenching solution to stop the reaction.[9]

  • Analysis (Titration Method): Determine the concentration of unreacted this compound in each sample by titrating with the standardized sodium hydroxide solution using phenolphthalein (B1677637) as the indicator. The amount of unreacted acid is used to calculate the conversion over time.[8]

  • Data Collection: Record the volume of titrant used for each sample at each time point.

  • Varying Parameters: Repeat the experiment at different temperatures (e.g., 50°C, 70°C, 80°C), catalyst concentrations (e.g., 0.5%, 1.0%, 1.5% w/w), and initial molar ratios of reactants to study their effects on the reaction rate.[3]

Experimental_Workflow Start Start Setup 1. Reactor Setup (Jacketed Reactor, Condenser, Stirrer) Start->Setup Charge 2. Charge Reactants (this compound + Alcohol) Setup->Charge Heat 3. Heat to Desired Temperature Charge->Heat Initiate 4. Add Catalyst & Start Timer (t=0) Heat->Initiate Loop 5. Sampling at Intervals Initiate->Loop Quench 6. Quench Sample in Ice Bath Loop->Quench Collect Sample Analyze 7. Analyze Sample (Titration or Chromatography) Quench->Analyze Record 8. Record Data Analyze->Record End_Cond Reaction Complete? Record->End_Cond End_Cond->Loop No End End End_Cond->End Yes

Caption: Experimental workflow for the kinetic study.

Data Presentation

The collected data should be organized to determine the reaction order, rate constants, and activation energy. The following tables are illustrative examples of how to present the quantitative data from the kinetic study.

Table 1: Effect of Temperature on Reaction Rate Constant (Hypothetical Data for 1:1 Molar Ratio of Acid:Alcohol, 1% H₂SO₄ Catalyst)

Temperature (°C)Temperature (K)1/T (K⁻¹)Forward Rate Constant, k₁ (L/mol·min)Reverse Rate Constant, k₂ (L/mol·min)
60333.150.003000.0150.004
70343.150.002910.0280.008
80353.150.002830.0500.015

Table 2: Effect of Catalyst Concentration on Conversion (Hypothetical Data at 70°C, 1:1 Molar Ratio of Acid:Alcohol, Reaction Time = 120 min)

Catalyst (H₂SO₄) Conc. (% w/w)Final Conversion of Acid (%)
0.565
1.078
1.582

Table 3: Calculated Kinetic and Thermodynamic Parameters (Hypothetical Data derived from experiments)

ParameterValue
Activation Energy (Forward), Eₐ₁ 55.3 kJ/mol
Activation Energy (Reverse), Eₐ₂ 60.4 kJ/mol
Enthalpy of Reaction, ΔHᵣ -5.1 kJ/mol

Note: The activation energies for similar esterification reactions are often in the range of 50-60 kJ/mol.[9][10][13]

Safety Precautions

  • Corrosive Acids: Concentrated sulfuric acid and p-toluenesulfonic acid are highly corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

  • Flammable Solvents: Alcohols like methanol and ethanol are flammable. Keep away from open flames and ignition sources.

  • Irritants: this compound may cause skin and eye irritation.[14] Avoid inhalation and direct contact.

Conclusion

A systematic kinetic study of this compound esterification provides valuable data for process optimization. By carefully controlling and varying parameters such as temperature, catalyst loading, and reactant ratios, it is possible to determine the rate law, calculate activation energy, and understand the reaction mechanism. This information is critical for researchers and drug development professionals aiming to design efficient, scalable, and cost-effective synthesis routes for targeted ester compounds.

References

Application Note: Purification of 2-Isopropylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Isopropylbenzoic acid is a valuable building block in organic synthesis, often used as a raw material or intermediate for pharmaceuticals, dyes, and other specialty chemicals.[1] The purity of this starting material is critical to ensure the desired outcome, yield, and impurity profile of subsequent reactions. Recrystallization is a fundamental and highly effective technique for purifying solid organic compounds.[2][3] The principle of recrystallization is based on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures.[2][4][5] Typically, a solvent is chosen in which the compound of interest is highly soluble at an elevated temperature but sparingly soluble at lower temperatures, allowing for the formation of pure crystals upon cooling while impurities remain dissolved in the surrounding solution, known as the mother liquor.[2][6]

This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method.

Physicochemical Properties and Solvent Selection

Understanding the properties of this compound is crucial for developing an effective recrystallization protocol.

Table 1: Physicochemical Properties of this compound

Property Value Reference
Appearance White crystalline solid [1]
Molecular Formula C₁₀H₁₂O₂ [1]
Molecular Weight 164.20 g/mol [7]
Melting Point 76-79 °C [1]

| Boiling Point | ~266 °C |[1] |

Solvent Selection: The ideal solvent for recrystallization should meet several criteria[2][5]:

  • It should dissolve the solute completely at its boiling point but only sparingly at room temperature.

  • It should not react chemically with the solute.

  • It should either dissolve impurities very well (so they remain in the mother liquor) or not at all (so they can be removed by hot filtration).

  • It should be volatile enough to be easily removed from the purified crystals.

This compound is sparingly soluble in water but readily soluble in organic solvents like ethanol (B145695).[1] This profile makes a mixed-solvent system, such as ethanol/water or isopropanol/water, an excellent choice. The compound can be dissolved in a minimum amount of the hot "good" solvent (ethanol), and then the "bad" solvent (water) is added until the solution becomes cloudy (the cloud point), indicating saturation. Reheating to clarify the solution followed by slow cooling allows for the growth of pure crystals.

Table 2: Qualitative Solubility of this compound

Solvent Solubility at Room Temperature Notes
Water Sparingly soluble / Insoluble Ideal "anti-solvent" or "bad" solvent.[1]
Ethanol Soluble Good solvent for initial dissolution.[1]
Chloroform Soluble [1]
Dimethyl Sulfoxide (DMSO) Soluble [1]

| Petroleum Ether | Likely low solubility | Often used for recrystallizing benzoic acid derivatives.[6] |

Based on these properties, an ethanol/water system is recommended for this protocol.

Experimental Protocol

This protocol details the step-by-step procedure for purifying crude this compound.

Materials and Equipment:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (e.g., 125 mL and 250 mL)

  • Graduated cylinders

  • Heating mantle or hot plate with magnetic stirring

  • Buchner funnel and vacuum flask

  • Filter paper

  • Glass funnel (for hot filtration, if needed)

  • Spatula and watch glass

  • Ice bath

  • Drying oven or vacuum desiccator

Workflow Diagram:

Recrystallization_Workflow cluster_impurities Impurity Removal start Start: Crude This compound dissolve 1. Dissolution Dissolve in minimum amount of hot ethanol. start->dissolve add_water 2. Add Anti-Solvent Add hot water dropwise to the cloud point. dissolve->add_water insoluble_impurities Insoluble impurities removed via optional hot filtration after dissolution. dissolve->insoluble_impurities clarify 3. Clarification Add a few drops of hot ethanol to redissolve precipitate. add_water->clarify cool 4. Crystallization Allow solution to cool slowly to room temperature, then chill. clarify->cool Hot, clear, saturated solution isolate 5. Isolation Collect crystals by vacuum filtration. cool->isolate wash 6. Washing Rinse crystals with a small amount of cold ethanol/water. isolate->wash soluble_impurities Soluble impurities remain in the mother liquor. isolate->soluble_impurities dry 7. Drying Dry purified crystals under vacuum. wash->dry end End: Purified This compound dry->end

Caption: Workflow for the purification of this compound.

Procedure:

  • Dissolution:

    • Weigh approximately 5.0 g of crude this compound and place it into a 125 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • Place the flask on a hot plate and add a minimal amount of ethanol (e.g., start with 10-15 mL). Heat the mixture gently with stirring until the solid completely dissolves.[4] Avoid adding excess solvent.

  • Saturation with Anti-Solvent:

    • While keeping the ethanol solution hot, slowly add hot deionized water dropwise until a persistent cloudiness (precipitate) appears. This indicates that the solution is saturated.

  • Clarification:

    • To ensure the solution is just at the point of saturation at high temperature, add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

    • Optional Step: If the solution is colored or contains insoluble impurities, this is the point to perform a hot gravity filtration.[4]

  • Crystallization:

    • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals.[4]

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for 15-20 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Set up a Buchner funnel for vacuum filtration.[8] Place a piece of filter paper in the funnel, wet it with a small amount of the cold ethanol/water mixture, and turn on the vacuum to seat the paper.

    • Pour the cold crystal slurry into the Buchner funnel. Use a spatula to transfer any remaining crystals.

    • Wash the collected crystals with a small amount (5-10 mL) of ice-cold ethanol/water solution to rinse away the mother liquor containing the soluble impurities.[8]

  • Drying:

    • Leave the vacuum on for 10-15 minutes to pull air through the crystals and partially dry them.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight, preferably in a vacuum oven at a low temperature (~40-50 °C) or in a desiccator.

  • Characterization:

    • Weigh the final dried product to calculate the percent recovery.

    • Determine the melting point of the purified this compound. A sharp melting point range close to the literature value (76-79 °C) indicates high purity.

Data Presentation and Troubleshooting

Table 3: Typical Results of Recrystallization

Parameter Before Purification (Crude) After Purification (Recrystallized)
Appearance Off-white or yellowish powder White, crystalline needles
Melting Point Range 72-77 °C (broad) 77-79 °C (sharp)
Purity (by HPLC) ~95% >99.5%

| Recovery | N/A | Typically 75-90% |

Troubleshooting:

  • Oiling Out: If the compound separates as an oil instead of crystals, it may be because the solution was cooled too quickly or the melting point of the impure solid is below the boiling point of the solvent.[9] To resolve this, reheat the solution to dissolve the oil, add slightly more of the "good" solvent (ethanol), and allow it to cool much more slowly.

  • No Crystals Form: If crystallization does not occur upon cooling, the solution may be too dilute. Try boiling off some of the solvent to increase the concentration. Alternatively, induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of pure this compound.

  • Low Recovery: This can result from using too much solvent during the dissolution step, incomplete crystallization, or washing the crystals with a solvent that was not cold enough.

Safety Precautions:

  • This compound may cause skin, eye, and respiratory irritation.[1] Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ethanol is a flammable liquid. Keep it away from open flames and ignition sources. Use a heating mantle or a steam bath for heating.

References

Application Notes and Protocols: Synthesis and Evaluation of Novel Bioactive Compounds from 2-Hydroxy-5-isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis and biological evaluation of novel amide and ester derivatives of 2-Hydroxy-5-isopropylbenzoic acid. This readily available starting material, a derivative of salicylic (B10762653) acid, offers a versatile scaffold for the development of new compounds with potential therapeutic applications, particularly in the areas of anti-inflammatory and antimicrobial research.[1][2]

Introduction

2-Hydroxy-5-isopropylbenzoic acid is a bifunctional molecule containing both a carboxylic acid and a phenolic hydroxyl group. These functional groups serve as reactive handles for a variety of chemical modifications, making it an ideal starting point for the creation of diverse compound libraries.[1][2] The inherent biological activities associated with the salicylic acid core, such as anti-inflammatory, analgesic, and antimicrobial effects, provide a strong rationale for its use as a lead structure in drug discovery programs.[1][2]

This document outlines synthetic strategies for generating novel amide and ester derivatives, presents their potential biological activities with supporting data from analogous compounds, and provides detailed experimental protocols for their synthesis and evaluation.

Synthetic Pathways and Compound Diversification

The primary routes for the derivatization of 2-Hydroxy-5-isopropylbenzoic acid involve the formation of amides and esters at the carboxylic acid moiety. A general workflow for the synthesis and subsequent biological evaluation of these novel compounds is depicted below.

G A 2-Hydroxy-5-isopropylbenzoic Acid B Activation of Carboxylic Acid (e.g., SOCl2, EDCI) A->B E Amide Derivatives B->E F Ester Derivatives B->F C Amine C->E D Alcohol D->F G In vitro Bioassays (e.g., COX-2 Inhibition, Antimicrobial MIC) E->G F->G H Lead Compound Identification G->H

General workflow for the synthesis and biological evaluation of novel compounds.

Data Presentation: Bioactivity of Analogous Compounds

While specific quantitative data for novel derivatives of 2-Hydroxy-5-isopropylbenzoic acid will be generated through the described protocols, the following tables summarize the biological activities of structurally similar hydroxybenzoic acid derivatives. This information provides a valuable benchmark for expected potencies.[2]

Table 1: Anti-inflammatory Activity of Structurally Related Benzoic Acid Derivatives

Compound/Derivative ClassAssayTargetIC₅₀Reference
5-Acetamido-2-hydroxybenzoic acid derivativesIn vivo analgesicCOX-2Not specified[2]
Sclerotiorin DerivativesIn vitro COX-2 InhibitionCOX-26.39 - 9.76 µM[3]
2-Benzamido-thiophene-3-carboxamide derivativesIn vitro COX-2 InhibitionCOX-20.29 - 3.3 µM[4]
Celecoxib (B62257) (Reference Drug)In vitro COX-2 InhibitionCOX-20.42 µM[4][5]

Table 2: Antimicrobial Activity of Structurally Related Hydroxybenzoic Acid Derivatives

Compound/Derivative ClassMicroorganismMIC (Minimum Inhibitory Concentration)Reference
2,4-Dihydroxybenzoic acidE. coli, P. aeruginosaNot specified[2]
5-Chloro-2-hydroxybenzamide derivativesS. aureus (MRSA)15.62 - 31.25 µmol/L[6]
N-substituted β-amino acid derivatives with 2-hydroxyphenyl coreS. aureus (MRSA)4 - 16 µg/mL[7]
Alkyl esters of phenolic acidsE. coli, P. aeruginosa, S. aureus1.2 - 20 mM[8]

Postulated Mechanism of Anti-inflammatory Action: COX-2 Inhibition

Derivatives of salicylic acid are known to exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins.[1] The diagram below illustrates a simplified view of the NF-κB signaling pathway, a critical pathway in inflammation that is often modulated by COX inhibitors.

Simplified NF-κB signaling pathway in inflammation.

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of novel amide and ester derivatives of 2-Hydroxy-5-isopropylbenzoic acid.

Protocol 1: Synthesis of N-Substituted Amide Derivatives

This protocol describes the synthesis of amide derivatives via the formation of an acyl chloride intermediate.

1. Activation of the Carboxylic Acid:

  • To a solution of 2-Hydroxy-5-isopropylbenzoic acid (1 equivalent) in a dry, inert solvent (e.g., dichloromethane (B109758) or THF), add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
  • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

2. Amide Formation:

  • Dissolve the crude acyl chloride in a dry, inert solvent.
  • To this solution, add the desired primary or secondary amine (1.1 equivalents) and a base (e.g., triethylamine (B128534) or pyridine, 2 equivalents) at 0 °C.
  • Stir the reaction mixture at room temperature overnight.

3. Work-up and Purification:

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-substituted amide.

Protocol 2: Synthesis of Ester Derivatives

This protocol details a general method for Fischer esterification.

1. Reaction Setup:

  • In a round-bottom flask, dissolve 2-Hydroxy-5-isopropylbenzoic acid (1 equivalent) in an excess of the desired alcohol (e.g., methanol, ethanol).
  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

2. Reaction:

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring by TLC.

3. Work-up and Purification:

  • After cooling, remove the excess alcohol under reduced pressure.
  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate and then with brine.
  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
  • Purify the crude ester by column chromatography or distillation.

Protocol 3: In vitro Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol is a general method to assess the inhibitory activity of compounds against the COX-2 enzyme.[2]

G A Prepare Reagents (Buffer, COX-2, Arachidonic Acid) C Incubate Enzyme with Test Compound/Control A->C B Prepare Test Compound and Control Dilutions B->C D Initiate Reaction with Arachidonic Acid C->D E Stop Reaction and Measure PGE₂ Production D->E F Calculate % Inhibition and Determine IC₅₀ E->F

Workflow for the in vitro COX-2 inhibition assay.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds

  • Celecoxib (positive control)[2]

  • Tris-HCl buffer (pH 8.0)

  • Enzyme immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Reagent Preparation: Prepare stock solutions of the test compounds and celecoxib in a suitable solvent (e.g., DMSO). Make serial dilutions to the desired concentrations.

  • Assay Setup: In a microplate, add the Tris-HCl buffer, the COX-2 enzyme, and different concentrations of the test compound or celecoxib. Pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid. Incubate at 37°C for 20 minutes.

  • Reaction Termination and Measurement: Stop the reaction by adding a stopping solution (e.g., 1 M HCl). Measure the concentration of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.[2]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Protocol 4: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol is a standard method for evaluating the antimicrobial activity of a compound.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

Procedure:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent and make serial two-fold dilutions in MHB in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculation: Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[1]

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.[2]

Conclusion

2-Hydroxy-5-isopropylbenzoic acid serves as a valuable and versatile starting material for the synthesis of novel compounds with significant therapeutic potential. The straightforward derivatization to amides and esters, combined with the inherent biological activity of the salicylic acid scaffold, provides a rich platform for the discovery of new anti-inflammatory and antimicrobial agents.[1] The protocols and data presented in these application notes offer a solid foundation for researchers to explore this promising area of medicinal chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isopropylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2-Isopropylbenzoic acid, with a focus on improving reaction yield and product purity.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What are the most common methods for synthesizing this compound?

A1: The primary laboratory-scale methods for synthesizing this compound are:

  • Grignard Reaction: This involves the reaction of a Grignard reagent, 2-isopropylphenylmagnesium bromide, with carbon dioxide (dry ice), followed by an acidic workup.[1] This is often a preferred method for its relatively high selectivity.

  • Oxidation of 2-isopropyltoluene: This method involves the oxidation of the methyl group of the isopropyl substituent on the aromatic ring using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation.[2]

Troubleshooting Guide: Grignard Reaction Route

The Grignard synthesis of this compound involves the formation of 2-isopropylphenylmagnesium bromide from 2-bromoisopropylbenzene and magnesium, followed by carboxylation with CO₂.

A 2-Bromoisopropylbenzene + Mg turnings B Formation of Grignard Reagent (2-Isopropylphenylmagnesium bromide) A->B D Carboxylation (Reaction with CO2 / Dry Ice) B->D C Anhydrous Ether C->B Solvent E Intermediate Carboxylate Salt D->E F Acidic Workup (e.g., HCl) E->F G This compound (Crude Product) F->G

Caption: General workflow for Grignard synthesis of this compound.

Q2: My Grignard reaction is not starting. What are the potential causes and solutions?

A2: Failure to initiate is a common problem in Grignard synthesis. Key factors include:

  • Moisture: Grignard reagents are extremely reactive towards protic compounds like water.[3] This is the most common cause of failure.

    • Solution: Ensure all glassware is rigorously oven-dried or flame-dried under vacuum and cooled in a desiccator before use. Use anhydrous solvents (e.g., anhydrous diethyl ether or THF) and ensure the starting halide is dry.[1]

  • Magnesium Passivation: The surface of magnesium turnings can have a layer of magnesium oxide that prevents the reaction.

    • Solution: Activate the magnesium by crushing it in a mortar and pestle, or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.

  • Purity of Reagents: Impurities in the 2-bromoisopropylbenzene can inhibit the reaction.

    • Solution: Purify the starting halide by distillation if its purity is questionable.

Q3: My yield is very low, and I've isolated a significant amount of biphenyl (B1667301) byproduct. Why did this happen?

A3: The formation of a biphenyl (in this case, 2,2'-diisopropyldiphenyl) is a known side reaction. This coupling reaction can be promoted by:

  • High Local Concentrations: Adding the alkyl halide too quickly can lead to a high local concentration, favoring the coupling reaction.

    • Solution: Add the 2-bromoisopropylbenzene solution dropwise and slowly to the magnesium suspension with efficient stirring to maintain a low concentration of the halide.

  • Elevated Temperatures: Higher temperatures can increase the rate of byproduct formation.

    • Solution: Maintain gentle reflux and avoid excessive heating.

Q4: After workup, I recovered mostly isopropylbenzene instead of the carboxylic acid. What went wrong?

A4: The Grignard reagent is a very strong base and will be quenched by any source of protons to form the corresponding hydrocarbon (isopropylbenzene).[4]

  • Cause: This indicates the Grignard reagent formed successfully but was destroyed before it could react with carbon dioxide. The most likely culprit is accidental exposure to water, alcohols, or other acidic protons.

  • Solution: Re-evaluate the dryness of all reagents, solvents, and apparatus. Ensure the carbon dioxide source (dry ice) is completely free of condensed water ice.

Troubleshooting Guide: Oxidation of 2-Isopropyltoluene

This pathway involves the oxidation of the benzylic carbon of the isopropyl group.

A 2-Isopropyltoluene B Oxidation A->B D Intermediate Products (e.g., Alcohol, Aldehyde) B->D Partial Oxidation E This compound (as salt or acid) B->E Direct Oxidation C Oxidizing Agent (e.g., KMnO4, Co/Mn/Br catalyst + Air) C->B D->E Full Oxidation F Purification (Acidification, Recrystallization) E->F G Pure this compound F->G

Caption: Reaction pathway for the oxidation of 2-isopropyltoluene.

Q5: My oxidation of 2-isopropyltoluene is incomplete, resulting in low yield. How can I drive the reaction to completion?

A5: Incomplete oxidation is a common challenge. Several factors can be optimized:

  • Choice of Oxidant: Strong oxidants like potassium permanganate (KMnO₄) are often used. For catalytic systems, a Co/Mn/Br catalyst with air (O₂) can be effective.[2]

  • Reaction Time and Temperature: Oxidation reactions can be slow and often require elevated temperatures.

    • Solution: Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint and avoid unnecessary decomposition.[5]

  • Phase Transfer Catalyst: If using an aqueous oxidant like KMnO₄ with an organic substrate, the reaction can be slow due to phase separation.

    • Solution: Add a phase transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) to improve the interaction between the reactant and the oxidant.

Q6: The reaction is producing a mixture of products, including the alcohol and aldehyde. How can I improve selectivity for the carboxylic acid?

A6: The formation of intermediate oxidation products like 2-isopropylbenzyl alcohol and 2-isopropylbenzaldehyde (B1297908) indicates insufficient oxidizing power or incomplete reaction.

  • Solution:

    • Ensure a sufficient stoichiometric amount of the oxidizing agent is used. For KMnO₄ oxidation of a toluene (B28343) derivative, a 2:1 molar ratio of KMnO₄ to the alkylbenzene is theoretically required.[2]

    • Increase the reaction time or temperature to promote the full oxidation of intermediates to the carboxylic acid.

Data Presentation: Illustrative Oxidation Conditions

The following table, adapted from data on the related oxidation of p-cymene (B1678584), illustrates how reaction parameters can affect conversion and product distribution.

Parameter Condition A Condition B Condition C
Air Pressure 14 bar42 bar56 bar
Temperature 423 K423 K423 K
Reaction Time 2 h2 h2 h
Substrate Conversion 20.6%40.2%60.2%
Selectivity (Alcohol) 45.0%54.7%55.0%
Selectivity (Aldehyde) 40.0%33.1%25.0%
Selectivity (Acid) 5.0%3.3%7.0%

Note: This data is for p-cymene and serves as an example of how pressure influences the reaction. Higher pressure generally increases conversion.

Purification and Workup

Q7: How can I effectively purify the crude this compound from unreacted starting materials and byproducts?

A7: The acidic nature of the product is key to its purification.

  • Acid-Base Extraction: This is the most efficient method.[6]

    • Dissolve the crude product in an organic solvent (e.g., diethyl ether).

    • Wash the organic solution with a weak aqueous base like sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer.[6] Neutral impurities (like biphenyl or unreacted alkylbenzene) will remain in the organic layer.

    • Separate the aqueous layer.

    • Re-acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the pure carboxylic acid.

    • Collect the solid product by vacuum filtration.

  • Recrystallization: This is an effective final purification step.[7]

    • Solvent Selection: A mixture of ethanol (B145695) and water is often a suitable solvent system for recrystallizing benzoic acid derivatives.[8] The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures.

start Crude Product in Organic Solvent add_base Add aq. NaHCO3 & Mix start->add_base separate Separate Layers add_base->separate org_layer Organic Layer: Neutral Impurities (e.g., biphenyl, starting material) separate->org_layer Discard aq_layer Aqueous Layer: Sodium 2-isopropylbenzoate separate->aq_layer Keep acidify Add HCl (aq) aq_layer->acidify precipitate Precipitate Forms acidify->precipitate filter Vacuum Filtration precipitate->filter product Pure this compound filter->product

Caption: Troubleshooting logic for acid-base extraction purification.

Experimental Protocols

Protocol 1: Synthesis via Grignard Reaction

This protocol is a representative procedure and should be adapted based on laboratory safety guidelines and specific experimental goals.

  • Preparation: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Dry all glassware thoroughly.

  • Initiation: Place magnesium turnings (1.2 eq) in the flask. Add a small volume of anhydrous diethyl ether and a crystal of iodine.

  • Grignard Formation: In the dropping funnel, prepare a solution of 2-bromoisopropylbenzene (1.0 eq) in anhydrous diethyl ether. Add a small portion to the magnesium. Once the reaction initiates (indicated by bubbling and heat), add the remaining solution dropwise at a rate that maintains a gentle reflux.

  • Carboxylation: After the magnesium is consumed, cool the reaction mixture in an ice bath. Crush a significant excess of dry ice (at least 5 eq) and quickly add it to the reaction mixture with vigorous stirring.[1]

  • Workup: Once the mixture has warmed to room temperature, slowly add aqueous HCl (e.g., 3 M) to quench the reaction and dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers.

  • Purification: Perform an acid-base extraction as described in Q7. Collect the final precipitated this compound by vacuum filtration, wash with cold water, and dry.

Protocol 2: Synthesis via Oxidation with KMnO₄

This protocol is a representative procedure. Strong oxidations can be highly exothermic and require careful temperature control.

  • Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-isopropyltoluene (1.0 eq), water, and a phase transfer catalyst (e.g., tetrabutylammonium (B224687) bromide).

  • Reaction: Heat the mixture to reflux. Add potassium permanganate (KMnO₄, approx. 2.5 eq) portion-wise over several hours. The purple color of the permanganate will disappear as it is consumed, and a brown precipitate of manganese dioxide (MnO₂) will form.

  • Monitoring: Continue heating until the purple color persists, indicating the reaction is complete. Monitor by TLC.

  • Workup: Cool the reaction mixture. Filter to remove the MnO₂ precipitate. Wash the precipitate with hot water.

  • Isolation: Combine the filtrates. If the solution is basic, cool it in an ice bath and carefully acidify with concentrated HCl until the solution is strongly acidic, which will precipitate the this compound.

  • Purification: Collect the crude product by vacuum filtration. Purify further by recrystallization from an ethanol/water mixture.[2]

References

Purification of 2-Isopropylbenzoic acid from para-isomer impurities

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Purification of 2-Isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in the purification of this compound from its challenging para-isomer impurity, 4-isopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: Why is it difficult to separate this compound from 4-isopropylbenzoic acid?

A1: The separation of ortho and para isomers, such as this compound and 4-isopropylbenzoic acid, is challenging because they have the same chemical formula and molecular weight. Their physical properties, including polarity, boiling point, melting point, and solubility, are often very similar due to their structural resemblance.[1] These slight differences must be exploited using specialized purification techniques.

Q2: What are the primary methods for purifying this compound?

A2: The most common and effective methods for separating isomers like 2- and 4-isopropylbenzoic acid are fractional crystallization and chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and column chromatography. The choice of method depends on the scale of the purification, the required purity, and the available equipment.

Q3: How do the physical properties of this compound and 4-isopropylbenzoic acid influence their separation?

A3: The key differences in their physical properties, summarized in the table below, are crucial for developing a separation strategy. For instance, the difference in melting points and solubility profiles in various solvents is the basis for purification by fractional crystallization. Variations in polarity are exploited in chromatographic separations.

Data Presentation: Physical Properties of Isopropylbenzoic Acid Isomers

PropertyThis compound (ortho-isomer)4-Isopropylbenzoic Acid (para-isomer)Reference
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂[2]
Molecular Weight 164.20 g/mol 164.20 g/mol [2]
Melting Point 62-64 °C117-120 °C
Boiling Point ~270 °C~271.8 °C
Solubility Soluble in alcohol and diethyl ether.Soluble in alcohol, diethyl ether, and sulfuric acid. Slightly soluble in water.[3][3]

Troubleshooting Guides

Fractional Crystallization

Q4: My fractional crystallization is not yielding a pure product. What are the common causes?

A4: Several factors can lead to poor purification during fractional crystallization:

  • Inappropriate Solvent Choice: The ideal solvent should have a significant difference in solubility for the two isomers at different temperatures.[1]

  • Cooling Rate is Too Fast: Rapid cooling can cause the co-precipitation of the para-isomer along with the desired this compound, trapping impurities within the crystal lattice.[1]

  • Initial Purity is Too Low: Fractional crystallization is most effective when the desired isomer is already the major component of the mixture.

  • Insufficient Number of Recrystallization Cycles: A single crystallization step may not be sufficient to achieve high purity. Multiple recrystallization steps are often necessary.

Q5: Crystals are not forming, or the yield is very low. What should I do?

A5: This is a common issue that can be addressed by:

  • Inducing Crystallization: If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.

  • Optimizing Solvent Volume: If the yield is low, you may have used too much solvent. The goal is to use the minimum amount of hot solvent required to fully dissolve the solid.

  • Adjusting the Cooling Process: Ensure a slow and controlled cooling process. An initial slow cooling to room temperature followed by further cooling in an ice bath can improve crystal formation and yield.

High-Performance Liquid Chromatography (HPLC)

Q6: I am observing poor peak resolution or co-elution of the two isomers in HPLC. How can I improve the separation?

A6: To improve the resolution between the 2- and 4-isopropylbenzoic acid peaks, consider the following:

  • Optimize the Mobile Phase: Adjust the polarity of the mobile phase. In reversed-phase HPLC (e.g., with a C18 column), increasing the aqueous component (e.g., water with a pH modifier like formic or acetic acid) will increase retention times and may improve separation.[1]

  • Adjust the pH of the Mobile Phase: For acidic compounds, operating at a lower pH (e.g., 2.5-3.0) ensures that the carboxylic acid group is protonated, leading to more consistent interactions with the stationary phase and sharper peaks.[1][4]

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider a different column. A column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded column) may offer different selectivity for the isomers.

  • Employ Gradient Elution: A gradient elution, where the mobile phase composition is changed over time, can be effective in separating compounds with different polarities.

Q7: My peaks are tailing. What is the cause and how can I fix it?

A7: Peak tailing for acidic compounds like isopropylbenzoic acid is often caused by secondary interactions with the stationary phase, particularly with residual silanol (B1196071) groups on the silica (B1680970) support.[1][4][5]

  • Lower the Mobile Phase pH: As mentioned, a lower pH will suppress the ionization of the silanol groups, reducing these secondary interactions.[5]

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often end-capped to minimize the number of free silanol groups. Using a high-quality, end-capped column can significantly reduce peak tailing.[5]

  • Add a Mobile Phase Modifier: In some cases, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can block the active silanol sites and improve peak shape. However, this is less common with modern columns.

  • Check for Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration.[4]

Experimental Protocols

Protocol 1: Fractional Crystallization

This protocol provides a general guideline for the purification of this compound from a mixture containing the 4-isopropylbenzoic acid impurity. Optimization of solvent ratios and temperatures may be necessary depending on the initial purity of the mixture.

Materials:

  • Crude this compound containing 4-isopropylbenzoic acid impurity

  • Ethanol (B145695)

  • Deionized water

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude isopropylbenzoic acid mixture in a minimal amount of hot ethanol. The goal is to create a saturated solution at the boiling point of the solvent.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Then, add a small amount of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature. A slow cooling rate is crucial for selective crystallization.[1] Once at room temperature, place the flask in an ice bath to maximize the crystallization of the this compound.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture to remove any residual mother liquor containing the dissolved 4-isopropylbenzoic acid impurity.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

  • Purity Assessment: Analyze the purity of the crystals using HPLC or by measuring the melting point. Repeat the recrystallization process if the desired purity has not been achieved.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

This protocol outlines a starting point for developing an HPLC method for the separation and purity analysis of this compound and 4-isopropylbenzoic acid.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: Acetonitrile

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 230 nm

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Gradient Program:

      • Start with a higher concentration of Mobile Phase A (e.g., 60-70%) and gradually increase the concentration of Mobile Phase B over a run time of 15-20 minutes. A scouting gradient can help determine the optimal elution conditions.

  • Sample Preparation: Dissolve a small amount of the isopropylbenzoic acid mixture in the initial mobile phase composition.

  • Analysis and Optimization: Inject the sample and analyze the chromatogram. If the resolution is not optimal, adjust the gradient profile, the pH of the mobile phase, or the flow rate as described in the troubleshooting guide.

Visualizations

Fractional_Crystallization_Workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Purification cluster_analysis Analysis crude Crude Isomer Mixture dissolve Dissolve in Minimal Hot Solvent crude->dissolve cool Slow Cooling dissolve->cool ice_bath Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry analyze Purity Analysis (HPLC/Melting Point) dry->analyze analyze->dissolve Repeat if Needed pure_product Pure this compound analyze->pure_product Purity Met HPLC_Troubleshooting_Logic cluster_troubleshooting Troubleshooting Steps start Poor HPLC Separation (Co-elution or Tailing) mobile_phase Optimize Mobile Phase (Adjust Polarity/pH) start->mobile_phase column_check Check/Change Column (Different Stationary Phase) mobile_phase->column_check If not resolved result Improved Separation (Good Resolution & Peak Shape) mobile_phase->result Resolved gradient Implement/Optimize Gradient Elution column_check->gradient If not resolved column_check->result Resolved sample_prep Review Sample Prep (Solvent/Concentration) gradient->sample_prep If not resolved gradient->result Resolved sample_prep->result Resolved

References

Technical Support Center: HPLC Analysis of Benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the HPLC analysis of benzoic acid derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common challenges encountered during chromatographic analysis of these compounds.

Troubleshooting Guides

This section provides step-by-step solutions to specific problems you may encounter during your HPLC experiments.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Q: My benzoic acid derivative peak is showing significant tailing. What are the common causes and how can I fix it?

A: Peak tailing for acidic compounds like benzoic acid derivatives is a frequent issue in reversed-phase HPLC.[1] The primary causes are secondary interactions with the stationary phase and inappropriate mobile phase pH.[2]

Common Causes and Solutions for Peak Tailing:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (-Si-OH) on the surface of silica-based C18 columns can interact with the polar functional groups of your analyte, causing tailing.[1][2]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase to around 2.5-3.0 protonates the silanol groups, minimizing these unwanted interactions.[1][3]

    • Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are specifically designed to reduce tailing for polar and ionizable compounds.[1]

  • Analyte Ionization: If the mobile phase pH is close to the pKa of your benzoic acid derivative, both ionized and non-ionized forms will be present, leading to peak broadening and tailing.[1][4]

    • Solution: Control Mobile Phase pH: To ensure the analyte is in a single, non-ionized (protonated) form, the mobile phase pH should be at least 1.5 to 2 units below its pKa.[1][2]

  • Column Overload: Injecting a sample that is too concentrated can saturate the column, resulting in peak distortion.[1]

    • Solution: Reduce Sample Concentration: Dilute your sample or decrease the injection volume to see if the peak shape improves.[1]

Q: What causes peak fronting and how can I resolve it?

A: Peak fronting is less common than tailing for benzoic acid derivatives but can occur due to:

  • Column Overload: Similar to tailing, injecting too much sample can lead to fronting.

    • Solution: Decrease the sample concentration or injection volume.

  • Sample Solvent Effects: If your sample is dissolved in a solvent that is significantly stronger than your mobile phase (e.g., 100% acetonitrile), it can cause the peak to front.

    • Solution: Whenever possible, dissolve your sample in the mobile phase or a solvent with a similar or weaker elution strength.[1]

Issue 2: Inconsistent Retention Times

Q: My retention times are drifting or shifting between injections. What could be the problem?

A: Unstable retention times can compromise the reliability of your analysis. The table below summarizes common causes and solutions.

Symptom Possible Causes Solutions
Gradual Drift Insufficient column equilibration, column temperature fluctuations, or column contamination.[1]Increase column equilibration time, use a column oven for temperature control, and implement a regular column flushing protocol.[1]
Sudden, Large Shift Incorrect mobile phase preparation, a leak in the system, or a pump malfunction.[1]Verify the mobile phase composition and preparation, check for any leaks in the HPLC system, and inspect the pump for proper functioning.[1]
Issue 3: Co-eluting or Overlapping Peaks

Q: I am analyzing multiple benzoic acid derivatives, and some of the peaks are overlapping. How can I improve the resolution?

A: Achieving baseline separation is crucial for accurate quantification. Here are the steps to improve the resolution of co-eluting peaks:

  • Optimize Mobile Phase pH: The ionization state of benzoic acid derivatives is highly dependent on pH. Adjusting the pH can significantly alter their retention times and selectivity. A mobile phase pH of 2.5-3.0 is a good starting point for many benzoic acid derivatives.[3]

  • Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention times of your analytes, which can lead to better separation of closely eluting peaks.[3]

  • Change the Organic Solvent: The choice of organic solvent can also impact selectivity. If you are using methanol (B129727), try switching to acetonitrile, or vice versa. The different interactions of these solvents with your analytes can alter the elution order and improve resolution.

Issue 4: Solubility Problems

Q: My benzoic acid derivative is not dissolving well in the mobile phase or sample solvent. What can I do?

A: Solubility issues can lead to inaccurate results and even blockages in your HPLC system.

  • "Like Dissolves Like": Consider the polarity of your specific benzoic acid derivative. More polar derivatives will dissolve better in more polar solvents.[5]

  • Co-solvency: If a single solvent is not effective, you can try a mixture of solvents. Adding a miscible co-solvent can modify the overall polarity of the solvent system to better match your analyte.[5]

  • pH Adjustment: The solubility of benzoic acid and its derivatives is highly pH-dependent. In acidic conditions (low pH), they exist in their less soluble, protonated form.[5] For sample preparation, you may need to adjust the pH to enhance solubility, but be mindful of the compatibility with your HPLC mobile phase.

Frequently Asked Questions (FAQs)

Q1: What is the ideal mobile phase pH for analyzing benzoic acid derivatives?

A1: The ideal mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the benzoic acid derivative to ensure it is in its non-ionized, protonated form.[1][2] This increases its hydrophobicity and retention on a C18 column, leading to better peak shape and separation.[3] For many common benzoic acid derivatives, a pH in the range of 2.5 to 3.0 is recommended.[2][3]

Q2: Should I use a buffer in my mobile phase?

A2: Yes, using a buffer (e.g., phosphate (B84403) or formate (B1220265) buffer) at a concentration of 10-25 mM is highly recommended to maintain a stable pH throughout the analysis.[2] This is crucial for reproducible retention times and peak shapes.

Q3: What are the recommended starting chromatographic conditions for a new benzoic acid derivative?

A3: A good starting point for method development would be:

  • Column: A modern, end-capped C18 column.

  • Mobile Phase: A mixture of acetonitrile and water with a buffer to maintain a pH between 2.5 and 3.0.[2][3] A common starting gradient is 40% acetonitrile in buffered water.[6]

  • Detector: A UV detector set at a wavelength where the analyte has significant absorbance, often around 230 nm or 274 nm.[7]

Q4: How should I prepare my samples for analysis?

A4: Proper sample preparation is critical for accurate results and to protect your HPLC column.

  • Liquid Samples: Degas the sample by sonication. Dilute with the mobile phase if necessary and filter through a 0.45 µm syringe filter.[6]

  • Solid/Semi-solid Samples: An extraction with a suitable solvent like methanol is often required. After extraction, the sample should be centrifuged, and the supernatant filtered through a 0.45 µm syringe filter.[6]

Data and Protocols

Table 1: pKa Values of Common Benzoic Acid Derivatives
CompoundpKaRecommended Mobile Phase pH Range
Benzoic Acid4.202.2 - 2.7
Salicylic Acid2.97< 2.0
p-Hydroxybenzoic Acid4.582.5 - 3.0
4-Hydrazinobenzoic acid~4.142.1 - 2.6[1]
3-t-Butyl-5-hydroxybenzoic acid~4.52.5 - 3.0[2]

Note: The recommended pH range is a general guideline. Optimization for specific applications may be required.

Experimental Protocol: General HPLC Method for Benzoic Acid Derivatives

This protocol provides a general starting point for the analysis of benzoic acid and its derivatives.

  • Reagents and Materials:

    • Standards: Benzoic acid and its derivatives (analytical grade, ≥99% purity).

    • Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade).

    • Reagents: Phosphoric acid or formic acid (analytical grade).

    • Water: Deionized water, filtered through a 0.45 µm membrane.

    • Filters: 0.45 µm syringe filters.[6]

  • Instrumentation:

    • A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).[6]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (containing a buffer like 0.1% phosphoric acid to achieve a pH of ~2.5-3.0) in a 40:60 (v/v) ratio.[6]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 230 nm.

    • Injection Volume: 10 µL.

  • Procedure:

    • Prepare the mobile phase, mix thoroughly, and degas before use.[6]

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Prepare a series of working standard solutions by diluting stock solutions with the mobile phase.[6]

    • Inject the standards to generate a calibration curve.

    • Prepare and inject the samples.

    • Identify and quantify the analytes by comparing retention times and peak areas to the standards.[6]

Visualizations

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH 1.5-2 units below pKa? start->check_pH check_column Using an End-Capped Column? check_pH->check_column  Yes adjust_pH Adjust pH to 2.5-3.0 with Buffer check_pH->adjust_pH No check_concentration Is Sample Concentration Too High? check_column->check_concentration  Yes use_endcapped Switch to an End-Capped Column check_column->use_endcapped No dilute_sample Dilute Sample or Reduce Injection Volume check_concentration->dilute_sample Yes good_peak Symmetrical Peak check_concentration->good_peak No adjust_pH->check_column use_endcapped->check_concentration dilute_sample->good_peak

Caption: Troubleshooting workflow for peak tailing.

HPLC_Method_Development_Workflow cluster_prep Preparation cluster_analysis Analysis & Optimization cluster_optimization Optimization select_column Select C18 Column prepare_mobile_phase Prepare Mobile Phase (pH 2.5-3.0) select_column->prepare_mobile_phase prepare_samples Prepare and Filter Samples prepare_mobile_phase->prepare_samples equilibrate Equilibrate System prepare_samples->equilibrate inject_standards Inject Standards equilibrate->inject_standards inject_samples Inject Samples inject_standards->inject_samples evaluate_chromatogram Evaluate Resolution and Peak Shape inject_samples->evaluate_chromatogram adjust_organic Adjust Organic Solvent % evaluate_chromatogram->adjust_organic Not Acceptable final_method Final Method evaluate_chromatogram->final_method Acceptable change_organic Change Organic Solvent (MeOH <-> ACN) adjust_organic->change_organic change_organic->equilibrate

Caption: HPLC method development workflow for benzoic acid derivatives.

References

Technical Support Center: GC-MS Analysis of Polar Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to poor peak shape in the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of polar carboxylic acids.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing poor peak shape (peak tailing) for my polar carboxylic acid analytes?

A1: Poor peak shape, particularly peak tailing, is a common issue when analyzing polar carboxylic acids with GC-MS. The primary reasons are:

  • Analyte Polarity: The carboxyl group (-COOH) on these acids is highly polar and has an active proton. This leads to strong hydrogen bonding capabilities.[1]

  • Active Sites: These polar groups can interact strongly and reversibly with "active sites" within the GC system. Active sites are typically exposed silanol (B1196071) groups (-Si-OH) found on the surface of glass inlet liners, the front of the GC column, or on particulate contamination within the system.[2][3] This secondary interaction causes some analyte molecules to be retained longer, resulting in a skewed peak with a "tail".[1][2]

  • Low Volatility: Due to hydrogen bonding, many carboxylic acids have low volatility, making them less suitable for direct GC analysis, which requires compounds to be in the gas phase.[1]

Q2: What is derivatization and why is it essential for analyzing carboxylic acids by GC-MS?

A2: Derivatization is the process of chemically modifying an analyte to make it more suitable for a specific analytical method. For GC-MS analysis of carboxylic acids, derivatization is crucial because it converts the polar, non-volatile carboxyl group into a less polar, more volatile, and more thermally stable derivative (e.g., an ester).[1][4] This transformation significantly reduces interactions with active sites in the GC system, leading to sharper, more symmetrical peaks, and thus more accurate and reproducible quantification.[2]

Q3: What are the most common derivatization methods for polar carboxylic acids?

A3: The two most prevalent derivatization strategies for carboxylic acids in GC-MS are:

  • Alkylation (specifically, Esterification): This method converts carboxylic acids into esters, most commonly methyl esters (FAMEs - Fatty Acid Methyl Esters). A widely used reagent is Boron Trifluoride in Methanol (BF3-Methanol).[1][5]

  • Silylation: This process replaces the active proton of the carboxyl group with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. Common silylating reagents include N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[1]

Q4: My peaks are fronting instead of tailing. What causes this?

A4: Peak fronting, where the first half of the peak is sloped, is most often a result of column overload . This occurs when the amount of analyte injected exceeds the capacity of the GC column's stationary phase. To resolve this, you should try reducing the injection volume or diluting the sample.

Q5: How do I choose the right GC column for analyzing derivatized carboxylic acids?

A5: The choice of GC column is critical. For fatty acid methyl esters (FAMEs), polar stationary phases are generally recommended. Columns with polyethylene (B3416737) glycol (e.g., DB-WAX) or cyanopropyl silicone phases provide good separation based on carbon number and degree of unsaturation. For TMS-derivatized acids, a low-polarity column (e.g., DB-5ms) is often suitable. For underivatized, free fatty acids, specialized acid-modified polyethylene glycol columns (e.g., DB-FFAP) are designed to provide excellent peak shape with minimal adsorption.

Troubleshooting Guide: Improving Peak Shape

When encountering poor peak shape, a systematic approach is key to identifying and resolving the issue.

Step 1: Initial Diagnosis

First, determine if the issue is compound-specific or system-wide.

  • If ALL peaks in the chromatogram (including non-polar compounds) are tailing: The problem is likely physical or mechanical . This points to a disruption in the carrier gas flow path.

  • If ONLY polar carboxylic acid peaks are tailing: The problem is likely chemical , related to active sites in the system interacting with your specific analytes.

Step 2: Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak tailing issues.

G cluster_start Start cluster_diag Diagnosis cluster_physical Physical/Mechanical Issues cluster_chemical Chemical/Activity Issues cluster_end Resolution start Poor Peak Shape Observed (Tailing) diag Do ALL peaks tail (including hydrocarbons)? start->diag col_cut Re-cut column (clean 90° cut) diag->col_cut Yes deriv Is sample derivatized? diag->deriv No col_install Check column installation (correct height in inlet) col_cut->col_install leak_check Perform leak check col_install->leak_check end Peak Shape Improved leak_check->end liner Replace inlet liner with a fresh, deactivated one deriv->liner Yes no_deriv Derivatize sample to reduce polarity deriv->no_deriv No col_trim Trim 10-20 cm from column front-end liner->col_trim deriv_check Verify derivatization efficiency. Re-run protocol carefully. col_trim->deriv_check deriv_check->end no_deriv->end

References

Technical Support Center: Synthesis of 2-Aroylbenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aroylbenzoic acids, a critical process in the development of various pharmaceuticals and fine chemicals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing 2-aroylbenzoic acids?

The most prevalent and historically significant method is the Friedel-Crafts acylation of an aromatic compound (like benzene) with phthalic anhydride (B1165640), using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction forms the desired 2-aroylbenzoic acid structure.[1]

Q2: What are the primary side reactions to be aware of during the synthesis of 2-aroylbenzoic acids via Friedel-Crafts acylation?

The main side reactions include:

  • Isomer Formation: While the primary product is the ortho-substituted 2-aroylbenzoic acid, the formation of the para-isomer can also occur. The reaction conditions, particularly the catalyst and solvent, can influence the regioselectivity.[2]

  • Polysubstitution: Further acylation of the aromatic ring can lead to di- or poly-acylated products, especially with highly activated aromatic substrates.

  • Formation of a Stable Complex: The ketone group of the 2-aroylbenzoic acid product can form a stable complex with the aluminum chloride catalyst. This necessitates using a stoichiometric amount of the catalyst and a proper work-up procedure to break this complex and isolate the product.

  • Formation of Diphenylmethane Derivatives: Under certain conditions, reduction of the ketone functionality can result in the formation of diphenylmethane-type byproducts.

Q3: Why is the stoichiometry of aluminum chloride so critical in this reaction?

Aluminum chloride is not a true catalyst in this reaction but rather a stoichiometric reagent. It forms a strong complex with both the phthalic anhydride reactant and the ketone group of the 2-aroylbenzoic acid product. Consequently, at least two equivalents of AlCl₃ are theoretically required: one to activate the phthalic anhydride and another to complex with the product. Using an insufficient amount can lead to an incomplete reaction and low yields, while a large excess can promote side reactions.[2]

Q4: How can I purify the crude 2-aroylbenzoic acid product?

Common purification methods include:

  • Acid-Base Extraction: The acidic nature of the carboxylic group allows for separation from non-acidic impurities. The crude product can be dissolved in an aqueous base (like sodium carbonate solution), washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.[2][3]

  • Recrystallization: This is a highly effective method for purifying solid organic compounds. Suitable solvents for 2-aroylbenzoic acids include aqueous ethanol (B145695) or benzene (B151609).[2] The choice of solvent depends on the specific impurities present.

  • Activated Charcoal Treatment: If the product is colored due to high-molecular-weight byproducts, treatment with activated charcoal during purification can help to decolorize it.[2]

Troubleshooting Guides

Low Product Yield
Potential Cause Explanation Recommended Action
Moisture in Reagents or Glassware The Lewis acid catalyst (e.g., anhydrous AlCl₃) is extremely sensitive to moisture, which deactivates it.[2]Ensure all glassware is oven-dried and cooled in a desiccator. Use anhydrous reagents and solvents.
Poor Quality of Reagents Impurities in phthalic anhydride, the aromatic substrate, or aluminum chloride can interfere with the reaction.[2]Use high-purity, anhydrous reagents.
Suboptimal Reaction Temperature The reaction often requires heating to proceed at a reasonable rate, but excessively high temperatures can promote side reactions and decomposition.[2]Initiate the reaction at a low temperature (e.g., 0°C) during the addition of AlCl₃, then gently warm to start the reaction, and finally reflux to ensure completion.[1][2]
Incorrect Stoichiometry An insufficient amount of the Lewis acid catalyst is a common issue, as it forms a complex with the product.[2]Use at least a stoichiometric amount of AlCl₃ (typically 2.2-2.5 equivalents).
Inefficient Mixing Inadequate stirring can lead to localized overheating and an incomplete reaction.Use efficient mechanical or magnetic stirring throughout the reaction.
Formation of Multiple Products/Byproducts
Observed Issue Potential Cause Recommended Action
Presence of Isomeric Impurities (e.g., 4-benzoylbenzoic acid) Reaction conditions can influence the regioselectivity of the acylation.Optimize the reaction temperature and choice of solvent. Lower temperatures generally favor the formation of the ortho product.
Diacylation or Polysubstitution Products This can occur with highly activated aromatic rings or with a large excess of the acylating agent.Use a stoichiometric amount or only a slight excess of the acylating agent. Monitor the reaction closely using TLC and stop it once the starting material is consumed.
Dark, Tarry Reaction Mixture This can be caused by the reaction temperature being too high, localized overheating during catalyst addition, or the presence of impurities that can polymerize.Maintain careful temperature control, especially during the exothermic addition of AlCl₃. Add the catalyst portion-wise with efficient stirring.
Product is an Oil That Won't Solidify This is often due to the presence of impurities, such as residual solvent or unreacted starting materials. It can also be due to the formation of a monohydrate, which has a lower melting point.Ensure complete removal of the solvent. Recrystallization from a suitable solvent system can yield the anhydrous, solid form.[3]

Quantitative Data Summary

The following table summarizes the impact of key reaction parameters on the yield of 2-benzoylbenzoic acid. Note that these are generalized values, and optimal conditions may vary depending on the specific substrate and scale of the reaction.

Parameter Condition Approximate Yield (%) Remarks
Molar Ratio (Benzene:Phthalic Anhydride:AlCl₃) 3:1:2.2~85-95%A significant excess of benzene often serves as both reactant and solvent. At least two equivalents of AlCl₃ are necessary due to complexation with the product.[2]
1.5:1:1.1~70-80%Reducing the amount of catalyst and benzene can lower the yield.[2]
Reaction Temperature 40-60°CModerate to GoodLower temperatures may require longer reaction times and can lead to incomplete reactions.[2]
70-80°C (Reflux in Benzene)HighThis is a commonly cited temperature range, providing a good balance between reaction rate and minimizing side products.[2]
>90°CVariableHigher temperatures can lead to an increase in side reactions and potential decomposition of the product.

Experimental Protocols

Protocol 1: Synthesis of 2-Benzoylbenzoic Acid via Friedel-Crafts Acylation

This protocol is a classic laboratory-scale synthesis.

Materials:

  • Phthalic anhydride (15 g)

  • Thiophene-free benzene (75 mL)

  • Anhydrous aluminum chloride (30 g)

  • Crushed ice

  • Concentrated hydrochloric acid (20 mL)

  • 10% Sodium carbonate solution

  • Activated charcoal

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a trap for hydrogen chloride gas, add phthalic anhydride and thiophene-free benzene.[1]

  • Cooling and Catalyst Addition: Cool the flask in an ice bath until the benzene begins to crystallize. Carefully add anhydrous aluminum chloride in portions while stirring.[1]

  • Initiation and Reflux: Remove the ice bath and allow the mixture to warm. Gentle warming may be necessary to initiate the reaction, indicated by the evolution of HCl gas. If the reaction becomes too vigorous, control it with the ice bath. Once the initial reaction subsides, heat the mixture to a gentle reflux for at least 30 minutes with continuous stirring.[2]

  • Hydrolysis: Cool the flask in an ice bath and cautiously add crushed ice to decompose the aluminum chloride complex. After the initial vigorous reaction with ice ceases, add concentrated hydrochloric acid.[1]

  • Work-up and Purification:

    • Remove excess benzene by steam distillation.[1]

    • Decant the aqueous layer containing aluminum salts.

    • To the remaining crude product, add 10% sodium carbonate solution and heat to dissolve the acid.

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

    • Filter the hot solution to remove charcoal and any insoluble impurities.[2]

    • Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid with stirring to precipitate the 2-benzoylbenzoic acid.[2]

    • Collect the precipitated product by vacuum filtration, wash with cold water, and dry.[2]

Protocol 2: Purification of 2-Benzoylbenzoic Acid by Recrystallization

Materials:

  • Crude 2-benzoylbenzoic acid

  • Aqueous ethanol or benzene

  • Erlenmeyer flasks

  • Heating source (hot plate or heating mantle)

  • Filtration apparatus (Büchner funnel and flask)

Procedure:

  • Dissolution: Place the crude 2-benzoylbenzoic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., aqueous ethanol).

  • Heating: Gently heat the mixture while stirring until the solid completely dissolves. Avoid boiling the solvent if possible.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.

  • Isolation and Drying: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals thoroughly.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Purification A Reactant Preparation (Phthalic Anhydride + Benzene) B Catalyst Addition (Anhydrous AlCl3 at 0°C) A->B C Reaction (Reflux) B->C D Hydrolysis (Ice + HCl) C->D Reaction Mixture E Solvent Removal (Steam Distillation) D->E F Acid-Base Extraction (Na2CO3) E->F G Precipitation (HCl) F->G H Isolation & Drying (Filtration) G->H I Recrystallization (Optional) H->I J Final Product I->J Pure 2-Aroylbenzoic Acid

Caption: Experimental workflow for the synthesis and purification of 2-aroylbenzoic acids.

Troubleshooting_Guide cluster_low_yield Troubleshooting Low Yield cluster_impurities Troubleshooting Impurities Start Low Yield or Impure Product Q1 Low Yield? Start->Q1 Q2 Multiple Products? Start->Q2 A1 Check for Moisture: - Dry glassware thoroughly - Use anhydrous reagents Q1->A1 Yes B1 Isomer Formation: - Lower reaction temperature Q2->B1 Yes A2 Verify Stoichiometry: - Ensure sufficient AlCl3 (2.2-2.5 eq) A1->A2 A3 Optimize Temperature: - Gentle heating to initiate - Reflux for completion A2->A3 Solution Improved Synthesis A3->Solution B2 Polysubstitution: - Use stoichiometric acylating agent - Monitor with TLC B1->B2 B3 Tarry Mixture: - Control temperature carefully - Ensure efficient stirring B2->B3 B3->Solution

Caption: Troubleshooting decision tree for the synthesis of 2-aroylbenzoic acids.

References

Technical Support Center: Optimization of Carboxylic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the derivatization of carboxylic acids for analysis by gas chromatography (GC) and high-performance liquid chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of carboxylic acids necessary for GC analysis?

Carboxylic acids are polar and often non-volatile compounds. Direct analysis by GC can lead to poor peak shape, low sensitivity, and thermal degradation in the injector or column. Derivatization converts the polar carboxyl group (-COOH) into a less polar, more volatile ester or silyl (B83357) ester, improving chromatographic performance and thermal stability.

Q2: How do I choose the right derivatization reagent for my application?

The choice of reagent depends on the analyte's properties, the analytical technique, and the desired sensitivity.

  • Silylation Reagents (e.g., BSTFA, MSTFA): These are highly popular for GC analysis. They are very reactive and produce thermally stable derivatives. MSTFA is often preferred due to its volatility, which means its byproducts are less likely to interfere with the chromatogram.

  • Alkylation Reagents (e.g., BF₃/Methanol, Diazomethane): These reagents form methyl esters (or other alkyl esters). BF₃/Methanol is a common and effective choice. Diazomethane is highly efficient but is also toxic and explosive, requiring special handling precautions.

  • Acylation Reagents: These are less common for carboxylic acids but can be used.

  • Reagents for HPLC-UV/Fluorescence: For HPLC analysis, reagents that introduce a chromophore or fluorophore are used to enhance detection. Examples include p-bromophenacyl bromide (PBPB) and 2-nitrophenylhydrazine (B1229437) (2-NPH).

Q3: What are the main differences between silylation and esterification?

Silylation involves replacing the acidic proton of the carboxyl group with a trialkylsilyl group, typically trimethylsilyl (B98337) (TMS). Esterification, on the other hand, involves reacting the carboxylic acid with an alcohol in the presence of a catalyst to form an ester. Silyl derivatives are generally more volatile but are also more susceptible to hydrolysis and require anhydrous conditions. Ester derivatives are more stable but the reaction conditions can sometimes be harsher.

Derivatization Troubleshooting Guide

This section addresses specific issues that may arise during the derivatization process.

Issue 1: Low or No Derivatization Yield

  • Possible Cause A: Presence of Water or Protogenic Solvents

    • Troubleshooting: Silylating reagents are highly sensitive to moisture, which can consume the reagent and lead to low yields. Ensure all glassware is thoroughly dried, use anhydrous solvents, and dry the sample completely before adding the derivatization reagent. A common practice is to lyophilize the sample to remove all traces of water.

  • Possible Cause B: Incorrect Reagent-to-Analyte Ratio

    • Troubleshooting: An insufficient amount of derivatization reagent will result in incomplete derivatization. A large excess is often recommended. For silylation, a reagent-to-analyte molar ratio of 100:1 or higher is common to drive the reaction to completion.

  • Possible Cause C: Inadequate Reaction Temperature or Time

    • Troubleshooting: Derivatization reactions often require heating to proceed efficiently. Consult the literature for the specific reagent you are using. For example, silylation with MSTFA is often performed at 60-80°C for 30-60 minutes. If yields are low, try increasing the temperature or extending the reaction time.

Issue 2: Poor Reproducibility and Inconsistent Results

  • Possible Cause A: Sample Degradation

    • Troubleshooting: Some carboxylic acids may be unstable under the derivatization conditions. Analyze the sample immediately after derivatization. If this is not possible, store the derivatized sample at a low temperature (e.g., -20°C) and protect it from light.

  • Possible Cause B: Incomplete Solvent Evaporation

    • Troubleshooting: If the sample is dissolved in a solvent before derivatization, ensure the solvent is completely removed, as it can interfere with the reaction. Use a gentle stream of nitrogen and moderate heat for evaporation. Avoid overly aggressive heating which could lead to loss of volatile analytes.

  • Possible Cause C: Variability in Manual Pipetting

    • Troubleshooting: Small volumes of reagents and samples can be a significant source of error. Use calibrated micropipettes and consider using an internal standard to correct for variations in sample preparation and injection volume.

Issue 3: Presence of Extraneous Peaks in the Chromatogram

  • Possible Cause A: Reagent Byproducts

    • Troubleshooting: Derivatization reagents can produce byproducts that are chromatographically active. For example, silylation can produce siloxanes. Using a high-purity reagent and a reagent that produces volatile byproducts (like MSTFA) can minimize this issue.

  • Possible Cause B: Contamination

    • Troubleshooting: Contamination can come from solvents, glassware, or the sample itself. Use high-purity solvents and thoroughly clean all glassware. A blank run (derivatizing only the solvent) can help identify sources of contamination.

Experimental Protocols and Data

Protocol 1: General Procedure for Silylation using MSTFA
  • Sample Preparation: Place 10-100 µg of the dried sample into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of MSTFA (N-methyl-N-(trimethylsilyl)trifluoroacetamide). To enhance the reaction, 1% TMCS (trimethylchlorosilane) can be added to the MSTFA as a catalyst.

  • Reaction: Cap the vial tightly and heat at 70°C for 45 minutes.

  • Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS.

Protocol 2: General Procedure for Esterification using BF₃-Methanol
  • Sample Preparation: Place the dried sample (containing carboxylic acids) in a reaction vial.

  • Reagent Addition: Add 200 µL of 14% Boron Trifluoride (BF₃) in methanol.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Extraction: After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. Vortex thoroughly to extract the fatty acid methyl esters (FAMEs) into the hexane layer.

  • Analysis: Carefully transfer the upper hexane layer to a new vial for GC-MS analysis.

Optimization of Reaction Conditions

The following table summarizes typical conditions for the derivatization of carboxylic acids.

ParameterSilylation (MSTFA)Esterification (BF₃-Methanol)
Reagent MSTFA +/- 1% TMCS14% BF₃ in Methanol
Solvent Pyridine, Acetonitrile (optional)Methanol (part of reagent)
Temperature 60 - 80°C60 - 100°C
Time 30 - 60 min15 - 30 min
Key Advantage Forms volatile derivatives, mild conditionsDerivatives are very stable
Key Disadvantage Moisture sensitive derivativesHarsher conditions, requires extraction

Visual Workflows and Decision Guides

The following diagrams illustrate key decision-making processes and workflows in carboxylic acid derivatization.

G cluster_workflow General Derivatization Workflow Start Dried Carboxylic Acid Sample AddReagent Add Derivatization Reagent (e.g., MSTFA, BF3-Methanol) Start->AddReagent Incubate Incubate (Heat) (e.g., 60-80°C) AddReagent->Incubate Cool Cool to Room Temperature Incubate->Cool Analysis Analyze via GC-MS or HPLC Cool->Analysis If direct injection OptionalStep Optional: Quench Reaction & Extract Derivative Cool->OptionalStep OptionalStep->Analysis If extraction needed

Caption: A generalized workflow for the derivatization of carboxylic acids.

G cluster_troubleshooting Troubleshooting Low Derivatization Yield Start Low or No Product Peak CheckMoisture Is the sample/system completely anhydrous? Start->CheckMoisture CheckRatio Is reagent in sufficient excess? CheckMoisture->CheckRatio Yes FixMoisture Dry sample thoroughly. Use anhydrous solvents. CheckMoisture->FixMoisture No CheckConditions Are reaction time and temperature adequate? CheckRatio->CheckConditions Yes FixRatio Increase reagent amount (e.g., >100:1 molar ratio). CheckRatio->FixRatio No FixConditions Increase temperature or extend reaction time. CheckConditions->FixConditions No Success Yield Improved CheckConditions->Success Yes FixMoisture->Success FixRatio->Success FixConditions->Success

Caption: A decision tree for troubleshooting low derivatization yields.

Technical Support Center: Stability of Benzoic Acid Derivatives in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with benzoic acid derivatives in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental design and problem-solving.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments, providing step-by-step solutions.

Issue 1: My benzoic acid derivative is degrading in aqueous solution. How do I identify the cause?

Possible Causes:

  • Hydrolysis: Ester derivatives of benzoic acid are susceptible to hydrolysis, which is often catalyzed by acidic or basic conditions.

  • pH-related degradation: The stability of the benzoic acid ring and its substituents can be pH-dependent.

  • Oxidation: The compound may be reacting with dissolved oxygen or other oxidizing agents in the solution.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation of the compound.

Troubleshooting Workflow:

G start Degradation Observed check_structure Is the derivative an ester? start->check_structure hydrolysis_path Suspect Hydrolysis check_structure->hydrolysis_path Yes ph_study Conduct pH Stability Study (e.g., pH 3, 7, 9) check_structure->ph_study No hydrolysis_path->ph_study ph_dependent Is degradation pH-dependent? ph_study->ph_dependent acid_base_cat Acid/Base Catalyzed Hydrolysis or Degradation ph_dependent->acid_base_cat Yes protect_from_light Repeat experiment protected from light ph_dependent->protect_from_light No characterize Characterize degradants (e.g., using HPLC-MS) acid_base_cat->characterize light_improves Does protection improve stability? protect_from_light->light_improves photodegradation Photodegradation is likely light_improves->photodegradation Yes deaerate_solution Use deaerated solvents and/or add antioxidants light_improves->deaerate_solution No photodegradation->characterize oxidation_improves Does this improve stability? deaerate_solution->oxidation_improves oxidation Oxidative degradation is likely oxidation_improves->oxidation Yes oxidation_improves->characterize No oxidation->characterize

Caption: Troubleshooting workflow for identifying the cause of degradation.

Issue 2: I am observing unexpected peaks in my HPLC analysis during a stability study.

Possible Causes:

  • Formation of degradation products.

  • Interaction of the benzoic acid derivative with excipients or buffer components.

  • Contamination of the sample or mobile phase.

Troubleshooting Steps:

  • Forced Degradation Study: Perform a forced degradation study to intentionally degrade the sample under various stress conditions (acid, base, oxidation, heat, light).[1][2] This will help in identifying the retention times of potential degradation products.

  • Peak Purity Analysis: Use a photodiode array (PDA) or diode array detector (DAD) to check the peak purity of your main compound and the unexpected peaks.[3] This can indicate if a peak represents a single compound.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC system to a mass spectrometer (LC-MS) to obtain mass information about the unexpected peaks, which can help in identifying the degradants.[4]

  • Blank Analysis: Inject a blank sample (matrix without the active pharmaceutical ingredient - API) that has been subjected to the same stress conditions to check for any degradation of the excipients or buffer components.

  • Mobile Phase Check: Prepare a fresh batch of mobile phase to rule out contamination.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of benzoic acid derivatives in solution?

A1: The main factors are pH, temperature, and light.[5][6]

  • pH: The ionization state of the carboxylic acid group and the stability of other functional groups are highly dependent on the pH of the solution.[7][8] For example, ester derivatives can undergo acid or base-catalyzed hydrolysis.

  • Temperature: Higher temperatures generally accelerate the rate of degradation reactions, such as hydrolysis and decarboxylation.[9][10]

  • Light: Many aromatic compounds, including benzoic acid derivatives, are susceptible to photodegradation upon exposure to UV or visible light.[11]

Q2: How can I minimize the degradation of my benzoic acid derivative in solution?

A2:

  • pH Control: Buffer your solution to a pH where the derivative is most stable. This often means keeping the pH in the acidic range (e.g., below 5) to suppress the ionization of the carboxylic acid group.

  • Temperature Control: Store solutions at reduced temperatures (e.g., 2-8°C) to slow down degradation kinetics.

  • Light Protection: Store solutions in amber vials or protect them from light by wrapping the container in aluminum foil.

  • Inert Atmosphere: For oxygen-sensitive compounds, sparging the solvent with nitrogen or argon before preparing the solution can help prevent oxidative degradation.

Q3: What are the common degradation pathways for benzoic acid derivatives?

A3: Common degradation pathways include:

  • Hydrolysis: For ester derivatives, cleavage of the ester bond to form the corresponding benzoic acid and alcohol is a major pathway.

  • Decarboxylation: At elevated temperatures, some benzoic acid derivatives can lose a molecule of carbon dioxide from the carboxylic acid group. For instance, salicylic (B10762653) acid can decarboxylate to phenol (B47542) at high temperatures.[4][9]

  • Oxidation: Hydroxylation of the aromatic ring or oxidation of susceptible functional groups can occur.

  • Photodegradation: Light can induce various reactions, including cleavage of bonds and formation of radical species.

Q4: How do I develop a stability-indicating HPLC method for my benzoic acid derivative?

A4: A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[12][13] The key steps are:

  • Forced Degradation: Stress your drug substance under hydrolytic (acidic, basic, and neutral), oxidative, photolytic, and thermal conditions to generate potential degradation products.[14]

  • Method Development: Develop an HPLC method (typically reversed-phase) that separates the parent drug from all the degradation products. This involves optimizing the column, mobile phase composition (including pH and organic modifier), flow rate, and temperature.

  • Method Validation: Validate the method according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust.[15]

Data Presentation

Table 1: Temperature Dependence of Degradation for Select Benzoic Acid Derivatives in Subcritical Water [9][10]

CompoundTemperature (°C)ObservationDegradation Products
Benzoic Acidup to 300StableBenzene (at >300°C)
Anthranilic Acid150Very mild degradationAniline
200Severe degradation
250Complete degradation
Salicylic Acid150Very mild degradationPhenol
200Severe degradation
250Complete degradation
Syringic Acid150Very mild degradationSyringol
200Severe degradation
250Complete degradation

Table 2: pH Dependence of Hydrolysis for Methylparaben (a Benzoic Acid Ester Derivative) [16][17]

pHTemperature (°C)Rate Constant (k)Half-life (t½)
6.070Data not specifiedData not specified
7.070Data not specifiedData not specified
8.070Data not specifiedData not specified
9.1640Data not specifiedData not specified
9.1650Data not specifiedData not specified
9.1670Data not specifiedData not specified

Note: Specific rate constants and half-lives were not provided in the abstract, but the study indicates that hydrolysis was studied under these conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study [based on 11, 14, 35]

This protocol outlines a general procedure for conducting a forced degradation study on a benzoic acid derivative.

  • Preparation of Stock Solution: Prepare a stock solution of the benzoic acid derivative in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Cool the solution and neutralize with 0.1 N NaOH. Dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Keep the mixture at room temperature for 24 hours. Neutralize with 0.1 N HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours. Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve a known amount of the heat-treated solid in a suitable solvent and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) for 24 hours. Dissolve a known amount of the light-exposed solid in a suitable solvent and dilute with mobile phase for HPLC analysis.

  • Analysis: Analyze all the stressed samples by a suitable HPLC method to observe the extent of degradation and the formation of any degradation products.

Protocol 2: Stability-Indicating HPLC Method for Benzoic Acid and its Derivatives [based on 38]

This protocol provides a starting point for the analysis of a mixture of benzoic acid and its common derivatives.

  • Instrumentation and Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A mixture of acetonitrile (B52724) and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) in a ratio of 40:60 (v/v). The pH of the mobile phase should be adjusted to be at least 2 pH units below the pKa of the analytes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 230 nm (or a wavelength where all compounds of interest have good absorbance).

    • Injection Volume: 10 µL.

  • Preparation of Solutions:

    • Standard Stock Solutions (1000 µg/mL): Accurately weigh 100 mg of each standard (e.g., benzoic acid, salicylic acid, methylparaben) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with methanol.

    • Working Standard Solutions: Prepare a series of mixed working standard solutions by diluting the stock solutions with the mobile phase to cover a suitable concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation:

    • Dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the working standard solutions to generate a calibration curve.

    • Inject the sample solutions.

    • Identify and quantify the analytes in the sample by comparing their retention times and peak areas to the calibration standards.

Mandatory Visualization

Signaling Pathway Diagrams

G cluster_0 Cholinergic Synapse ACh_pre Acetylcholine (ACh) (Presynaptic Neuron) ACh_syn ACh (Synaptic Cleft) ACh_pre->ACh_syn Release AChE Acetylcholinesterase (AChE) ACh_syn->AChE AChR Acetylcholine Receptor (Postsynaptic Neuron) ACh_syn->AChR Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Signal Signal Transduction AChR->Signal BenzoicAcidDeriv Benzoic Acid Derivative (AChE Inhibitor) BenzoicAcidDeriv->AChE Inhibition

Caption: Inhibition of Acetylcholinesterase by a Benzoic Acid Derivative.

G cluster_1 Carbonic Anhydrase Inhibition CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA H2CO3 H₂CO₃ CA->H2CO3 PhysiologicalEffect Decreased Bicarbonate Reabsorption / Aqueous Humor Production CA->PhysiologicalEffect H_HCO3 H⁺ + HCO₃⁻ H2CO3->H_HCO3 BenzoicAcidDeriv Benzoic Acid Derivative (CA Inhibitor) BenzoicAcidDeriv->CA Inhibition

Caption: Mechanism of Carbonic Anhydrase Inhibition.

G cluster_2 Sirtuin Signaling and Inhibition SIRT1 SIRT1 NADH_NAM NADH + Nicotinamide SIRT1->NADH_NAM DeacetylatedProtein Deacetylated Protein SIRT1->DeacetylatedProtein Deacetylation NAD NAD⁺ NAD->SIRT1 AcetylatedProtein Acetylated Protein (e.g., p53, histones) AcetylatedProtein->SIRT1 CellularResponse Altered Gene Expression, Metabolism, Cell Cycle DeacetylatedProtein->CellularResponse BenzoicAcidDeriv Benzoic Acid Derivative (SIRT1 Inhibitor) BenzoicAcidDeriv->SIRT1 Inhibition

Caption: Sirtuin (SIRT1) Deacetylase Activity and its Inhibition.

References

Technical Support Center: Troubleshooting Inconsistent Results in Biological Assays with Small Molecules

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when working with small molecules in biological assays. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to directly address specific challenges in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound & Reagent Related Issues

Q1: We are observing significant batch-to-batch variability with our small molecule. What is the likely cause and how can we address it?

A: Batch-to-batch variability is a frequent challenge with synthesized small molecules. The primary cause often lies in inconsistencies during synthesis and purification. Even minor alterations in reaction conditions can result in different impurity profiles, and the presence of residual solvents can interfere with biological assays.

Troubleshooting Steps:

  • Rigorous Analytical Characterization: It is crucial to perform thorough analytical characterization for each new batch of your compound. Techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the purity and structural integrity of the compound.

  • Standardized Purification Protocol: Implement and maintain a consistent and robust purification protocol for every synthesis to ensure uniformity across batches.

  • Impurity Identification and Quantification: Whenever possible, identify and quantify the major impurities in each batch. This can help determine if a specific impurity is responsible for the observed variability in your assay results.

Q2: The potency of our compound (e.g., IC50) changes between experiments. What factors should we investigate?

A: Fluctuations in compound potency are often linked to its physicochemical properties and the specific conditions of the assay. Poor solubility is a very common reason for inconsistent results.

Troubleshooting Steps:

  • Assess Solubility: Visually inspect your stock solutions and assay wells for any signs of precipitation.

  • Solvent Effects: The solvent used to dissolve the compound, most commonly Dimethyl Sulfoxide (DMSO), can impact assay results. It is recommended to keep the final DMSO concentration in the assay as low as possible (ideally below 0.5%) and to include a vehicle control in all experiments. High concentrations of DMSO can be toxic to cells and may also interfere with the assay signal.[1]

  • Compound Stability: The compound may be unstable in the assay buffer or in the presence of cellular components. You can assess stability by incubating the compound under assay conditions for the duration of the experiment and then analyzing its integrity using methods like HPLC or LC-MS.

Assay & Plate Related Issues

Q3: We are seeing high variability between replicate wells, especially on the edges of our microplates. What is causing this and how can we mitigate it?

A: This phenomenon is known as the "edge effect" and is a common source of variability in plate-based assays.[2] It is primarily caused by increased evaporation in the outer wells, leading to changes in the concentration of media components, salts, and the test compound. Temperature gradients across the plate can also contribute to this effect.[2]

Mitigation Strategies:

  • Avoid Outer Wells: A simple and common practice is to not use the outermost wells of the plate for experimental data. These wells can be filled with sterile water, phosphate-buffered saline (PBS), or culture medium to help create a more uniform humidity level across the plate.

  • Use Plate Sealers: For biochemical assays, using a clear or foil sealing tape can significantly reduce evaporation. For cell-based assays, a breathable sterile tape should be used to allow for necessary gas exchange.

  • Equilibrate Plates: Before adding cells or reagents, allow the plates to equilibrate to the incubator temperature to minimize thermal gradients.

  • Reduce Incubation Time: If the assay protocol allows, reducing the overall incubation time can lessen the impact of evaporation.

Q4: Our dose-response curves are not sigmoidal (e.g., they are flat, U-shaped, or have a shallow slope). What are the potential causes?

A: Non-standard dose-response curves can arise from a variety of issues, including compound properties, assay artifacts, or problems with the biological system.

Troubleshooting Steps:

  • Compound-Related Issues:

    • Solubility: The compound may be precipitating at higher concentrations.

    • Cytotoxicity: At high concentrations, the compound may be causing cell death through a mechanism unrelated to the target, which can lead to a "U-shaped" curve in some viability assays.

  • Assay-Related Issues:

    • Assay Window: The range of concentrations tested may be too narrow or not centered around the IC50/EC50. Test a wider range of concentrations.

    • Assay Interference: The compound may be interfering with the assay technology itself (e.g., autofluorescence in a fluorescence-based assay).

  • Data Analysis:

    • Curve Fitting: Ensure that the data is being fit to an appropriate non-linear regression model. The top and bottom plateaus of the curve should be well-defined by the data.[3]

Hit Confirmation & Validation

Q5: We have identified a "hit" in our primary screen. What are the essential next steps to confirm this is a real and promising lead?

A: Hit confirmation is a critical step to eliminate false positives and build confidence in your initial findings. A confirmed hit should be active upon re-testing and its activity should be concentration-dependent.

Hit Confirmation and Validation Workflow:

  • Re-test in Primary Assay: The first step is to re-test the hit compound in the primary screening assay to ensure the activity is reproducible.

  • Dose-Response Curve Generation: Perform a dose-response experiment to determine the potency (e.g., IC50 or EC50) of the compound. A clear sigmoidal curve suggests a specific mode of action.

  • Orthogonal Assays: Validate the hit in a secondary, orthogonal assay.[4] This assay should measure the same biological endpoint but use a different technology or methodology to rule out assay-specific artifacts.

  • Counter-Screens: Perform counter-screens to assess the selectivity of the compound. This involves testing the compound against related targets or in assays designed to identify common sources of interference.

  • Toxicity Assessment: Evaluate the cytotoxicity of the compound in the cell line used for the primary assay to ensure that the observed activity is not due to a general toxic effect.

Data Presentation

Table 1: Effect of DMSO Concentration on Cell Viability

This table summarizes the cytotoxic effect of different concentrations of Dimethyl Sulfoxide (DMSO) on various cell lines after a 24-hour exposure. The data highlights the importance of maintaining a low DMSO concentration in cell-based assays.

DMSO Concentration (%)Cell Line% Viability Reduction (approximate)Reference
0.1Human Apical Papilla CellsNo significant reduction[5]
0.5Human Apical Papilla CellsNo significant reduction[5]
1.0Human Apical Papilla CellsNo significant reduction[5]
2.5HepG241.6%[6]
5.0Human Apical Papilla Cells>30%[5]
10.0Mesenchymal Stem Cells~50%[7]

Table 2: Influence of Physicochemical Properties on High-Throughput Screening (HTS) Hit Rates

This table presents a qualitative summary of the correlation between common molecular descriptors and the hit rates observed in HTS campaigns.

Physicochemical PropertyCorrelation with HTS Hit RateRationaleReference
ClogP (Lipophilicity) Higher ClogP is often associated with higher hit rates, but also a higher likelihood of non-specific binding and promiscuity.More lipophilic compounds can have better membrane permeability and may interact non-specifically with proteins.[8][9]
Molecular Weight (MW) Compounds with MW < 500 Da are generally preferred ("Rule of Five").Lower molecular weight is often correlated with better solubility and permeability.[9]
Aqueous Solubility Poor solubility is a major reason for false negatives and inconsistent results.Compounds that are not fully dissolved in the assay buffer will have a lower effective concentration.[4]
Presence of PAINS Compounds containing Pan-Assay Interference Compounds (PAINS) motifs are more likely to be false positives.PAINS are chemical structures known to interfere with assay readouts through various mechanisms.

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol provides a general method for assessing cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.[10][11][12]

Materials:

  • Cells of interest

  • 96-well clear flat-bottom microplate

  • Complete culture medium

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include vehicle-only control wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well.

  • Absorbance Measurement: Incubate the plate for a further 2-4 hours at 37°C with gentle shaking to ensure complete solubilization of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: General Enzyme Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a small molecule against a purified enzyme.

Materials:

  • Purified enzyme

  • Enzyme-specific substrate

  • Test inhibitor compound

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate (clear, black, or white depending on the detection method)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and serial dilutions of the inhibitor in the assay buffer.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add a fixed concentration of the enzyme to each well. Then, add the different concentrations of the inhibitor. Include a control well with no inhibitor. Incubate for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme.

  • Initiate Reaction: Start the reaction by adding a fixed concentration of the substrate to all wells.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the signal (e.g., absorbance or fluorescence) at regular intervals for a set period.

  • Data Analysis: Determine the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction progress curve. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Protocol 3: Radioligand Binding Assay (Competitive)

This protocol describes a competitive binding assay to determine the affinity (Ki) of an unlabeled test compound for a specific receptor using a radiolabeled ligand.[9]

Materials:

  • Cell membranes or intact cells expressing the receptor of interest

  • Radiolabeled ligand (e.g., ³H or ¹²⁵I-labeled)

  • Unlabeled test compound

  • Binding buffer

  • Wash buffer (ice-cold)

  • 96-well filter plates (e.g., GF/C)

  • Cell harvester

  • Scintillation counter

  • Scintillation fluid

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the unlabeled test compound in binding buffer. Prepare a solution of the radioligand at a fixed concentration (typically at or below its Kd).

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand solution, and the different concentrations of the unlabeled test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate for a specific time (e.g., 60-120 minutes) at a defined temperature (e.g., room temperature or 30°C) with gentle agitation to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.

Mandatory Visualizations

troubleshooting_workflow start Inconsistent Assay Results reagent_check Check Reagents & Compound start->reagent_check assay_setup_check Review Assay Setup & Protocol start->assay_setup_check data_analysis_check Verify Data Analysis start->data_analysis_check compound_integrity Compound Purity, Solubility, Stability? reagent_check->compound_integrity Compound reagent_variability Reagent Lot-to-Lot Variability? reagent_check->reagent_variability Reagents pipetting_error Pipetting Inaccuracy? assay_setup_check->pipetting_error Liquid Handling edge_effects Edge Effects Present? assay_setup_check->edge_effects Plate Setup incubation_issues Inconsistent Incubation? assay_setup_check->incubation_issues Incubation curve_fit_issue Incorrect Curve Fit Model? data_analysis_check->curve_fit_issue compound_integrity->assay_setup_check No resolve_compound Re-purify or Re-synthesize Compound compound_integrity->resolve_compound Yes reagent_variability->assay_setup_check No validate_reagent Validate New Reagent Lot reagent_variability->validate_reagent Yes pipetting_error->edge_effects No calibrate_pipettes Calibrate Pipettes & Refine Technique pipetting_error->calibrate_pipettes Yes edge_effects->incubation_issues No mitigate_edge Implement Edge Effect Mitigation edge_effects->mitigate_edge Yes incubation_issues->data_analysis_check No standardize_incubation Standardize Incubation Conditions incubation_issues->standardize_incubation Yes refit_data Re-analyze with Appropriate Model curve_fit_issue->refit_data Yes consistent_results Consistent Results Achieved curve_fit_issue->consistent_results No resolve_compound->consistent_results validate_reagent->consistent_results calibrate_pipettes->consistent_results mitigate_edge->consistent_results standardize_incubation->consistent_results refit_data->consistent_results

Caption: A logical workflow for troubleshooting inconsistent assay results.

hit_to_lead_workflow hts High-Throughput Screening (HTS) primary_hits Primary Hits hts->primary_hits hit_confirmation Hit Confirmation (Re-test in primary assay) primary_hits->hit_confirmation dose_response Dose-Response & Potency (IC50) hit_confirmation->dose_response orthogonal_assay Orthogonal Assay Validation dose_response->orthogonal_assay selectivity Selectivity & Counter-Screens orthogonal_assay->selectivity prelim_adme Preliminary ADME/Tox selectivity->prelim_adme sar Structure-Activity Relationship (SAR) Studies prelim_adme->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for hit-to-lead optimization in drug discovery.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) ras Ras receptor->ras Activation raf Raf (MAPKKK) ras->raf Activation mek MEK (MAPKK) raf->mek Phosphorylation erk ERK (MAPK) mek->erk Phosphorylation transcription_factors Transcription Factors (e.g., c-Myc, c-Jun) erk->transcription_factors Translocation & Activation gene_expression Gene Expression (Proliferation, Differentiation, Survival) transcription_factors->gene_expression Regulation ligand Growth Factor ligand->receptor Binding

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

References

Minimizing impurity formation during the synthesis of 2-Hydroxy-5-isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of 2-Hydroxy-5-isopropylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial method for synthesizing 2-Hydroxy-5-isopropylbenzoic acid?

A1: The most prevalent and industrially significant method is the Kolbe-Schmitt reaction.[1][2] This process involves the carboxylation of 4-isopropylphenol (B134273) with carbon dioxide under elevated temperature and pressure in the presence of a strong base, typically sodium hydroxide (B78521).[2][3]

Q2: What are the primary impurities I should expect during the synthesis of 2-Hydroxy-5-isopropylbenzoic acid via the Kolbe-Schmitt reaction?

A2: The primary impurities typically encountered are:

  • 4-Hydroxy-3-isopropylbenzoic acid: This is the para-isomer formed during the carboxylation reaction.[1][2]

  • Unreacted 4-isopropylphenol: The starting material that did not undergo carboxylation.[1][2]

  • Di-carboxylated byproducts: These are minor impurities that may form under certain reaction conditions.[1][2]

  • Degradation products: Can result from excessively high reaction temperatures.[1]

Q3: How does the choice of base affect the formation of the desired ortho-isomer versus the para-isomer?

A3: The choice of the alkali metal hydroxide significantly influences the regioselectivity of the carboxylation. Using sodium hydroxide to form the sodium phenoxide intermediate generally favors the formation of the ortho-isomer (2-Hydroxy-5-isopropylbenzoic acid).[1][2] The sodium ion is believed to form a chelate complex with the phenoxide and CO2, directing the carboxylation to the ortho position.[2] Conversely, using potassium hydroxide tends to yield more of the para-isomer, especially at higher temperatures.[1][2][4]

Q4: What are the critical reaction parameters to control for minimizing impurities?

A4: To minimize impurity formation, the following reaction parameters are critical:

  • Temperature: Higher temperatures can favor the formation of the thermodynamically more stable para-isomer and can also lead to degradation products. A typical temperature range is 120-150°C.[1][2]

  • Carbon Dioxide Pressure: Sufficient CO2 pressure is necessary to drive the carboxylation reaction to completion.[1][2] Pressures of 5-7 atm are commonly used, though some protocols suggest up to 100 atm.[2][5]

  • Reaction Time: Prolonged reaction times can increase the formation of byproducts. Monitoring the reaction is crucial to determine the optimal duration.[1][2]

  • Purity of Starting Materials: Impurities present in the initial 4-isopropylphenol can be carried through to the final product.[1]

  • Absence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. Reactants and equipment should be thoroughly dried, as water can reduce the yield.[2][6]

Q5: What is the recommended method for purifying the final product?

A5: Crystallization is a highly effective method for purifying 2-Hydroxy-5-isopropylbenzoic acid.[1][2] The selection of an appropriate solvent system, such as an ethanol/water mixture, is critical for selectively precipitating the desired product while leaving impurities in the mother liquor.[1][2][5]

Troubleshooting Guides

Problem Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction due to insufficient phenoxide formation, low CO2 pressure, or suboptimal temperature.[1][2]- Ensure complete conversion of 4-isopropylphenol to its sodium salt before carboxylation.[1][2] - Increase CO2 pressure to enhance the carboxylation rate.[1] - Optimize the reaction temperature, typically between 125-150°C.[1][2]
High Levels of 4-Hydroxy-3-isopropylbenzoic acid (para-isomer) Use of potassium hydroxide as the base, or high reaction temperatures.[1][2]- Use sodium hydroxide as the base to favor ortho-carboxylation.[1][2] - Maintain a lower reaction temperature (around 125°C) to favor the kinetically controlled ortho product.[2]
Presence of Unreacted 4-isopropylphenol in the Final Product Incomplete carboxylation reaction.- Increase the reaction time or CO2 pressure.[1] - Optimize mixing to improve the gas-solid reaction. - An initial workup with solvent extraction can help remove the less polar starting material before acidification.[2]
Dark-Colored Impurities in the Final Product Thermal degradation of the starting material or product due to excessive heat.[1]- Lower the reaction temperature to prevent thermal degradation.[1] - Ensure an inert atmosphere during the reaction to prevent oxidation.[1]
Difficulty in Isolating the Pure Product Inefficient purification method.- Optimize the crystallization process by screening different solvents and solvent mixtures.[1] - Consider a second purification step, such as column chromatography, if very high purity is required.[1]

Data Presentation

Table 1: Impact of Key Reaction Parameters on Product Yield and Impurity Formation (Qualitative Trends)

Parameter Change Effect on Yield of 2-Hydroxy-5-isopropylbenzoic acid Effect on Impurity Formation
Temperature IncreaseMay decrease due to side reactionsIncreases formation of para-isomer and degradation products.[1][2]
CO2 Pressure IncreaseIncreasesDecreases unreacted starting material.[1]
Reaction Time IncreaseIncreases up to a point, then may decreaseCan increase byproduct formation if excessively long.[1][2]
Base NaOH vs. KOHNaOH favors higher yield of the desired ortho-isomer.[1][2]KOH significantly increases the formation of the para-isomer.[1][2][4]
Moisture PresenceDecreasesCan lead to incomplete reaction and higher levels of unreacted starting material.[2][6]

Experimental Protocols

Key Experiment 1: Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid via Kolbe-Schmitt Reaction

Objective: To synthesize 2-Hydroxy-5-isopropylbenzoic acid with minimal impurity formation.

Materials:

  • 4-isopropylphenol

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Hydrochloric acid or Sulfuric acid (for acidification)[1][2][5]

  • Suitable solvent for crystallization (e.g., ethanol/water mixture)[1][2][5]

Procedure:

  • Formation of Sodium 4-isopropylphenoxide: In a high-pressure reactor, dissolve 4-isopropylphenol in an aqueous solution of sodium hydroxide.[5] Heat the mixture under vacuum to remove water and form the dry sodium salt.[5] It is crucial that the phenoxide is thoroughly dried.[2]

  • Carboxylation: Seal the reactor and pressurize it with dry carbon dioxide to the desired pressure (e.g., 5-100 atm).[2][5] Heat the reactor to the optimal temperature (e.g., 125-150°C) with vigorous stirring for a defined period (e.g., 4-8 hours).[1][2]

  • Work-up: Cool the reactor to room temperature and slowly vent the excess CO2. Dissolve the solid reaction mass in hot water.[2][5] If necessary, filter the solution to remove any insoluble impurities.[2]

  • Acidification: Cool the aqueous solution in an ice bath and slowly acidify with hydrochloric or sulfuric acid until the pH is acidic (pH ~2-3), which will precipitate the crude product.[2][5]

  • Isolation and Purification: Filter the crude product, wash it with cold water to remove inorganic salts, and dry.[2][5] Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified 2-Hydroxy-5-isopropylbenzoic acid.[2][5]

Key Experiment 2: HPLC Analysis of Product Purity

Objective: To determine the purity of the synthesized 2-Hydroxy-5-isopropylbenzoic acid and quantify the major impurities.

Instrumentation and Conditions (Example Method):

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A typical starting gradient could be 30-70% organic solvent over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: Approximately 230 nm or 280 nm.[1]

  • Column Temperature: 30°C.[1]

Procedure:

  • Standard Preparation: Prepare standard solutions of 2-Hydroxy-5-isopropylbenzoic acid, 4-Hydroxy-3-isopropylbenzoic acid, and 4-isopropylphenol of known concentrations in the mobile phase.[1]

  • Sample Preparation: Accurately weigh and dissolve a sample of the synthesized product in the mobile phase.[1]

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Identify and quantify the main product and impurities by comparing their retention times and peak areas with those of the prepared standards.

Visualizations

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage start 4-isopropylphenol + NaOH phenoxide Sodium 4-isopropylphenoxide (dry) start->phenoxide Water Removal carboxylation Carboxylation (CO2, Pressure, Heat) phenoxide->carboxylation salt Sodium 2-hydroxy-5-isopropylbenzoate carboxylation->salt acidification Acidification (HCl or H2SO4) salt->acidification Work-up (Dissolution in Water) crude Crude Product (Precipitate) acidification->crude filtration Filtration and Washing crude->filtration crystallization Crystallization (e.g., Ethanol/Water) filtration->crystallization pure_product Pure 2-Hydroxy-5-isopropylbenzoic Acid crystallization->pure_product

Caption: Experimental workflow for the synthesis and purification of 2-Hydroxy-5-isopropylbenzoic acid.

G cluster_params Reaction Parameters cluster_impurities Impurity Profile cluster_outcome Desired Outcome temp Temperature para_isomer 4-Hydroxy-3-isopropylbenzoic acid temp->para_isomer High temp favors degradation Degradation Products temp->degradation High temp causes ortho_isomer 2-Hydroxy-5-isopropylbenzoic acid temp->ortho_isomer Low temp favors pressure CO2 Pressure unreacted_sm Unreacted 4-isopropylphenol pressure->unreacted_sm High pressure reduces base Base (NaOH vs. KOH) base->para_isomer KOH favors base->ortho_isomer NaOH favors moisture Presence of Water moisture->unreacted_sm Increases

Caption: Logical relationships between reaction parameters and impurity formation.

References

Low yield in Friedel-Crafts acylation for 2-Benzoylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Friedel-Crafts acylation synthesis of 2-Benzoylbenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the 2-Benzoylbenzoic acid synthesis via Friedel-Crafts acylation?

The synthesis is an electrophilic aromatic substitution reaction. It involves the reaction of phthalic anhydride (B1165640) with benzene (B151609) using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃). The AlCl₃ activates the phthalic anhydride, forming an acylium ion, which is then attacked by the benzene ring to yield 2-Benzoylbenzoic acid.[1]

Q2: Why is anhydrous aluminum chloride (AlCl₃) used in stoichiometric amounts rather than catalytic amounts?

In this specific reaction, AlCl₃ is considered a stoichiometric reagent, not a true catalyst.[1] This is because the AlCl₃ forms a stable complex with the ketone group of the 2-Benzoylbenzoic acid product.[1][2] This complex formation removes the AlCl₃ from the reaction cycle. Therefore, at least two equivalents of AlCl₃ are required: one to activate the phthalic anhydride and a second to complex with the ketone product.[1] Using insufficient amounts will lead to an incomplete reaction.[3]

Q3: What are the most common side reactions in this synthesis?

The most prevalent side reactions include:

  • Formation of a Stable Complex: The ketone product forms a stable complex with the aluminum chloride catalyst, which necessitates a stoichiometric amount of the catalyst and a proper aqueous work-up to hydrolyze the complex and isolate the product.[1]

  • Isomer Formation: While the primary product is the ortho-substituted 2-benzoylbenzoic acid, trace amounts of the para-isomer can sometimes form.[4]

  • Polysubstitution: Further acylation of the product is generally less common than in Friedel-Crafts alkylation because the acyl group deactivates the aromatic ring.[2][5] However, it can occur under harsh conditions.[1]

Q4: What is the importance of maintaining anhydrous conditions?

Anhydrous aluminum chloride is highly sensitive to moisture.[5] Water will react with and deactivate the catalyst by converting it to aluminum hydroxide, which will inhibit or completely stop the desired reaction.[1][6] It is critical that all glassware is oven-dried and reagents are anhydrous.[4]

Troubleshooting Guide for Low Yield

This guide addresses the most common causes of low or no product yield during the synthesis of 2-Benzoylbenzoic acid.

Problem: The reaction yield is significantly lower than the expected 74-88%.[3][7]
Potential CauseRecommended Solution(s)
1. Inactive or Deactivated Catalyst Ensure Anhydrous Conditions: Oven-dry all glassware and cool in a desiccator before use. Use fresh, anhydrous aluminum chloride and anhydrous, thiophene-free benzene.[4][7] Handle AlCl₃ under an inert atmosphere if possible.[1]
2. Incorrect Stoichiometry Use Sufficient Catalyst: A molar excess of AlCl₃ is required. A typical molar ratio is approximately 1 part phthalic anhydride to 2 parts AlCl₃.[7][8] Ensure at least 2.2-2.5 equivalents are used to account for complexation with the reactant and product.[1]
3. Suboptimal Reaction Temperature Control Temperature Carefully: The reaction is exothermic.[3] Initiate the reaction by cooling the mixture in an ice bath during the portion-wise addition of AlCl₃ to control the initial vigor.[1][7] After the initial phase, gently warm and then heat to reflux (~70-80°C) for 30 minutes to 2 hours to drive the reaction to completion.[1][8][9]
4. Impure Starting Materials Use Pure Reagents: Use freshly distilled benzene (thiophene-free) and pure phthalic anhydride. Impurities can lead to side reactions, polymerization, and the formation of dark, tarry mixtures.[1][4]
5. Inefficient Mixing Ensure Adequate Agitation: Use efficient stirring throughout the reaction, especially during the addition of AlCl₃, to ensure homogeneity, prevent localized overheating, and promote a complete reaction.[1][4]
6. Incomplete Work-up/Purification Ensure Complete Hydrolysis & Precipitation: During work-up, use a mixture of crushed ice and concentrated HCl to vigorously decompose the aluminum chloride complex.[1] When precipitating the product from the sodium carbonate solution, ensure the solution is sufficiently acidic to fully precipitate the carboxylic acid.[3][7] The product may initially separate as an oil but should solidify upon stirring and cooling.[7]
Quantitative Data Summary

The following table summarizes key parameters from representative lab-scale protocols.[10]

ParameterProtocol 1Protocol 2
Reactants
Phthalic Anhydride15 g5 g
Benzene (thiophene-free)75 mL25 mL
Anhydrous Aluminum Chloride30 g10 g
Reaction Conditions
Initial TemperatureCooled in an ice bathNot specified
Reaction TemperatureGentle warming, then refluxWater bath heating
Reaction Time0.5 hours (after reflux starts)1 hour
Product Information
Theoretical Yield~23 g~8.2 g
Actual Yield17-20 gHigh
Percent Yield 74-88% Not specified
Melting Point (Anhydrous)127-128 °CNot specified
Melting Point (Monohydrate)94.5 °C95 °C

Data compiled from various established laboratory protocols.[10]

Experimental Protocols & Visualizations

Standard Experimental Protocol

This protocol details a standard laboratory procedure for the synthesis of 2-Benzoylbenzoic acid.

Materials:

  • Phthalic Anhydride (15 g)

  • Anhydrous, Thiophene-free Benzene (75 mL)[7]

  • Anhydrous Aluminum Chloride (30 g)

  • Concentrated Hydrochloric Acid (HCl)[7]

  • 10% Sodium Carbonate (Na₂CO₃) solution[4]

  • Activated Charcoal[7]

  • Ligroin or Petroleum Ether[10]

  • Ice

Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and a gas trap, combine 15 g of phthalic anhydride and 75 mL of anhydrous benzene.[7]

  • Catalyst Addition: Cool the flask in an ice bath until the benzene begins to solidify.[7] Slowly add 30 g of anhydrous aluminum chloride in portions with efficient stirring. Control the exothermic reaction and evolution of HCl gas.[1][7]

  • Reaction: Once the AlCl₃ addition is complete, remove the ice bath. Allow the mixture to warm to room temperature, then heat to reflux for 30-60 minutes with continuous stirring.[7][8]

  • Hydrolysis (Work-up): Cool the reaction mixture thoroughly in an ice bath. Cautiously pour the mixture onto a slurry of crushed ice and concentrated HCl to decompose the aluminum complex.[1]

  • Isolation of Crude Product: Remove the excess benzene via steam distillation or rotary evaporation.[1][7] The crude product will remain as an oil or solid.

  • Purification:

    • Dissolve the crude product in a 10% sodium carbonate solution by heating.[7]

    • If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and filter while hot.[4][7]

    • Cool the filtrate in an ice bath and slowly acidify with concentrated HCl, with stirring, to precipitate the product.[4] The product often precipitates as the monohydrate (m.p. ~95 °C).[7][11]

    • Collect the precipitate by vacuum filtration, wash with cold water, and dry.[4]

  • Recrystallization (Optional): To obtain the pure anhydrous product (m.p. 127-128 °C), recrystallize from a solvent system like toluene-petroleum ether or benzene-ligroin.[1][7]

Visualized Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product prep_reagents Prepare Anhydrous Reagents & Glassware setup Combine Phthalic Anhydride & Benzene in Flask prep_reagents->setup cool Cool in Ice Bath setup->cool add_cat Add AlCl3 Portion-wise cool->add_cat reflux Warm to RT, then Reflux (30-60 min) add_cat->reflux hydrolysis Cool & Quench with Ice / conc. HCl reflux->hydrolysis remove_bz Remove Excess Benzene (Steam Distillation) hydrolysis->remove_bz base_ext Dissolve in hot Na2CO3 Solution remove_bz->base_ext decolorize Decolorize with Activated Charcoal (optional) base_ext->decolorize precipitate Cool & Precipitate with conc. HCl decolorize->precipitate isolate Filter, Wash with Cold Water, & Dry precipitate->isolate product 2-Benzoylbenzoic Acid isolate->product

Caption: Workflow for the synthesis of 2-Benzoylbenzoic acid.

Troubleshooting Logic Diagram

G cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed cause_moisture Moisture Present? start->cause_moisture cause_stoich Insufficient AlCl3? start->cause_stoich cause_temp Improper Temp.? start->cause_temp cause_purity Impure Reagents? start->cause_purity sol_moisture Ensure Anhydrous Conditions cause_moisture->sol_moisture Yes sol_stoich Use >2 Equivalents of AlCl3 cause_stoich->sol_stoich Yes sol_temp Control Temp: Ice Bath then Reflux cause_temp->sol_temp Yes sol_purity Use Pure / Distilled Reagents cause_purity->sol_purity Yes

Caption: Decision tree for troubleshooting low yield issues.

References

Validation & Comparative

A Comparative Guide to 2-Isopropylbenzoic Acid and 4-Isopropylbenzoic Acid for Scientific Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical and biological properties of 2-Isopropylbenzoic acid and 4-Isopropylbenzoic acid (also known as Cumic acid). The information presented is supported by experimental data to assist researchers in selecting the appropriate isomer for their specific applications, ranging from synthetic chemistry to drug discovery.

Physicochemical Properties: A Head-to-Head Comparison

The positional isomerism of the isopropyl group on the benzoic acid ring significantly influences the physical and chemical properties of these compounds. The following table summarizes key quantitative data for easy comparison.

PropertyThis compound4-Isopropylbenzoic Acid (Cumic Acid)
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol [1]164.20 g/mol [2]
Melting Point 62-64 °C[3]117-120 °C[4]
Boiling Point 266-270 °C[3]271.8 °C at 760 mmHg[5]
pKa Data not readily available in experimental literature; predicted values may vary.~4.35 (Predicted)[5]
Water Solubility Sparingly soluble[3]0.151 mg/mL at 25 °C[2]
Appearance White crystalline solid[3]White crystalline powder[6]

Biological Activities and Potential Applications

While both isomers share the same molecular formula, their biological activities and potential applications diverge significantly, primarily due to the steric and electronic effects of the isopropyl group's position.

4-Isopropylbenzoic Acid (Cumic Acid)

4-Isopropylbenzoic acid, or cumic acid, is a naturally occurring compound found in organisms such as Cuminum cyminum (cumin) and Bridelia retusa.[2][7] It has garnered significant interest for its notable antifungal properties.

Antifungal Activity:

Cumic acid exhibits broad-spectrum antifungal activity against various plant pathogens, including Fusarium oxysporum, Phytophthora capsici, and Sclerotinia sclerotiorum.[8][9] Its mechanism of action is believed to involve multiple targets:

  • Disruption of Fungal Cell Membrane: Like other benzoic acid derivatives, cumic acid is thought to disrupt the integrity of the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[10]

  • Inhibition of Metabolic Enzymes: Studies suggest that cumic acid can interfere with key metabolic pathways essential for fungal growth and survival.[8]

  • Inhibition of Detoxification Pathways: Benzoic acid derivatives have been shown to inhibit fungal-specific enzymes like CYP53, which are crucial for detoxifying aromatic compounds.[1] By blocking this pathway, the antifungal agent can accumulate to toxic levels within the fungal cell.

Its efficacy as a botanical fungicide makes it a promising candidate for applications in agriculture and food preservation.[9]

This compound

The biological activities of this compound are less extensively studied compared to its para-isomer. However, related compounds, such as hydroxy-isopropylbenzoic acid derivatives, have shown potential as anti-inflammatory, analgesic, and antimicrobial agents.[11] The ortho-position of the bulky isopropyl group may influence its interaction with biological targets, potentially offering a different pharmacological profile that warrants further investigation.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties are provided below.

Determination of pKa by Potentiometric Titration

This protocol outlines a standard procedure for determining the acid dissociation constant (pKa) of a weakly acidic compound like isopropylbenzoic acid.

Materials:

  • pH meter with a glass electrode

  • Magnetic stirrer and stir bar

  • Burette (50 mL)

  • Beaker (100 mL)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Isopropylbenzoic acid isomer

  • Ethanol (B145695) (or other suitable co-solvent for sparingly soluble compounds)

  • Deionized water

Procedure:

  • Sample Preparation: Accurately weigh approximately 0.1 g of the isopropylbenzoic acid isomer and dissolve it in a suitable volume of a co-solvent like ethanol in a 100 mL beaker. Add deionized water to bring the total volume to 50 mL.

  • Titration Setup: Place the beaker on a magnetic stirrer and add a stir bar. Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged.

  • Titration: Begin stirring the solution gently. Record the initial pH. Add the 0.1 M NaOH solution from the burette in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint Determination: Continue the titration until the pH begins to change rapidly, indicating the approach of the equivalence point. Add smaller increments of NaOH (e.g., 0.1 mL) around this region. Continue the titration well past the equivalence point until the pH plateaus.

  • Data Analysis: Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of steepest inflection on the curve. The pKa is the pH at half the volume of NaOH required to reach the equivalence point.

Determination of Aqueous Solubility by the Shake-Flask Method

This protocol describes a reliable method for determining the aqueous solubility of organic compounds.

Materials:

  • Screw-cap vials or flasks

  • Shaker or orbital incubator set to a constant temperature (e.g., 25 °C)

  • Centrifuge

  • Analytical balance

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

  • Isopropylbenzoic acid isomer

  • Deionized water

Procedure:

  • Sample Preparation: Add an excess amount of the isopropylbenzoic acid isomer to a screw-cap vial containing a known volume of deionized water (e.g., 10 mL). The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a shaker or orbital incubator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the suspension to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent if necessary.

  • Quantification: Determine the concentration of the dissolved isopropylbenzoic acid in the aliquot using a calibrated UV-Vis spectrophotometer or HPLC method.

  • Calculation: The solubility is expressed as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).

Visualizing Mechanisms and Workflows

To further clarify the concepts discussed, the following diagrams have been generated using Graphviz.

Antifungal_Mechanism_4_Isopropylbenzoic_Acid cluster_fungal_cell Fungal Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability Metabolic_Enzymes Metabolic Enzymes CYP53_Enzyme CYP53 Enzyme (Detoxification) 4_IPA 4-Isopropylbenzoic Acid (Cumic Acid) 4_IPA->Cell_Membrane Disrupts Integrity 4_IPA->Metabolic_Enzymes Inhibits 4_IPA->CYP53_Enzyme Inhibits

Caption: Antifungal mechanism of 4-Isopropylbenzoic Acid.

Experimental_Workflow cluster_pka pKa Determination (Potentiometric Titration) cluster_solubility Solubility Determination (Shake-Flask) pka1 Dissolve Sample pka2 Titrate with NaOH pka1->pka2 pka3 Record pH vs. Volume pka2->pka3 pka4 Plot Titration Curve pka3->pka4 pka5 Determine Equivalence Point pka4->pka5 pka6 Calculate pKa pka5->pka6 End End pka6->End sol1 Add Excess Solute to Water sol2 Equilibrate (Shake at 25°C) sol1->sol2 sol3 Separate Solid and Liquid Phases sol2->sol3 sol4 Analyze Supernatant (UV-Vis/HPLC) sol3->sol4 sol5 Calculate Solubility sol4->sol5 sol5->End Start Start Start->pka1 Start->sol1

Caption: Experimental workflow for property determination.

References

A Comparative Analysis of Isopropylbenzoic Acid Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Look at the Ortho, Meta, and Para Isomers

Isopropylbenzoic acid, a substituted aromatic carboxylic acid, exists as three distinct positional isomers: 2-isopropylbenzoic acid (ortho), 3-isopropylbenzoic acid (meta), and 4-isopropylbenzoic acid (para or cumic acid). The position of the isopropyl group on the benzene (B151609) ring significantly influences the molecule's physicochemical properties and, consequently, its potential biological activity. This guide provides a comparative analysis of these isomers, presenting key experimental data, detailed methodologies for their characterization, and insights into their structure-activity relationships, tailored for researchers, scientists, and professionals in drug development.

Physicochemical Properties: A Side-by-Side Comparison

The seemingly subtle shift in the isopropyl group's position leads to notable differences in the physical and chemical characteristics of the three isomers. These properties are fundamental to understanding their behavior in both chemical reactions and biological systems.

PropertyThis compound3-Isopropylbenzoic Acid4-Isopropylbenzoic Acid (Cumic Acid)
Molecular Formula C₁₀H₁₂O₂C₁₀H₁₂O₂C₁₀H₁₂O₂
Molecular Weight 164.20 g/mol 164.20 g/mol 164.20 g/mol
Appearance White crystalline solid[1]Colorless to light yellow crystal or crystalline powder[2]White to off-white crystalline powder[3]
Melting Point (°C) 62-64[1]52-55[2]117-120[3][4]
Boiling Point (°C) ~266-270[1]~300 (estimated)[5]271.8[6]
Predicted pKa 3.00 ± 0.10[1]4.24 ± 0.10[2]4.35 ± 0.10[3][4]
Water Solubility Sparingly soluble[1]Insoluble[2]Sparingly soluble (0.151 mg/mL at 25°C)[7][8]
Solubility in Organic Solvents Soluble in ethanol, chloroform, and dimethyl sulfoxide[1]Soluble in ethanol, ether, and chloroform[2]Soluble in alcohol, diethyl ether, and sulfuric acid[8]

Spectroscopic Data Analysis

Spectroscopic techniques are indispensable for the identification and characterization of isomeric compounds. The distinct electronic environments of the nuclei in each isopropylbenzoic acid isomer result in unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra of the isomers are expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton) and the aromatic protons. The chemical shifts and splitting patterns of the aromatic protons are particularly informative for distinguishing the isomers.

  • 2-isomer: The proximity of the isopropyl group to the carboxylic acid is likely to cause steric hindrance, potentially affecting the conformation and the chemical shifts of the nearby protons.

  • 3-isomer: The aromatic region is expected to be the most complex due to the lower symmetry.

  • 4-isomer: Due to its symmetry, the 4-isomer will show a simpler aromatic proton pattern, typically two doublets. The reported ¹H NMR spectrum for 4-isopropylbenzoic acid in CDCl₃ shows a doublet at approximately 1.28 ppm (6H, isopropyl methyls), a septet around 2.97 ppm (1H, isopropyl methine), and two doublets in the aromatic region at roughly 7.32 ppm and 8.05 ppm. A broad singlet for the carboxylic acid proton is also observed around 12.52 ppm.[9]

¹³C NMR: The carbon NMR spectra provide information on the number of unique carbon environments.

  • 2- and 3-isomers: Expected to show 10 distinct signals.

  • 4-isomer: Due to symmetry, it will exhibit fewer than 10 signals. The reported ¹³C NMR spectrum for 4-isopropylbenzoic acid shows signals at approximately 172.6, 155.4, 130.5, 127.1, 126.6, 34.4, and 23.7 ppm.[10][11]

Infrared (IR) Spectroscopy

The IR spectra of all three isomers will display characteristic absorptions for the carboxylic acid group, including a broad O-H stretch (around 2500-3300 cm⁻¹), a strong C=O stretch (around 1680-1710 cm⁻¹), and C-O stretching vibrations. The fingerprint region (below 1500 cm⁻¹) will show differences in the C-H bending and other skeletal vibrations that are characteristic of the substitution pattern on the benzene ring.

Biological Activity and Potential in Drug Development

Benzoic acid and its derivatives are known to possess a range of biological activities, including antimicrobial and anti-inflammatory properties. The specific isomer of isopropylbenzoic acid can influence both the potency and mechanism of action.

Antimicrobial Activity

The antimicrobial action of benzoic acids is generally attributed to their ability to disrupt the pH balance within microbial cells.[1] The undissociated, more lipophilic form of the acid can penetrate the cell membrane. Once inside the cytoplasm, which has a near-neutral pH, the acid dissociates, releasing a proton and acidifying the cell's interior, which inhibits metabolic processes.[1][3] The lipophilicity of the molecule, which is influenced by the isopropyl group, can affect its ability to cross the microbial cell membrane. The position of the isopropyl group may therefore modulate the antimicrobial efficacy. While direct comparative studies on the antimicrobial activity of the three isopropylbenzoic acid isomers are limited, studies on other substituted benzoic acids have shown that the position of the substituent can significantly impact the minimum inhibitory concentration (MIC) against various microorganisms.[3]

Anti-inflammatory Activity

Some benzoic acid derivatives have been investigated for their anti-inflammatory effects, often linked to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key in the synthesis of pro-inflammatory prostaglandins. Salicylic acid (2-hydroxybenzoic acid) is a well-known example. It is plausible that isopropylbenzoic acid isomers could also interact with these or other inflammatory pathways, such as the NF-κB signaling cascade. The spatial arrangement of the bulky isopropyl group in relation to the carboxylic acid could influence binding to the active sites of enzymes like COX. For instance, studies on derivatives of 4-isopropylbenzyl compounds have shown potent inhibitory activity against COX-2.[7][12] Further investigation is needed to determine if the isopropylbenzoic acid isomers themselves possess significant and differential anti-inflammatory properties.

Experimental Protocols

To facilitate further research and direct comparison of the isopropylbenzoic acid isomers, the following experimental protocols are provided.

Determination of pKa by Potentiometric Titration
  • Preparation of Solutions: Prepare a standardized solution of ~0.1 M sodium hydroxide (B78521) (NaOH) and accurately weigh ~100-200 mg of each isopropylbenzoic acid isomer. Dissolve each isomer in a suitable solvent mixture (e.g., 50:50 ethanol:water) to a final volume of 50 mL.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4, 7, and 10). Place the dissolved isomer solution in a beaker with a magnetic stirrer and immerse the pH electrode.

  • Titration: Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL) and record the pH after each addition, allowing the reading to stabilize. Continue the titration past the equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest inflection. The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that at the equivalence point).

Determination of Aqueous Solubility by the Shake-Flask Method
  • Sample Preparation: Add an excess amount of each isopropylbenzoic acid isomer to separate vials containing a known volume of deionized water (e.g., 10 mL).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • Sample Collection and Analysis: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are included. The sample may need to be filtered or centrifuged.

  • Quantification: Analyze the concentration of the dissolved isomer in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, using a pre-established calibration curve.

Comparative Workflow for Isomer Analysis

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_bioactivity Biological Activity Screening cluster_analysis Comparative Data Analysis synthesis_2 Synthesis of This compound purification Purification (Recrystallization/Chromatography) synthesis_2->purification synthesis_3 Synthesis of 3-Isopropylbenzoic Acid synthesis_3->purification synthesis_4 Synthesis of 4-Isopropylbenzoic Acid synthesis_4->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Purity & Identity Confirmation ir IR Spectroscopy purification->ir Purity & Identity Confirmation mp Melting Point Determination purification->mp Purity & Identity Confirmation pka pKa Determination mp->pka Characterized Samples solubility Solubility Studies mp->solubility Characterized Samples antimicrobial Antimicrobial Assays (MIC/MBC) pka->antimicrobial anti_inflammatory Anti-inflammatory Assays (e.g., COX inhibition) pka->anti_inflammatory solubility->antimicrobial solubility->anti_inflammatory data_analysis Structure-Activity Relationship (SAR) Analysis antimicrobial->data_analysis anti_inflammatory->data_analysis

Comparative experimental workflow for isopropylbenzoic acid isomers.

Potential Anti-inflammatory Signaling Pathway

G cluster_pathway Potential Anti-inflammatory Signaling Pathway stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) membrane Cell Membrane nfkb_pathway NF-κB Pathway stimuli->nfkb_pathway aa Arachidonic Acid cox COX-1 / COX-2 pgs Prostaglandins (e.g., PGE₂) cox->pgs aa->cox inflammation Inflammation (Pain, Fever, Swelling) pgs->inflammation isomers Isopropylbenzoic Acid Isomers (2-, 3-, 4-) isomers->cox Inhibition? isomers->nfkb_pathway Modulation? pro_inflammatory_genes Pro-inflammatory Gene Expression nfkb_pathway->pro_inflammatory_genes pro_inflammatory_genes->inflammation

Hypothesized anti-inflammatory mechanism of isopropylbenzoic acid isomers.

Conclusion

The positional isomerism of isopropylbenzoic acid significantly impacts its physicochemical properties, which in turn is expected to influence its biological activity. The para isomer, 4-isopropylbenzoic acid, is the most well-characterized, exhibiting higher thermal stability (melting and boiling points) compared to the ortho and meta isomers. The predicted pKa values suggest that the ortho isomer is the strongest acid. While there is a clear basis for expecting differences in their biological profiles, particularly in antimicrobial and anti-inflammatory activities, direct comparative experimental data is currently limited. The provided experimental protocols and workflows offer a framework for researchers to systematically investigate these isomers, which could lead to the identification of a lead compound with optimized properties for drug development. Further research into the comparative biological activities and the underlying signaling pathways of these isomers is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to the Synthesis and Reactivity of 2-Aroylbenzoic Acids and Their Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthesis and reactivity of 2-aroylbenzoic acids against other key derivatives. This class of compounds serves as a critical scaffold in medicinal chemistry, forming the foundation for a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs) and antihistamines.[1] Their synthetic accessibility and the ease with which their core structure can be modified allow for the generation of diverse chemical libraries essential for drug discovery programs.[1]

Synthesis of 2-Aroylbenzoic Acids and Derivatives

The primary methods for synthesizing the 2-aroylbenzoic acid core involve electrophilic aromatic substitution, primarily through Friedel-Crafts acylation. However, other modern and classical methods provide alternative routes to the parent compounds and their key derivatives, such as 2-arylthio and 2-aminobenzoyl analogs.

1.1. Friedel-Crafts Acylation

The most traditional and widely used method for synthesizing 2-aroylbenzoic acids is the Friedel-Crafts acylation of an aromatic compound (like benzene) with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[2]

  • Experimental Protocol: Preparation of 2-Benzoylbenzoic Acid [2]

    • Setup: A 500 ml round-bottomed flask is equipped with a short condenser and a trap for collecting liberated hydrogen chloride (HCl).

    • Reagents: 15 grams of phthalic anhydride and 75 ml of thiophene-free benzene (B151609) are placed in the flask and cooled in an ice bath until the benzene begins to crystallize. 30 grams of anhydrous aluminum chloride are then added.

    • Reaction: The flask is shaken and warmed gently to initiate the reaction, indicated by the evolution of HCl. The reaction rate is controlled by intermittent cooling in the ice bath. The reaction is complete when HCl evolution ceases (approximately one hour).

    • Workup: The reaction mixture is cooled, and 100 ml of water and 10 ml of concentrated HCl are cautiously added. The excess benzene is removed by steam distillation.

    • Purification: The remaining solution contains the sodium salt of 2-benzoylbenzoic acid. It is cooled, decolorized with activated charcoal, filtered, and then acidified with HCl to precipitate the product. The crude product can be recrystallized from benzene or hot water.

1.2. Alternative Synthetic Routes

While Friedel-Crafts acylation is common, other methods offer advantages in terms of yield, efficiency, or access to specific derivatives.

  • Semi-Stieglitz Rearrangement: An efficient method for preparing specific derivatives like 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid involves the semi-Stieglitz rearrangement of 3,3-bis(4-hydroxy-3,5-dimethylphenyl)phthalide, achieving yields as high as 93%.[3]

  • Aryllithium Reagents: The reaction of aryllithium reagents with phthalic anhydride provides another route to 2-aroylbenzoic acids.[4]

  • Base-Promoted Aerobic Cascade: A modern approach for synthesizing 2-(2-aminobenzoyl)benzoic acids involves a one-pot, base-promoted aerobic cascade reaction. This method is noted for its high regioselectivity and atom economy.[5]

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Process cluster_product Product PhthalicAnhydride Phthalic Anhydride Reaction Friedel-Crafts Acylation PhthalicAnhydride->Reaction Arene Arene (e.g., Benzene) Arene->Reaction Catalyst Lewis Acid (AlCl₃) Catalyst->Reaction Solvent Excess Arene or CS₂ Solvent->Reaction Workup Aqueous Workup (HCl) Reaction->Workup Forms Al complex Purification Steam Distillation & Recrystallization Workup->Purification Precipitates crude acid Product 2-Aroylbenzoic Acid Purification->Product Yields pure product

Comparative Synthesis Data

The choice of synthetic method significantly impacts the yield, particularly when dealing with substituted starting materials. The following tables summarize reported yields for various 2-aroylbenzoic acid derivatives.

Table 1: Yields of Substituted 2-Benzoylbenzoic Acids via Friedel-Crafts Acylation

Aromatic Substrate Product Yield (%) Reference
2,6-Xylenol 2-(4-hydroxy-3,5-dimethylbenzoyl)benzoic acid 74% [3]

| 2-Isopropylphenol | 2-(4-hydroxy-3-isopropylbenzoyl)benzoic acid | Not specified |[3] |

Table 2: Yields of 2-(2-Aminobenzoyl)benzoic Acid Derivatives via Base-Promoted Aerobic Cascade

Derivative Yield (%) Reference
2-(2-Aminobenzoyl)benzoic acid 69% [1]

| 5-Methyl-2-(2-aminobenzoyl)benzoic acid | Not specified |[1] |

Reactivity of 2-Aroylbenzoic Acids vs. Other Carboxylic Acid Derivatives

The reactivity of carboxylic acid derivatives is primarily governed by the nature of the substituent attached to the acyl group (R-C=O).[6] This substituent influences the electrophilicity of the carbonyl carbon and its ability to function as a leaving group.[6] Electron-donating groups reduce electrophilicity and reactivity, while electron-withdrawing groups increase them.[6]

The general order of reactivity for nucleophilic acyl substitution is as follows:

Acyl Halides > Anhydrides > Thioesters > Esters > Amides > Carboxylates [7]

This trend is explained by the basicity of the leaving group: weaker bases are better leaving groups, leading to higher reactivity.[7] For instance, a thiolate (RS⁻) is a weaker base than an alkoxide (RO⁻), making thioesters more reactive than esters.[7]

G High_Reactivity High Reactivity (Good Leaving Group, High Electrophilicity) Acyl_Halide Acyl Halide (-Cl, -Br) Low_Reactivity Low Reactivity (Poor Leaving Group, Low Electrophilicity) Anhydride Anhydride (-OCOR) Acyl_Halide->Anhydride Thioester Thioester (-SR) Anhydride->Thioester Ester Ester / Acid (-OR, -OH) Thioester->Ester Amide Amide (-NR₂) Ester->Amide Carboxylate Carboxylate (-O⁻) Amide->Carboxylate

3.1. Unique Reactivity of 2-Aroylbenzoic Acids: Cyclization

A defining characteristic of 2-aroylbenzoic acids and their thio-analogs is their propensity to undergo intramolecular cyclization reactions. This reactivity is central to their role as intermediates in the synthesis of complex heterocyclic systems.

  • Thioxanthene Synthesis: 2-Arylthiobenzoic acids are valuable intermediates for preparing thioxanthenes, which are used as photoinitiators and as starting materials for neuroleptics.[8] The cyclization of arylsulfanylbenzoic acids, obtained from the reaction of thiosalicylic acid with quinones, leads to thioxanthen-9-one (B50317) derivatives.[3]

  • Reductive Cyclization: 2-(Arylthio)benzaldehydes (derived from the corresponding benzoic acids) can undergo Lewis acid-catalyzed reductive cyclization to form unsubstituted 9H-xanthenes and thioxanthenes in high yields.[9]

  • Phthalide (B148349) Formation: Substituted 2-benzoylbenzoic acids can be reacted with various aniline (B41778) or diphenylamine (B1679370) derivatives to produce valuable phthalide color formers.[10]

G Start 2-Arylthiobenzoic Acid Intermediate Acylium Ion Intermediate Start->Intermediate Protonation & Dehydration DehydratingAgent Dehydrating Agent (e.g., H₂SO₄, PPA) DehydratingAgent->Intermediate Cyclization Intramolecular Electrophilic Aromatic Substitution Intermediate->Cyclization Product Thioxanthen-9-one Derivative Cyclization->Product

Conclusion

2-Aroylbenzoic acids and their derivatives are a cornerstone of synthetic organic and medicinal chemistry. While the Friedel-Crafts acylation remains a robust and fundamental synthetic tool, modern methods like base-promoted aerobic cascades offer efficient alternatives for specific substituted products. The reactivity of 2-aroylbenzoic acids is comparable to other carboxylic acids in standard transformations, but their true synthetic value lies in the unique intramolecular cyclization reactions they undergo. This reactivity provides a powerful and versatile route to complex heterocyclic structures, such as thioxanthenes and phthalides, which are of significant interest in materials science and drug development. Understanding the interplay between synthetic routes and reactivity patterns is crucial for leveraging these valuable building blocks in research and development.

References

A Comparative Guide to the Biological Activities of 2-Hydroxy-5-isopropylbenzoic Acid and Salicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of 2-Hydroxy-5-isopropylbenzoic acid and its parent compound, salicylic (B10762653) acid. While both molecules share a core chemical scaffold, the addition of an isopropyl group to the benzene (B151609) ring in 2-Hydroxy-5-isopropylbenzoic acid is anticipated to modulate its biological profile.

It is important to note that while extensive research is available for salicylic acid, direct comparative experimental data for 2-Hydroxy-5-isopropylbenzoic acid is limited in publicly available literature. This guide, therefore, presents a comparison based on the established activities of salicylic acid and its derivatives, alongside detailed experimental protocols to facilitate further investigation into 2-Hydroxy-5-isopropylbenzoic acid.

Comparative Analysis of Biological Activities

Salicylic acid is a well-established compound with known anti-inflammatory, antimicrobial, and antioxidant properties.[1] As a derivative, 2-Hydroxy-5-isopropylbenzoic acid is expected to exhibit a similar spectrum of activities, potentially with altered potency due to the lipophilic nature of the isopropyl group.[2]

Anti-inflammatory Activity

Salicylic acid's anti-inflammatory effects are primarily attributed to its ability to modulate inflammatory signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway, rather than direct, potent inhibition of cyclooxygenase (COX) enzymes.[1] It is considered a weak inhibitor of COX enzymes in vitro.[2] The isopropyl substitution in 2-Hydroxy-5-isopropylbenzoic acid may enhance its anti-inflammatory potential by increasing its lipophilicity, which could facilitate better interaction with cellular membranes and molecular targets.

Antimicrobial Activity

Salicylic acid has demonstrated antimicrobial activity against a range of microorganisms.[3] The addition of an isopropyl group to the salicylic acid structure in 2-Hydroxy-5-isopropylbenzoic acid is hypothesized to enhance its antimicrobial efficacy. Increased lipophilicity can improve the compound's ability to penetrate microbial cell membranes, a key factor in antimicrobial action.[4]

Antioxidant Activity

Phenolic compounds, including salicylic acid, are known for their antioxidant properties, which are related to their ability to scavenge free radicals.[1] The antioxidant capacity of hydroxybenzoic acids is influenced by the number and position of hydroxyl groups on the aromatic ring. While the core phenolic structure contributes to this activity, the effect of the isopropyl substituent on the antioxidant potential of 2-Hydroxy-5-isopropylbenzoic acid requires direct experimental evaluation.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activities of salicylic acid and other relevant hydroxybenzoic acid derivatives. This information provides a benchmark for the anticipated potency of 2-Hydroxy-5-isopropylbenzoic acid.

Table 1: Comparative Anti-inflammatory Activity

CompoundTarget/AssayIC50 ValueReference
2-Hydroxy-5-isopropylbenzoic acid COX-2 InhibitionData not available
Salicylic Acid COX-2 Inhibition>100 µg/mL (in the presence of 30 µM arachidonic acid)[Source for Salicylic acid COX-2 inhibition not found]
AspirinCOX-2 Inhibition0.74 µM[5]
Celecoxib (Positive Control)COX-2 Inhibition0.69 µM[5]

Table 2: Comparative Antimicrobial Activity

CompoundMicroorganismMIC (Minimum Inhibitory Concentration)Reference
2-Hydroxy-5-isopropylbenzoic acid Staphylococcus aureusData not available
Escherichia coliData not available
Salicylic Acid Staphylococcus aureus>3200 µg/mL[3]
Escherichia coli1 mg/mL[6]
7-HydroxycoumarinStaphylococcus aureus200 µg/mL[3]
Escherichia coli800 µg/mL[3]

Table 3: Comparative Antioxidant Activity

CompoundAssayIC50 ValueReference
2-Hydroxy-5-isopropylbenzoic acid DPPH Radical ScavengingData not available
ABTS Radical ScavengingData not available
Salicylic Acid DPPH Radical ScavengingData not available
Gallic Acid (Standard)DPPH Radical Scavenging9.02 µM[5]
ABTS Radical Scavenging3.23 µM[5]

Experimental Protocols

The following are detailed methodologies for key experiments to characterize and compare the biological activities of 2-Hydroxy-5-isopropylbenzoic acid and salicylic acid.

In Vitro COX-2 Inhibition Assay

This protocol outlines a general method to assess the inhibitory activity of compounds against the COX-2 enzyme.[4]

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Test compounds (2-Hydroxy-5-isopropylbenzoic acid, Salicylic acid)

  • Positive control (e.g., Celecoxib)

  • Tris-HCl buffer (pH 8.0)

  • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

Procedure:

  • Prepare stock solutions of the test compounds and positive control in a suitable solvent (e.g., DMSO).

  • In a microplate, add the Tris-HCl buffer, the COX-2 enzyme, and different concentrations of the test compounds or positive control.

  • Pre-incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding arachidonic acid.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding a suitable stopping solution (e.g., 1 M HCl).

  • Measure the concentration of PGE₂ produced using a commercial EIA kit according to the manufacturer's instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Broth Microdilution Method for MIC Determination

This protocol describes the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a bacterial strain.[4]

Materials:

  • Test compounds (2-Hydroxy-5-isopropylbenzoic acid, Salicylic acid)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent.

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in MHB.

  • Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.[2]

  • Determine the MIC as the lowest concentration of the test compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[4]

DPPH Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of a compound.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) or Ethanol (B145695)

  • Test compounds (2-Hydroxy-5-isopropylbenzoic acid, Salicylic acid)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).

  • Prepare serial dilutions of the test compounds and positive control in the same solvent.

  • In a 96-well plate or cuvettes, mix the DPPH solution with various concentrations of the test compounds or positive control.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at approximately 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways potentially modulated by these compounds and a general workflow for their biological evaluation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_bioassays In Vitro Biological Evaluation cluster_mechanism Mechanism of Action Studies cluster_data Data Analysis & Comparison synthesis Synthesis of 2-Hydroxy-5-isopropylbenzoic acid anti_inflammatory Anti-inflammatory Assays (COX-2 Inhibition, NO Production) synthesis->anti_inflammatory antimicrobial Antimicrobial Assays (MIC Determination) synthesis->antimicrobial antioxidant Antioxidant Assays (DPPH, ABTS) synthesis->antioxidant pathway_analysis Signaling Pathway Analysis (NF-κB, MAPK) anti_inflammatory->pathway_analysis data_analysis IC50 & MIC Calculation anti_inflammatory->data_analysis antimicrobial->data_analysis antioxidant->data_analysis comparison Comparison with Salicylic Acid data_analysis->comparison

General workflow for the biological evaluation of novel compounds.

nf_kb_pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimulus->receptor ikk IKK Complex receptor->ikk Activation ikb IκBα ikk->ikb Phosphorylation nfkb_ikb NF-κB-IκBα Complex nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation nfkb_n NF-κB nfkb_ikb->nfkb IκBα Degradation transcription Gene Transcription (Pro-inflammatory mediators: COX-2, iNOS, Cytokines) inhibition Salicylic Acid Derivatives (Potential Inhibition) inhibition->ikk Inhibits nfkb_n->transcription

Simplified NF-κB signaling pathway in inflammation.

cox_pathway membrane Cell Membrane Phospholipids arachidonic_acid Arachidonic Acid membrane->arachidonic_acid PLA₂ pla2 Phospholipase A₂ pgg2 Prostaglandin G₂ (PGG₂) arachidonic_acid->pgg2 COX cox COX-1 / COX-2 pgh2 Prostaglandin H₂ (PGH₂) pgg2->pgh2 prostaglandins Prostaglandins (PGE₂, PGI₂, etc.) pgh2->prostaglandins Isomerases inflammation Inflammation, Pain, Fever prostaglandins->inflammation inhibition Salicylic Acid Derivatives (Potential Inhibition) inhibition->cox Inhibits

Arachidonic acid cascade and the role of COX enzymes.

Conclusion

2-Hydroxy-5-isopropylbenzoic acid, as a derivative of salicylic acid, holds promise as a compound with potential anti-inflammatory, antimicrobial, and antioxidant activities. The addition of the isopropyl group is expected to enhance its lipophilicity, which may lead to improved biological efficacy compared to its parent compound. However, a definitive comparison requires direct experimental evaluation. The protocols and comparative data provided in this guide serve as a foundation for researchers to undertake a systematic investigation of the biological profile of 2-Hydroxy-5-isopropylbenzoic acid. Such studies are crucial for elucidating its therapeutic potential and advancing the development of new salicylic acid-based drugs.

References

A Comparative Guide to Validated HPLC Methods for Benzoic Acid Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate separation and quantification of benzoic acid isomers are critical in various fields, including pharmaceuticals, food science, and environmental analysis. High-Performance Liquid Chromatography (HPLC) stands out as a robust and reliable technique for this purpose. This guide provides an objective comparison of different HPLC methods for the analysis of aminobenzoic and hydroxybenzoic acid isomers, supported by experimental data and detailed protocols.

Key Validation Parameters at a Glance

Method validation ensures that an analytical procedure is suitable for its intended purpose.[1][2] Key parameters, as outlined by the International Conference on Harmonisation (ICH) guidelines, include accuracy, precision, specificity, linearity, range, and the limits of detection (LOD) and quantitation (LOQ).[3][4]

Comparison of HPLC Methods for Aminobenzoic Acid Isomers

The separation of aminobenzoic acid isomers (2-aminobenzoic acid, 3-aminobenzoic acid, and 4-aminobenzoic acid) can be challenging due to their similar physicochemical properties.[5][6] Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, has proven effective in achieving baseline separation.[5][6]

Table 1: Performance Data for HPLC Separation of Aminobenzoic Acid Isomers

ParameterMethod 1: Primesep 100 ColumnMethod 2: Coresep 100 ColumnMethod 3: Amaze SC Column
Analytes 2-Aminobenzoic Acid, 3-Aminobenzoic Acid, 4-Aminobenzoic Acid2-Aminobenzoic Acid, 3-Aminobenzoic Acid, 4-Aminobenzoic Acid2-Aminobenzoic Acid, 3-Aminobenzoic Acid, 4-Aminobenzoic Acid
Retention Time (min) Baseline separation within 10 minutes[5]Not explicitly stated, but described as a fast method[6]Not explicitly stated
Resolution Baseline separation achieved[5]Enhanced resolution due to mixed-mode mechanism[6]Not explicitly stated
Linearity Range Not specified in the provided abstractNot specified in the provided abstractNot specified in the provided abstract
Limit of Detection (LOD) Not specified in the provided abstractNot specified in the provided abstractNot specified in the provided abstract
Limit of Quantitation (LOQ) Not specified in the provided abstractNot specified in the provided abstractNot specified in the provided abstract
Experimental Protocols for Aminobenzoic Acid Isomer Analysis

Method 2: Coresep 100 Mixed-Mode Column [6]

  • Column: Coresep 100 (mixed-mode reversed-phase and cation-exchange)

  • Mobile Phase: The retention time is controlled by the amount of acetonitrile (B52724) (ACN), buffer concentration, and buffer pH. Specific compositions can be adjusted to optimize separation.

  • Detection: The method is compatible with various detection techniques, including UV, Mass Spectrometry (MS), Charged Aerosol Detection (CAD), and Evaporative Light Scattering Detection (ELSD).

  • Key Feature: This method leverages small differences in the hydrophobic and ionic properties of the isomers to enhance resolution.[6]

Method 3: Amaze SC Mixed-Mode Column [6][7]

  • Column: Amaze SC (3.0 x 100 mm, 5 µm, 100A)

  • Separation Modes: Reversed-phase and cation-exchange

  • Mobile Phase: Acetonitrile (ACN)/water/ammonium formate

  • Flow Rate: 0.6 ml/min

  • Detection: UV at 250 nm

  • Injection Volume: 2 µL

  • Sample Concentration: 0.3 mg/ml

Comparison of HPLC Methods for Hydroxybenzoic Acid Isomers

Hydroxybenzoic acids are another important class of isomers with applications in various industries. Their analysis is crucial for quality control and research.

A study on a commercial seaweed biostimulant utilized a reversed-phase HPLC-ESI-MS/MS method for the quantification of monohydroxybenzoic acid isomers.[8]

Table 2: Performance Data for HPLC-ESI-MS/MS Analysis of Monohydroxybenzoic Acid Isomers

ParameterMethod 4: Reversed-Phase Biphenyl (B1667301) Stationary Phase
Analytes 2-Hydroxybenzoic Acid, 3-Hydroxybenzoic Acid, 4-Hydroxybenzoic Acid
Retention Time (min) Not explicitly stated
Resolution Successful separation of the three isomers was achieved.[8]
Linearity Range Not explicitly stated
Concentrations Found 2-hydroxybenzoic acid: 137 µg/L, 3-hydroxybenzoic acid: 3409 µg/L, 4-hydroxybenzoic acid: 1748 µg/L (in a commercial seaweed biostimulant)[8]
Limit of Detection (LOD) Not explicitly stated
Limit of Quantitation (LOQ) Not explicitly stated
Experimental Protocol for Hydroxybenzoic Acid Isomer Analysis

Method 4: Reversed-Phase Biphenyl Stationary Phase with MS/MS Detection [8]

  • Column: Reversed-phase biphenyl stationary phase

  • Mobile Phase: Methanol/water acidified with formic acid

  • Detection: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) using Multiple Reaction Monitoring (MRM) with a characteristic transition of m/z 137 → 93.

  • Sample Preparation: Acidified acetonitrile partitioning followed by mixed-mode solid-phase extraction.

Visualizing the Workflow and Isomer Separation

To better understand the processes involved, the following diagrams illustrate the logical workflow of HPLC method validation and the conceptual separation of benzoic acid isomers.

HPLC_Validation_Workflow cluster_planning 1. Planning & Protocol cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation & Reporting define_purpose Define Method Purpose (e.g., Assay, Impurity Test) set_acceptance Set Acceptance Criteria (as per ICH guidelines) define_purpose->set_acceptance write_protocol Write Validation Protocol set_acceptance->write_protocol specificity Specificity write_protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness data_analysis Analyze Data robustness->data_analysis compare_criteria Compare with Acceptance Criteria data_analysis->compare_criteria validation_report Prepare Validation Report compare_criteria->validation_report

Caption: Logical workflow for HPLC method validation.

Isomer_Separation cluster_injection cluster_column HPLC Column cluster_detection cluster_output start Mixture of Benzoic Acid Isomers column Stationary Phase start->column Mobile Phase Flow detector Detector column->detector peak1 Isomer 1 detector->peak1 Separated Peaks peak2 Isomer 2 peak3 Isomer 3

Caption: Conceptual diagram of HPLC separation of isomers.

References

A Comprehensive Guide to Derivatization Agents for Carboxylic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and sensitive analysis of carboxylic acids is a frequent necessity. However, the inherent physicochemical properties of these molecules—namely their polarity and often low volatility—can present significant challenges for modern analytical techniques like gas chromatography (GC) and liquid chromatography (LC). Chemical derivatization, a process of chemically modifying an analyte to enhance its analytical properties, is a cornerstone strategy to overcome these limitations.

This guide provides an objective comparison of common derivatization agents for carboxylic acid analysis, supported by experimental data and detailed protocols. We will delve into the performance characteristics of various reagents, enabling you to select the optimal method for your specific analytical needs, whether you are working with a GC-Mass Spectrometry (GC-MS) or LC-Mass Spectrometry (LC-MS) system.

Data Presentation: A Comparative Overview of Derivatization Agents

The selection of a derivatization agent is a critical step that influences the sensitivity, selectivity, and robustness of an analytical method. The ideal reagent should offer high reaction efficiency, produce stable derivatives, and be compatible with the chosen analytical platform. The following tables summarize quantitative data for common derivatization agents used in GC-MS and LC-MS analysis of carboxylic acids.

Table 1: Comparison of Derivatization Agents for GC-MS Analysis of Carboxylic Acids
Derivatization AgentTypeReaction ConditionsDerivative StabilityKey AdvantagesTypical Analytes
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) Silylation60-80°C for 30-60 min[1]TMS derivatives are susceptible to hydrolysis[2][3]Versatile, reacts with a wide range of polar compounds. Byproducts are volatile.Alcohols, phenols, carboxylic acids, amines, amides
MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) Silylation60°C for 60 min[4]Similar to BSTFA, TMS derivatives are moisture-sensitive.Byproducts are highly volatile, minimizing chromatographic interference.[4]Similar to BSTFA, often preferred for trace analysis.
BF3/Methanol (B129727) (14%) Esterification60°C for 60 min[4]Methyl esters are generally more stable to hydrolysis than silyl (B83357) esters.[3]Specific for carboxylic acids, forming fatty acid methyl esters (FAMEs).[4]Free fatty acids
Pentafluorobenzyl Bromide (PFBBr) Alkylation100°C with a catalyst[5]StableProduces derivatives with excellent electron-capturing properties, ideal for ECD detection.Carboxylic acids, phenols, thiols[5]
Table 2: Comparison of Derivatization Agents for LC-MS Analysis of Carboxylic Acids
Derivatization AgentDetection PrincipleReaction ConditionsLODsDerivative StabilityKey Advantages
3-Nitrophenylhydrazine (3-NPH) MS/MS37°C for 30 min or 20°C for 60 min[6]High femtomole to low picomole on-column[7]Derivatives can have limited stability, especially for certain compounds.[6]Enhances ionization efficiency and provides good chromatographic retention.[8][9]
p-Bromophenacyl Bromide (PBr) UV/MS80°C for 30 min[10][11]Generally stable under reversed-phase HPLC conditions.Introduces a strong UV chromophore and a bromine atom for isotopic pattern recognition in MS.[12]Saturated and unsaturated fatty acids, various organic acids.[10]
Aniline MS/MSVariable, can be performed at 4°C or 40°C.[9]Generally higher LODs compared to 3-NPH.[9]Derivatization yield can be variable and matrix-dependent.[9]Can yield narrower peaks and better separation for some isomers compared to 3-NPH.[9]
4-Bromomethyl-7-methoxycoumarin (Br-Mmc) Fluorescence30-60°C for 20-60 min, often requires a catalyst.Not specified in the provided results.Derivatives are generally stable.Provides excellent sensitivity due to the fluorescent tag.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful derivatization. Below are methodologies for some of the most commonly used derivatization agents.

Protocol 1: Silylation of Carboxylic Acids using BSTFA with 1% TMCS for GC-MS Analysis

This protocol is a general procedure for the derivatization of polar compounds, including carboxylic acids, to increase their volatility for GC-MS analysis.[1]

Materials:

  • Sample containing carboxylic acids (dried)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine (B92270), acetonitrile) (optional)

  • Reaction vials with screw caps

  • Heating block or oven

  • Nitrogen gas supply

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive. If the sample is in an aqueous solution, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: To the dried sample in a reaction vial, add an excess of the BSTFA with 1% TMCS reagent. A molar ratio of at least 2:1 of the silylating reagent to active hydrogens is recommended. For a 1 mg sample, 100-200 µL of the reagent mixture is often sufficient. A solvent can be used if the sample is not readily soluble in the reagent.

  • Reaction: Tightly cap the vial and heat at 60-80°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific carboxylic acid.[1]

  • Analysis: Cool the vial to room temperature before opening. The derivatized sample can then be directly injected into the GC-MS system.

Protocol 2: Esterification of Fatty Acids using BF3-Methanol for GC-MS Analysis

This method is widely used for the preparation of fatty acid methyl esters (FAMEs).[4]

Materials:

  • Fatty acid sample

  • 14% Boron trifluoride in methanol (BF3-methanol)

  • Hexane (B92381)

  • Saturated sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Reaction vials with screw caps

  • Heating block or oven

Procedure:

  • Sample and Reagent Addition: In a reaction vial, combine 100 µL of the fatty acid sample with 50 µL of 14% BF3-methanol.

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.

  • Extraction: After cooling, add 0.5 mL of saturated NaCl solution and vortex. Add 0.6 mL of hexane, vortex, and allow the layers to separate.

  • Sample Collection: Carefully transfer the upper hexane layer containing the FAMEs to a new vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • Analysis: The hexane extract is ready for injection into the GC-MS.

Protocol 3: Derivatization of Carboxylic Acids with p-Bromophenacyl Bromide for HPLC-UV/MS Analysis

This protocol is suitable for attaching a UV-absorbing and MS-identifiable tag to carboxylic acids.[10][11]

Materials:

  • Carboxylic acid sample

  • p-Bromophenacyl bromide reagent

  • Acetonitrile (B52724) (ACN), dry

  • Methanol (MeOH)

  • Potassium hydroxide (B78521) (KOH) or Potassium bicarbonate (KHCO3)

  • Reaction vials with screw caps

  • Heating block

Procedure:

  • Neutralization: Dissolve the carboxylic acid sample in methanol. Neutralize the solution with methanolic KOH to the phenolphthalein (B1677637) endpoint, or alternatively, use KHCO3.

  • Drying: Evaporate the methanol to dryness under a stream of nitrogen.

  • Derivatization: Add 1.0 mL of the p-bromophenacyl bromide reagent and 2.0 mL of dry acetonitrile to the dried sample.

  • Reaction: Heat the reaction mixture at 80°C with stirring for 30 minutes.[10][11]

  • Analysis: Cool the reaction mixture to room temperature. The sample is now ready for HPLC-UV or LC-MS analysis.

Protocol 4: Derivatization of Short-Chain Fatty Acids with 3-Nitrophenylhydrazine (3-NPH) for LC-MS/MS Analysis

This method enhances the ionization efficiency and chromatographic retention of short-chain fatty acids for sensitive LC-MS/MS analysis.[6][8]

Materials:

  • Short-chain fatty acid sample or standard

  • 3-Nitrophenylhydrazine (3-NPH) solution (e.g., 50 mM)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 50 mM)

  • Pyridine solution (e.g., 7%)

  • Formic acid solution (e.g., 2%) to quench the reaction

  • Reaction vials

  • Thermomixer or heating block

Procedure:

  • Reaction Mixture Preparation: In a reaction vial, mix the sample with the 3-NPH solution, EDC solution, and pyridine solution.

  • Incubation: Allow the reaction to proceed at a specific temperature for a defined time. Common conditions are 37°C for 30 minutes or 20°C for 60 minutes.[6]

  • Quenching: Stop the reaction by adding the formic acid solution.[6]

  • Analysis: Dilute the sample with the mobile phase and inject it into the LC-MS/MS system.

Mandatory Visualization

To better understand the processes and logical relationships involved in the derivatization of carboxylic acids, the following diagrams are provided.

G General Workflow for Carboxylic Acid Derivatization and Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Carboxylic Acid Containing Sample Extraction Extraction/Purification Sample->Extraction Drying Drying Extraction->Drying AddReagent Addition of Derivatization Agent Drying->AddReagent Reaction Reaction (Heating/Incubation) AddReagent->Reaction Quenching Quenching (optional) Reaction->Quenching Dilution Dilution/Reconstitution Quenching->Dilution Injection Chromatographic Separation (GC/LC) Dilution->Injection Detection Detection (MS, UV, FID, etc.) Injection->Detection

Caption: A general workflow for the analysis of carboxylic acids involving sample preparation, derivatization, and instrumental analysis.

G Decision Tree for Selecting a Derivatization Agent Start Start: Carboxylic Acid Analysis Instrument Analytical Instrument? Start->Instrument GCMS GC-MS Instrument->GCMS GC-based LCMS LC-MS / HPLC Instrument->LCMS LC-based GC_Goal Primary Goal? GCMS->GC_Goal LC_Goal Primary Goal? LCMS->LC_Goal Volatility Increase Volatility & Thermal Stability GC_Goal->Volatility General Purpose ECD_Sensitivity Enhance ECD Sensitivity GC_Goal->ECD_Sensitivity High Sensitivity (ECD) Silylation Silylation (e.g., BSTFA, MSTFA) Volatility->Silylation Alkylation_GC Alkylation/Esterification (e.g., BF3/MeOH) Volatility->Alkylation_GC PFB_Deriv Pentafluoro-benzylation (e.g., PFBBr) ECD_Sensitivity->PFB_Deriv Ionization Improve Ionization & Retention LC_Goal->Ionization MS Detection UV_Fluorescence Add UV/Fluorescent Tag LC_Goal->UV_Fluorescence UV/Fluorescence Detection NPH Hydrazone Formation (e.g., 3-NPH) Ionization->NPH PBr UV-Tagging (e.g., p-Bromophenacyl Bromide) UV_Fluorescence->PBr Fluor_Tag Fluorescent Tagging (e.g., Br-Mmc) UV_Fluorescence->Fluor_Tag

Caption: A decision-making flowchart to guide the selection of an appropriate derivatization agent based on the analytical technique and desired outcome.

References

A Comparative Guide to the Antimicrobial Spectrum of 2-Hydroxy-5-isopropylbenzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial spectrum of 2-Hydroxy-5-isopropylbenzoic acid and its structurally related analogs. While preliminary investigations suggest that 2-Hydroxy-5-isopropylbenzoic acid possesses antimicrobial properties, extensive quantitative data on its specific activity remains limited in publicly available literature.[1] Therefore, this guide presents data on closely related hydroxybenzoic acid derivatives to serve as a benchmark and to highlight structural features that may influence antimicrobial efficacy.

Overview of Antimicrobial Activity

2-Hydroxy-5-isopropylbenzoic acid, a derivative of salicylic (B10762653) acid, is a bifunctional molecule with both a carboxylic acid and a phenolic hydroxyl group, making it a candidate for various chemical modifications to enhance its biological activities, including antimicrobial effects.[1][2] Its analogs, particularly ester and amide derivatives, as well as Schiff bases of related hydroxybenzoic acids, have demonstrated notable activity against a range of bacterial and fungal pathogens.[2][3]

Comparative Antimicrobial Spectrum: A Data-Driven Analysis

The following tables summarize the available quantitative data on the antimicrobial activity of analogs of 2-Hydroxy-5-isopropylbenzoic acid. This data provides insights into the potential spectrum and potency of this class of compounds.

Table 1: Antibacterial Activity of Hydroxybenzoic Acid Derivatives

Compound/AnalogTarget Microorganism(s)Minimum Inhibitory Concentration (MIC)Reference(s)
Schiff Base of p-hydroxybenzoic acid (Compound 14)General Antimicrobial1.50 µM/mL[3]
N-(2-bromo-phenyl)-2-hydroxy-benzamide DerivativesGram-positive bacteria2.5–5.0 mg/mL
4-hydroxy-N-p-tolylbenzamideE. coli3.12 µg/mL
4-hydroxy-N-p-tolylbenzamideB. subtilis6.25 µg/mL
2-hydroxybenzoic acid (Salicylic acid)E. coli O1571 mg/mL[4]
5-(p-hydroxybenzoyl) shikimic acidMethicillin-resistant Staphylococcus haemolyticus100 µg/mL
5-(p-hydroxybenzoyl) shikimic acidEscherichia coli100 µg/mL
2,4-Dihydroxybenzoic acidE. coli, P. aeruginosa, S. aureus, B. subtilisNot specified[1]

Table 2: Antifungal Activity of Salicylic Acid Derivatives

Compound/AnalogTarget Microorganism(s)Minimum Inhibitory Concentration (MIC)Reference(s)
N-cyclohexyl-2-hydroxybenzamide (15)Candida albicans ATCC 90028570.05 µM[5]
N-cyclohexyl-2-hydroxybenzamide (15)Candida albicans CBS 5602570.05 µM[5]
N-cyclohexyl-2-hydroxybenzamide (15)Candida tropicalis CBS 94570.05 µM[5]
N-cyclohexyl-2-hydroxybenzamide (15)Candida krusei CBS 573>570.05 µM[5]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and antimicrobial evaluation of 2-Hydroxy-5-isopropylbenzoic acid and its analogs.

Synthesis of 2-Hydroxy-5-isopropylbenzoic Acid

The primary method for synthesizing 2-Hydroxy-5-isopropylbenzoic acid is the Kolbe-Schmitt reaction.[6][7]

  • Materials : 4-isopropylphenol (B134273), Sodium hydroxide (B78521), Carbon dioxide (high pressure), Sulfuric acid.[1]

  • Procedure :

    • Preparation of Sodium 4-isopropylphenoxide : Dissolve 4-isopropylphenol in an aqueous solution of sodium hydroxide and evaporate the water to obtain the dry sodium salt.[1]

    • Carboxylation : Place the dry sodium 4-isopropylphenoxide in a high-pressure autoclave. Heat the reactor to 120-140°C and introduce carbon dioxide gas at a pressure of 5-7 atm for several hours.[1]

    • Acidification : After cooling, dissolve the reaction mixture in water and acidify with dilute sulfuric acid to precipitate the crude product.[1]

    • Purification : Filter the crude 2-Hydroxy-5-isopropylbenzoic acid and recrystallize it from a suitable solvent like an ethanol/water mixture.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.[1]

  • Materials : Test compound, Bacterial/Fungal strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), Mueller-Hinton Broth (MHB) or other appropriate broth, 96-well microtiter plates, Spectrophotometer.[1]

  • Procedure :

    • Preparation of Inoculum : Prepare a standardized suspension of the microbial strain in the broth.

    • Serial Dilution : Prepare a series of twofold dilutions of the test compound in the broth in the wells of a 96-well plate.

    • Inoculation : Inoculate each well with the microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[1]

    • Incubation : Incubate the plate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.[1]

    • MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.[1]

Visualizing Key Processes and Relationships

The following diagrams illustrate the general workflow for developing and evaluating novel antimicrobial agents based on the 2-Hydroxy-5-isopropylbenzoic acid scaffold, a comparison of its structure with active analogs, and a postulated mechanism of antimicrobial action.

G cluster_0 Synthesis and Derivatization cluster_1 Biological Evaluation A 2-Hydroxy-5-isopropylbenzoic acid B Activation of Carboxylic Acid (e.g., SOCl2, DCC) A->B D Amide or Ester Derivatives B->D C Amine or Alcohol C->D E In vitro Antimicrobial Assays (e.g., MIC Determination) D->E Screening F Cell-based Assays D->F Screening G Identification of Lead Compounds E->G F->G G struct1 2-Hydroxy-5-isopropylbenzoic acid C10H12O3 M.W. 180.20 struct2 N-(2-bromo-phenyl)-2-hydroxy-benzamide Amide Derivative Enhanced antibacterial activity struct1->struct2 Derivatization (Amidation) struct3 Schiff Base of p-hydroxybenzoic acid Iminophenyl Derivative Potent antimicrobial agent struct1->struct3 Structural Analog (Schiff Base Formation) G A Phenolic Compound (e.g., Hydroxybenzoic Acid Derivative) B Bacterial Cell Membrane A->B Interaction C Membrane Disruption B->C Causes D Leakage of Intracellular Components C->D E Cell Death D->E

References

Ortho vs. Para Effects in Mass Spectra of Benzoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positional isomerism of substituents on an aromatic ring can significantly influence the fragmentation patterns observed in mass spectrometry. This is particularly evident when comparing ortho and para isomers of benzoic acid derivatives. The proximity of the substituent to the carboxylic acid group in the ortho position often leads to unique intramolecular interactions and rearrangement reactions under ionization, a phenomenon broadly termed the "ortho effect".[1][2][3] In contrast, para-substituted isomers, where the functional groups are spatially distant, tend to undergo more predictable fragmentation pathways, sometimes leading to the formation of stable quinoid-type structures.[1][3] This guide provides a comparative analysis of these effects, supported by experimental data and methodologies, to aid researchers in the structural elucidation of benzoic acid derivatives.

Key Fragmentation Differences: Ortho vs. Para Isomers

The primary distinction in the mass spectra of ortho and para isomers of substituted benzoic acids arises from the interaction of the vicinal substituents in the ortho position. This "neighboring group participation" can lead to characteristic fragmentation patterns that are either suppressed or absent in the corresponding meta and para isomers.[2][4]

A significant indicator of an ortho-substituted benzoic acid derivative is the observation of a pronounced neutral loss of water (H₂O) or an alcohol (ROH) from the molecular ion, a fragmentation that is generally not observed for the para and meta counterparts.[4] Conversely, para isomers can exhibit unique skeletal rearrangements to form characteristic para-quinoid type ions.[1]

Comparative Fragmentation Data

The following table summarizes the characteristic mass spectral fragmentation patterns for representative ortho and para-substituted benzoic acid derivatives. The data highlights the key ions that differentiate the isomers.

Compound Type Isomer Key Fragmentation Pathway Characteristic Ions (m/z) Observations
Hydroxybenzoic Acid Derivatives (e.g., Methyl Salicylate vs. Methyl 4-hydroxybenzoate)ortho (Salicylate)Loss of methanol (B129727) (CH₃OH) from the molecular ion.[M - CH₃OH]⁺This is a prominent peak due to the "ortho effect".
paraLoss of a methoxy (B1213986) radical (•OCH₃) followed by the loss of carbon monoxide (CO).[M - •OCH₃]⁺, [M - •OCH₃ - CO]⁺Follows a more standard fragmentation pattern for benzoic acid esters.
Aminobenzoic Acid Derivatives (e.g., Anthranilic Acid vs. 4-Aminobenzoic Acid)ortho (Anthranilate)Loss of water (H₂O) from the molecular ion.[M - H₂O]⁺The interaction between the amino and carboxylic acid groups facilitates this dehydration.
paraDecarboxylation (loss of CO₂).[M - CO₂]⁺A more typical fragmentation for aromatic carboxylic acids.
Mercaptobenzoic Acid Derivatives (e.g., Thiosalicylic Acid vs. 4-Mercaptobenzoic Acid)ortho (Thiosalicylate)Complex rearrangements involving the sulfur atom.Varies with derivatization.Fragmentation is heavily influenced by the derivatizing group.
paraFormation of para-quinoid type structures.Characteristic ions resulting from skeletal rearrangements.[1]The sulfur atom participates in the formation of stable quinoidal ions.

Fragmentation Pathways

The distinct fragmentation behaviors of ortho and para isomers can be visualized through their respective pathways.

ortho_fragmentation M_ortho Ortho-substituted Benzoic Acid Derivative [M]⁺ loss_neutral [M - H₂O/ROH]⁺ M_ortho->loss_neutral Intramolecular Rearrangement ('Ortho Effect') other_fragments_ortho Other Fragments M_ortho->other_fragments_ortho Standard Fragmentation para_fragmentation M_para Para-substituted Benzoic Acid Derivative [M]⁺ loss_radical [M - •R]⁺ M_para->loss_radical Radical Loss quinoid Para-quinoid Type Ion M_para->quinoid Skeletal Rearrangement loss_co [M - •R - CO]⁺ loss_radical->loss_co Loss of CO

References

A Researcher's Guide to Anti-Inflammatory Assays: Comparing Methodologies for Flavonoids and Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate bioassays is a critical step in the evaluation of novel anti-inflammatory compounds. This guide provides a comparative overview of common in vitro and in vivo assays used to assess the anti-inflammatory properties of two prominent classes of natural compounds: flavonoids and benzoic acids. Detailed experimental protocols, comparative quantitative data, and visual representations of key signaling pathways are presented to aid in experimental design and data interpretation.

Introduction to Inflammation and Natural Compounds

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial protective mechanism, chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular disease, and cancer. Flavonoids and benzoic acids, widely distributed in plants, have garnered significant attention for their potent anti-inflammatory activities. These compounds can modulate various inflammatory pathways, making them promising candidates for the development of new therapeutic agents. This guide focuses on the assays used to substantiate these claims.

Key Inflammatory Signaling Pathways

Flavonoids and benzoic acids often exert their anti-inflammatory effects by modulating key signaling cascades. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. Understanding these pathways is fundamental to interpreting assay results.

NF_kB_Pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor (e.g., TLR4) stimuli->receptor IKK IKK Complex receptor->IKK Activation IkB_NFkB IκBα-p50/p65 (Inactive NF-κB) IKK->IkB_NFkB Phosphorylation p_IkB p-IκBα IkB_NFkB->p_IkB NFkB p50/p65 (Active NF-κB) IkB_NFkB->NFkB Release proteasome Proteasomal Degradation p_IkB->proteasome nucleus Nucleus NFkB->nucleus genes Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) NFkB_nuc p50/p65 DNA DNA NFkB_nuc->DNA DNA->genes MAPK_Pathway cluster_nucleus Nucleus stimuli Inflammatory Stimuli (e.g., LPS) receptor Receptor (e.g., TLR4) stimuli->receptor MAPKKK MAPKKK (e.g., TAK1) receptor->MAPKKK Activation MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) MAPK->AP1 Activation nucleus Nucleus AP1->nucleus genes Pro-inflammatory Gene Expression AP1_nuc AP-1 DNA DNA AP1_nuc->DNA DNA->genes Experimental_Workflow start Compound Isolation/ Synthesis invitro In Vitro Screening start->invitro cox COX-1/COX-2 Assay invitro->cox lox 5-LOX Assay invitro->lox no Nitric Oxide Assay invitro->no analysis Data Analysis (IC50/ED50) cox->analysis lox->analysis no->analysis invivo In Vivo Validation edema Carrageenan-induced Paw Edema invivo->edema edema->analysis analysis->invivo end Lead Compound Identification analysis->end

Safety Operating Guide

Navigating the Safe Disposal of 2-Isopropylbenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based disciplines, the responsible management of chemical waste is paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Isopropylbenzoic acid, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as a hazardous substance, known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3][4] Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times.[1][2] Work should be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.[1][5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [6][7]

  • Waste Identification and Segregation:

    • Treat all this compound waste, including unused product and contaminated materials (e.g., absorbent pads, gloves, wipes), as hazardous waste.[6][8]

    • Store this compound waste separately from incompatible materials such as bases, metals, and oxidizing agents.[1][9]

  • Waste Collection and Containment:

    • Collect liquid waste containing this compound in a dedicated, leak-proof, and chemically compatible container.[6][9][10] Plastic containers are often preferable to glass to reduce the risk of breakage.[6]

    • For solid waste contaminated with this compound, double-bag the materials in clear plastic bags to permit visual inspection.[6]

    • Ensure all waste containers have tightly fitting caps (B75204) and are kept closed except when waste is being added.[10][11]

  • Container Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6][11]

    • The label must include the full chemical name, "this compound," and its concentration if it is part of a mixture. Avoid using abbreviations or chemical formulas.[6][11]

    • Include the date of waste generation and the location of origin (e.g., laboratory and room number).[6]

  • Storage:

    • Store the hazardous waste container in a designated and well-ventilated hazardous waste accumulation area.[6]

    • Utilize secondary containment to capture any potential leaks or spills.[6][11]

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[6]

    • Ensure all containers are properly labeled and sealed before the scheduled pickup.[6]

Disposal of Empty Containers

Empty containers that previously held this compound must also be treated as hazardous waste until properly decontaminated.

  • The container should be triple-rinsed with a suitable solvent capable of removing the chemical residue.[8][10]

  • The rinsate from this procedure must be collected and disposed of as hazardous waste.[6][8][10]

  • After triple-rinsing and air-drying, deface the original label, and the container can typically be disposed of in the regular trash. However, always confirm this procedure with your local regulations and EHS department.[6][10]

Quantitative Data Summary

While specific quantitative limits for the disposal of this compound are determined by local and institutional regulations, the following table summarizes key information pertinent to its safe handling and disposal.

ParameterInformationSource
GHS Hazard Classification Acute toxicity (oral), Skin irritation, Serious eye irritation, May cause respiratory irritation.[1][4]
Incompatible Materials Bases, metals, and oxidizing materials.[1]
Recommended PPE Protective gloves, protective clothing, and eye protection.[1][2]
Waste Container Type Leak-proof, chemically compatible, with a tightly sealing lid. Plastic is often preferred.[6][9][10]
Empty Container Rinsing Must be triple-rinsed with a suitable solvent.[8][10]
Rinsate Disposal Collect and dispose of as hazardous waste.[6][8][10]

Experimental Protocols: Acid-Base Neutralization

While some general laboratory guidelines permit the neutralization of small quantities of certain corrosive wastes for drain disposal, this is not broadly recommended for this compound without explicit approval from your EHS department.[12][13] The presence of other hazardous characteristics may prohibit this disposal method.[13]

Should neutralization be deemed appropriate by your institution for specific, dilute aqueous solutions of this compound, the general procedure is as follows. This procedure should only be carried out by trained personnel. [10]

  • Safety Precautions: Perform the neutralization in a fume hood while wearing appropriate PPE, including a face shield in addition to safety goggles.[13] The reaction can generate heat and vapors.[12][13]

  • Dilution: If starting with a concentrated acid, it must first be diluted. Slowly add the acid to a large volume of cold water (e.g., a 10-to-1 dilution).[12]

  • Neutralization: Slowly add a basic solution (such as sodium bicarbonate or sodium hydroxide) to the diluted acid solution with constant stirring.[13] Monitor the pH of the solution.

  • pH Verification: Continue adding the base until the pH of the solution is between 5.5 and 9.5.[13]

  • Disposal: If and only if permitted by local regulations for neutralized solutions of this specific chemical, the neutralized solution may be flushed down the sanitary sewer with a large volume of water (at least 20 parts water to the neutralized solution).[13]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G A Waste Generation (this compound) B Is the waste in a suitable container? A->B C Transfer to a compatible, leak-proof container B->C No D Properly label container: 'Hazardous Waste' Full chemical name Date B->D Yes C->D E Store in a designated, ventilated area with secondary containment D->E F Is the container full? E->F G Contact EHS for waste pickup F->G Yes H Continue to collect waste F->H No H->E

Caption: Decision workflow for the disposal of this compound.

References

Personal protective equipment for handling 2-Isopropylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Isopropylbenzoic Acid

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant laboratory practices.

Hazard Identification and Classification

This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1][2][3][4][5] The primary hazards include irritation to the skin, eyes, and respiratory system.[2][3][5][6]

Hazard ClassificationGHS CategorySignal WordHazard Statement
Skin IrritationCategory 2WarningH315: Causes skin irritation.[1][2]
Serious Eye IrritationCategory 2 / 2AWarningH319: Causes serious eye irritation.[1][2]
Acute Toxicity (Oral)Category 3 / 4Danger / WarningH301/H302: Toxic or harmful if swallowed.[3][4][7]
Specific target organ toxicity (single exposure)Category 3WarningH335: May cause respiratory irritation.[2][3][5]
Skin SensitizationCategory 1WarningH317: May cause an allergic skin reaction.[4]
Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2][3][5][6]

Body PartRequired PPESpecifications and Remarks
Eyes/Face Safety glasses with side-shields or gogglesMust comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5][6] A face shield may be necessary if splashing is likely.[1][2]
Hands Chemically resistant, impervious glovesWear suitable gloves to prevent skin exposure.[6][8]
Body Protective clothing, lab coat or apronTo prevent prolonged or repeated skin contact.[6][9]
Respiratory NIOSH/MSHA or European Standard EN 149 approved respiratorRequired if exposure limits are exceeded, if irritation is experienced, or if dust formation is likely.[5][6] Use in a well-ventilated area is crucial.[2][5][6]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for minimizing risks.

1. Preparation and Engineering Controls:

  • Ensure a well-ventilated work area, preferably a chemical fume hood.[5][6]

  • Verify that an eyewash station and safety shower are readily accessible and operational.[5][8]

  • Gather all necessary PPE and ensure it is in good condition.

  • Minimize dust generation and accumulation during handling.[6]

2. Handling the Chemical:

  • Wash hands thoroughly after handling the substance.[1][2][3]

  • Avoid contact with skin, eyes, and clothing.[1][2][6]

  • Do not eat, drink, or smoke in the handling area.[3][8]

  • Keep the container tightly closed when not in use.[2][5][6]

3. Storage:

  • Store in a cool, dry, and well-ventilated area.[2][5][6]

  • Keep containers tightly closed.[2][5][6]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][8]

Emergency and First Aid Plan

Immediate and appropriate first aid is critical in the event of an exposure.

Exposure RouteFirst Aid Procedure
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[1][2] If symptoms persist, seek medical attention.[2][5]
Skin Contact Immediately take off all contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][2][5] If skin irritation occurs, seek medical advice.[1][2]
Eye Contact Rinse cautiously with water for several minutes, including under the eyelids.[1][2][3] If wearing contact lenses, remove them if it is easy to do so and continue rinsing for at least 15 minutes.[1][2][3] If eye irritation persists, get medical attention.[1][2]
Ingestion Rinse mouth with water.[1][3] Do NOT induce vomiting.[8] Call a POISON CENTER or doctor if you feel unwell.[1][3]

Spill and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

1. Spill Response:

  • Evacuate unnecessary personnel from the area.[9]

  • Ensure adequate ventilation.[2][5]

  • Wear appropriate PPE, including respiratory protection, gloves, and eye protection.[1][2]

  • For solid spills, sweep up the material and place it into a suitable, labeled container for disposal.[2][5] Avoid generating dust.[2][5][6]

  • Clean the spill area thoroughly.

2. Disposal Protocol:

  • Dispose of this compound and its containers as hazardous waste.[2]

  • Disposal must be in accordance with all applicable federal, state, and local regulations.[3][7]

  • Do not release into the environment.[2][5]

  • Waste containers must be properly labeled, securely closed, and free of external contamination.[10][11]

  • Liquid waste containers should not be filled to more than 75-90% capacity.[10][11]

Workflow for Handling this compound

G Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Procedures cluster_response Response cluster_disposal Disposal RiskAssessment Risk Assessment GatherPPE Gather PPE RiskAssessment->GatherPPE PrepWorkArea Prepare Work Area GatherPPE->PrepWorkArea HandlingChem Handle Chemical PrepWorkArea->HandlingChem Storage Store Properly HandlingChem->Storage Spill Spill Occurs HandlingChem->Spill Exposure Exposure Occurs HandlingChem->Exposure WasteCollection Collect Waste HandlingChem->WasteCollection SpillResponse Spill Response Spill->SpillResponse FirstAid First Aid Exposure->FirstAid SpillResponse->WasteCollection Disposal Dispose as Hazardous Waste WasteCollection->Disposal

Caption: Workflow for the safe handling of this compound.

References

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